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  • Product: 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
  • CAS: 33469-12-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

Abstract This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The strategic incorporation of both a fluorophenyl group at the 2-position and a trifluoromethyl group at the 5-position imparts unique physicochemical properties that are highly sought after in modern pharmacophores. This document details a well-established one-pot, three-component cyclocondensation reaction, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of the critical process parameters. The intended audience includes researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic scaffolds.

Introduction: The Significance of Fluorinated Imidazoles

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its affinity for metal ions in protein active sites, makes it a versatile building block for bioactive molecules.[2] The introduction of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design. The -CF3 group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and resisting oxidative metabolism.[3][4]

The target molecule, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, combines these features, making it a valuable scaffold for kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. This guide focuses on a practical and scalable synthetic approach rooted in the foundational principles of heterocyclic chemistry.

Recommended Synthetic Pathway: One-Pot Three-Component Cyclocondensation

The most direct and atom-economical approach to the synthesis of 2,5-disubstituted imidazoles is a variation of the Debus-Radziszewski imidazole synthesis.[5] This one-pot reaction brings together three key building blocks: an aldehyde, a source for the C4-C5 imidazole segment, and an ammonia source.

For the target molecule, the logical precursors are:

  • Aldehyde Component: 4-fluorobenzaldehyde (provides the C2-substituent).

  • C4-C5 Component: An α-haloketone bearing a trifluoromethyl group, such as 3-bromo-1,1,1-trifluoro-2-propanone (also known as 3-bromo-1,1,1-trifluoroacetone).

  • Nitrogen Source: Ammonium acetate, which conveniently provides the two necessary nitrogen atoms for the imidazole ring.[2]

The overall transformation is outlined below.

Synthetic_Scheme R1 4-Fluorobenzaldehyde plus1 + R2 3-Bromo-1,1,1-trifluoro-2-propanone plus2 + R3 Ammonium Acetate (NH4OAc) P 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole R3->P Reflux in Acetic Acid

Figure 1: Proposed one-pot synthesis of the target imidazole.

Reaction Mechanism: The Causality of Cyclocondensation

Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the imidazole ring proceeds through a cascade of condensation and cyclization steps. Ammonium acetate serves a dual role: it acts as the source of ammonia and as a mild acid catalyst to promote the initial condensation steps.

The proposed mechanism involves the following key stages:

  • Ammonia Addition: The α-haloketone (3-bromo-1,1,1-trifluoro-2-propanone) reacts with ammonia (from ammonium acetate) to form an α-aminoketone intermediate.

  • Imine Formation: Concurrently, 4-fluorobenzaldehyde reacts with another equivalent of ammonia to form an aldimine.

  • Condensation: The α-aminoketone condenses with the aldimine.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form a dihydroimidazole species.

  • Aromatization: The final step is the elimination of HBr (or oxidation, depending on the precise pathway and conditions) to yield the stable, aromatic imidazole ring.

Mechanism_Flow A Reactants: Aldehyde, α-Haloketone, NH3 B Formation of Intermediates: α-Aminoketone + Aldimine A->B Initial Reactions C Condensation of Intermediates B->C Key C-N bond formation D Intramolecular Cyclization (Forms Dihydroimidazole Intermediate) C->D Ring Closure E Dehydration & Aromatization (Elimination of H2O & HBr) D->E Driving Force F Final Product: 2,5-Disubstituted Imidazole E->F Stable Aromatic System

Figure 2: High-level overview of the cyclocondensation mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of structurally related imidazoles.[6] Researchers should perform their own optimization and safety assessments.

Table 1: Reagent Stoichiometry and Properties

ReagentFormulaMol. Wt. ( g/mol )Moles (mmol)Equiv.Amount Used
4-FluorobenzaldehydeC₇H₅FO124.1110.01.01.24 g (1.11 mL)
3-Bromo-1,1,1-trifluoro-2-propanoneC₃H₂BrF₃O190.9510.01.01.91 g (1.0 mL)
Ammonium AcetateC₂H₇NO₂77.0840.04.03.08 g
Glacial Acetic AcidC₂H₄O₂60.05-Solvent20 mL

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (20 mL).

  • Reagent Addition: Add 4-fluorobenzaldehyde (1.24 g, 10.0 mmol), 3-bromo-1,1,1-trifluoro-2-propanone (1.91 g, 10.0 mmol), and ammonium acetate (3.08 g, 40.0 mmol) to the flask.

    • Expert Insight: Using a moderate excess of ammonium acetate (3-4 equivalents) is common practice. It ensures a sufficient concentration of ammonia is present in equilibrium and helps drive the reaction to completion.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. This will precipitate the crude product.

    • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

  • Neutralization & Isolation:

    • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute ammonium hydroxide solution until the pH is approximately 7-8. Be cautious as CO₂ evolution may cause frothing.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid cake with cold deionized water (2 x 30 mL) to remove any residual salts and acetic acid.

  • Purification:

    • Dry the crude product under vacuum.

    • For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene. Alternatively, column chromatography on silica gel can be employed for purification.

Characterization and Validation

The identity and purity of the synthesized 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy will confirm the chemical structure and the successful incorporation of all components.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This guide outlines a reliable and scalable three-component synthesis for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole. By leveraging the principles of the Debus-Radziszewski reaction, this one-pot method provides an efficient route to a valuable fluorinated heterocyclic scaffold. The provided protocol, based on well-documented analogous reactions, offers a strong starting point for laboratory synthesis and further process development. The strategic insights into the mechanism and experimental choices are intended to empower researchers to adapt and optimize this synthesis for their specific drug discovery and development needs.

References

  • Bansal, R. K. (2015). Heterocyclic Chemistry.
  • Gayathri, S., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2519. [Link]

  • Chavan, D. B., et al. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. RASĀYAN Journal of Chemistry, 15(3), 1839-1844. [Link]

  • Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 52(20), 6315–6328.
  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Kaur, H., & Singh, J. (2018). Imidazole and its derivatives: a review on their synthetic routes and biological activities. Tetrahedron, 74(25), 3095-3121.
  • Mishra, R., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(5), 335-341. [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Shalini, K., et al. (2011). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. American Journal of Chemistry, 1(1), 1-4. [Link]

  • Shaterian, H. R., & Ranjbar, M. (2011). The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. Journal of the Serbian Chemical Society, 76(7), 939-947. [Link]

  • Sundberg, R. J. (2007).
  • Wang, J., et al. (2014). The Role of Fluorine in Medicinal Chemistry. Journal of Fluorine Chemistry, 167, 3-18.
  • Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. Wikipedia, The Free Encyclopedia. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the chemical properties of 2-(4-fluorophenyl)-5-(trifluoromethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. The strategic incorporation of both a fluorinated phenyl ring and a trifluoromethyl group onto the imidazole scaffold imparts unique electronic properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the synthesis, structural characteristics, spectroscopic profile, and potential reactivity of this molecule, offering field-proven insights for researchers in drug discovery and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of electron-withdrawing groups in 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole governs its chemical behavior and potential biological activity. The 4-fluorophenyl group at the 2-position and the potent trifluoromethyl group at the 5-position significantly influence the electron density of the imidazole ring.

Structure:

Caption: Chemical structure of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

Predicted Physicochemical Properties:

PropertyPredicted ValueReference/Basis
Molecular FormulaC₁₀H₅F₄N₂-
Molecular Weight245.16 g/mol -
Melting Point>150 °CBased on related fluorinated imidazoles.
pKa (imidazole NH)~12-13The electron-withdrawing CF₃ group will decrease the basicity of the imidazole ring compared to imidazole (pKa ~14.5).
LogP~3.5 - 4.5Calculated based on the contributions of the fluorophenyl and trifluoromethyl groups.
SolubilitySoluble in organic solvents like methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.General solubility of similar heterocyclic compounds.

Synthesis Strategies

The synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole can be approached through established methods for imidazole ring formation. The choice of strategy depends on the availability of starting materials and desired scale.

Modified Radziszewski Imidazole Synthesis

The Radziszewski synthesis is a classic and versatile method for constructing the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the target molecule, a trifluoromethylated 1,2-dicarbonyl precursor is required.

Proposed Reaction Scheme:

Caption: Proposed Radziszewski synthesis of the target molecule.

Experimental Causality:

  • 1,2-Dicarbonyl Precursor: The key starting material is a trifluoromethyl-containing α-dicarbonyl. 1,1,1-Trifluoro-2,3-butanedione is a plausible, though potentially specialized, reactant. The trifluoromethyl group's electron-withdrawing nature can influence the reactivity of the adjacent carbonyls.

  • Aldehyde: 4-Fluorobenzaldehyde is a readily available commercial reagent that provides the 2-aryl substituent.

  • Ammonia Source: Ammonium acetate serves as a convenient source of ammonia and also acts as a mild catalyst.

  • Solvent and Conditions: Glacial acetic acid is a common solvent for this condensation, and reflux temperatures are typically required to drive the reaction to completion.

Self-Validating Protocol:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting materials and the formation of the product. The final product would require purification, likely through recrystallization or column chromatography, and its identity confirmed by the spectroscopic methods detailed in the following section.

Van Leusen Imidazole Synthesis

The Van Leusen reaction offers an alternative and powerful route to substituted imidazoles, particularly for those that may be challenging to synthesize via traditional condensation methods.[1] This approach utilizes a tosylmethyl isocyanide (TosMIC) derivative and an imine.

Proposed Reaction Scheme:

Caption: Proposed Van Leusen synthesis of the target molecule.

Experimental Causality:

  • Imine Component: The imine is pre-formed from the condensation of 4-fluorobenzaldehyde and a suitable amine.

  • TosMIC Derivative: A key challenge in this route is the synthesis of the requisite trifluoromethylated TosMIC derivative. This would likely be a multi-step process.

  • Base and Solvent: A non-nucleophilic base such as potassium carbonate is typically employed to deprotonate the TosMIC derivative. A mixture of polar aprotic and protic solvents like DME and methanol is often used.

Authoritative Grounding: The Van Leusen imidazole synthesis is a well-established method for the formation of the imidazole ring.[2] Its application to the synthesis of trifluoromethyl-containing imidazoles has been reported, highlighting its utility for accessing complex substitution patterns.[1]

Spectroscopic Characterization

The structural confirmation of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:

    • A broad singlet for the N-H proton of the imidazole ring, likely in the range of δ 12-14 ppm.

    • A multiplet in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the 4-fluorophenyl group.

    • A singlet or narrowly split signal for the C4-H of the imidazole ring.

  • ¹³C NMR: The carbon NMR would show distinct signals for the imidazole and phenyl ring carbons. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbons of the fluorophenyl ring will also exhibit C-F coupling.

  • ¹⁹F NMR: The fluorine NMR is a critical tool for characterizing this molecule. Two distinct signals are expected:

    • A singlet for the fluorine on the phenyl ring.

    • A singlet for the three equivalent fluorines of the trifluoromethyl group.

3.2. Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present. Key expected absorptions include:

  • N-H stretch: A broad absorption band in the region of 3100-3400 cm⁻¹.

  • C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region, characteristic of the imidazole and phenyl rings.

  • C-F stretching: Strong absorption bands in the 1000-1350 cm⁻¹ region, indicative of the C-F bonds in both the trifluoromethyl and fluorophenyl groups.

3.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₀H₅F₄N₂. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the imidazole ring.

Reactivity and Potential Applications

The electron-withdrawing nature of the fluorophenyl and trifluoromethyl substituents will significantly impact the reactivity of the imidazole ring.

  • Acidity/Basicity: The imidazole ring will be less basic and the N-H proton more acidic compared to unsubstituted imidazole. This has implications for its ability to act as a ligand or a hydrogen bond donor.

  • Electrophilic Substitution: The electron-deficient nature of the imidazole ring will make it less susceptible to electrophilic attack.

  • Nucleophilic Substitution: The presence of the trifluoromethyl group may activate the imidazole ring towards nucleophilic substitution, although this is generally not a common reaction for imidazoles.

Potential Applications in Drug Discovery:

The incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[3] Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[4] The title compound, with its unique substitution pattern, represents a promising scaffold for the development of novel therapeutic agents. The electron-withdrawing groups can influence interactions with biological targets, potentially leading to potent and selective inhibitors of enzymes or receptors.[5]

Conclusion

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is a molecule with significant potential in the field of medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted chemical properties, plausible synthetic routes based on established methodologies, and expected spectroscopic characteristics. The insights provided herein are intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel fluorinated heterocyclic compounds for drug discovery.

References

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. [Link]

  • Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2022). ResearchGate. [Link]

  • 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. (2010). National Center for Biotechnology Information. [Link]

  • Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). (2024). National Center for Biotechnology Information. [Link]

  • 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus. (2022). National Center for Biotechnology Information. [Link]

  • trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (2019). The Royal Society of Chemistry. [Link]

  • FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. (2018). ResearchGate. [Link]

  • 4-fluoro-2-methyl-5-(trifluoromethyl)-1H-imidazole. PubChem. [Link]

  • 1H-Imidazole, 1-[[2-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]oxiranyl]methyl]-. SpectraBase. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Synthesis of Trifluoromethyl-Containing Imidazoles. (2014). Synfacts. [Link]

  • One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. (2024). National Center for Biotechnology Information. [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. (2015). sctunisie.org. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2020). MDPI. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2023). MDPI. [Link]

  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (2020). Rasayan Journal of Chemistry. [Link]

  • 2,4-bis(4-fluorophenyl)-5-propyl-1H-imidazole. PubChem. [Link]

  • Van Leusen Imidazole Synthesis. (2020). ResearchGate. [Link]

  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (2012).

Sources

Foundational

A Comprehensive Technical Guide to CAS Number 33469-12-4: Navigating Chemical Identity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide addresses the chemical compound associated with CAS number 33469-12-4. A critical review of publicly available data reveals a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the chemical compound associated with CAS number 33469-12-4. A critical review of publicly available data reveals a significant discrepancy, with this CAS number being assigned to two distinct chemical entities: 3-Oxo-3,4-dihydropyrazine-2-carboxamide and 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-imidazole. This document will first elucidate the properties and context of both molecules to provide clarity for researchers. The primary focus will then shift to 3-Oxo-3,4-dihydropyrazine-2-carboxamide, a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir.[1][2][3][4][5] This focus is predicated on its relevance to the target audience of drug development professionals. The guide will cover its chemical properties, its pivotal role in synthetic pathways, and relevant safety considerations, providing a foundational resource for its application in pharmaceutical research and development.

Part 1: Resolving the Ambiguity of CAS 33469-12-4

A primary challenge in sourcing information for CAS 33469-12-4 is its association with two different molecular structures in chemical databases and literature. This section aims to present the available information on both compounds to prevent potential confusion in procurement and experimental design.

Compound A: 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

Major chemical suppliers, such as Sigma-Aldrich, identify CAS 33469-12-4 with this imidazole derivative. This compound belongs to the class of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their unique electronic properties and metabolic stability.

Table 1: Physicochemical Properties of 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

PropertyValueSource
CAS Number 33469-12-4Sigma-Aldrich
IUPAC Name 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazoleSigma-Aldrich
Molecular Formula C₁₀H₆F₄N₂Sigma-Aldrich
InChI Key JWQVMMHWTAFPQR-UHFFFAOYSA-NSigma-Aldrich
Storage Temp. 4°CSigma-Aldrich
Compound B: 3-Oxo-3,4-dihydropyrazine-2-carboxamide

Conversely, a significant body of scientific literature, particularly in the context of antiviral drug synthesis, implicitly links CAS 33469-12-4 to this pyrazine derivative. It is a crucial building block in the synthesis of Favipiravir (T-705), a potent inhibitor of RNA-dependent RNA polymerase (RdRp) active against a wide range of RNA viruses.[1][2][5][6] Given the audience of this guide, 3-Oxo-3,4-dihydropyrazine-2-carboxamide is the primary subject of the subsequent sections.

Part 2: In-Depth Analysis of 3-Oxo-3,4-dihydropyrazine-2-carboxamide

Introduction and Significance

3-Oxo-3,4-dihydropyrazine-2-carboxamide is a heterocyclic amide whose significance is almost entirely derived from its role as a key intermediate in the synthesis of Favipiravir.[5] Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) has demonstrated activity against influenza viruses, Ebola virus, and has been investigated for activity against SARS-CoV-2.[1][4] The efficient and scalable synthesis of this intermediate is therefore a critical step in the production of this important antiviral drug. Understanding its properties and handling is paramount for any organization involved in the development or manufacturing of Favipiravir or related pyrazine-based antivirals.

Physicochemical Properties

While a comprehensive, publicly available datasheet with experimentally verified quantitative data for 3-Oxo-3,4-dihydropyrazine-2-carboxamide is scarce, its properties can be inferred from its structure and its role in synthesis.

Table 2: Predicted and Inferred Properties of 3-Oxo-3,4-dihydropyrazine-2-carboxamide

PropertyInferred/Predicted ValueRationale/Notes
Molecular Formula C₅H₅N₃O₂Derived from the chemical structure.
Molecular Weight 139.11 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature (e.g., crystalline powder).Heterocyclic amides with similar structures are typically solids.
Solubility Expected to have some solubility in polar organic solvents (e.g., DMSO, DMF) and limited solubility in water.The presence of amide and ketone functionalities suggests polarity. Empirical testing is required for quantitative data.
Reactivity The pyrazine ring can undergo electrophilic substitution. The amide and lactam functionalities are key sites for chemical modification.This reactivity is exploited in its conversion to Favipiravir, which involves fluorination of the pyrazine ring.
Role in the Synthesis of Favipiravir

The conversion of 3-Oxo-3,4-dihydropyrazine-2-carboxamide (or its ester precursor) is a central transformation in many reported synthetic routes to Favipiravir. The general pathway involves the introduction of a fluorine atom at the 6-position of the pyrazine ring.

Favipiravir_Synthesis Intermediate 3-Oxo-3,4-dihydropyrazine-2-carboxamide (CAS 33469-12-4) Favipiravir Favipiravir (T-705) 6-fluoro-3-hydroxypyrazine-2-carboxamide Intermediate->Favipiravir Fluorination Reagents Fluorination Reagents (e.g., Selectfluor) Reagents->Intermediate

Caption: Synthetic pathway from the intermediate to Favipiravir.

This transformation is non-trivial. Historically, fluorination steps have required harsh reagents.[1] However, modern synthetic methodologies have been developed to improve the yield and safety of this conversion. The process often involves protecting the hydroxyl group (which exists in tautomeric equilibrium with the oxo group), followed by electrophilic fluorination and subsequent deprotection.

Biological Activity Context

While 3-Oxo-3,4-dihydropyrazine-2-carboxamide itself is primarily valued as a synthetic intermediate, the pyrazine carboxamide scaffold is a well-established pharmacophore with a broad range of biological activities. This structural motif is found in drugs with antimycobacterial (Pyrazinamide), anticancer, and antiviral properties.[6][7][8]

  • Antiviral Activity: The most relevant activity is seen in its derivative, Favipiravir, which acts as a prodrug.[2] Once metabolized in the body to its active phosphoribosylated form (Favipiravir-RTP), it is recognized as a purine nucleotide by viral RNA-dependent RNA polymerase, leading to the termination of viral RNA synthesis.[2][5]

  • Other Potential Activities: Derivatives of pyrazine carboxamides have been explored for their activity as inhibitors of various enzymes and for their potential in treating allergies and cancer.[8][9][10]

Biological_Relevance cluster_0 Pyrazine Carboxamide Scaffold cluster_1 Therapeutic Agents Intermediate 3-Oxo-3,4-dihydropyrazine-2-carboxamide Favipiravir Favipiravir (Antiviral) Intermediate->Favipiravir Is a key precursor to Pyrazinamide Pyrazinamide (Antitubercular) Intermediate->Pyrazinamide Shares core scaffold with Other Other Bioactive Molecules (Anticancer, etc.) Intermediate->Other Shares core scaffold with

Caption: Biological context of the pyrazine carboxamide scaffold.

Part 3: Experimental Protocols and Safety

Handling and Storage

Protocol 1: General Handling and Storage

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Dispensing: Avoid generating dust. Use appropriate tools (spatulas) for transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. Based on related compounds, protection from light may also be advisable.

  • Spill Response: In case of a spill, contain the solid material and clean the area with an appropriate solvent and decontaminating solution. Dispose of waste in accordance with local regulations.

Quality Control and Analytical Methods

For researchers synthesizing or procuring this intermediate, it is crucial to validate its identity and purity.

Protocol 2: Recommended Analytical Workflow for Quality Control

  • Structure Verification (NMR Spectroscopy):

    • Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Protons on the pyrazine ring and exchangeable protons from the amide (NH₂) and lactam (NH) groups.

    • Expected ¹³C NMR signals: Carbons corresponding to the carbonyl groups (amide and lactam) and the pyrazine ring.

    • Causality: NMR is the gold standard for confirming the chemical structure and identifying any major impurities.

  • Purity Assessment (HPLC):

    • Develop a High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column is a good starting point.

    • Use a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), both likely containing a small amount of an acid (e.g., 0.1% formic acid or TFA) to ensure good peak shape.

    • Monitor the elution profile with a UV detector (a photodiode array detector is preferred to assess peak purity).

    • The purity is determined by the area percentage of the main peak.

    • Causality: HPLC is essential for quantifying the purity of the intermediate, which is critical for ensuring the success and reproducibility of subsequent synthetic steps.

  • Mass Verification (Mass Spectrometry):

    • Analyze the sample using Mass Spectrometry (MS), likely with an electrospray ionization (ESI) source.

    • Confirm the detection of the molecular ion ([M+H]⁺ at m/z 140.05) corresponding to the compound's molecular weight.

    • Causality: MS provides an orthogonal confirmation of the compound's identity by verifying its molecular weight.

Caption: Quality control workflow for intermediate validation.

Conclusion

The compound designated by CAS number 33469-12-4 presents a case of identity ambiguity in chemical databases. While it can refer to an imidazole derivative, its most significant role in the context of pharmaceutical development is as 3-Oxo-3,4-dihydropyrazine-2-carboxamide , a critical precursor to the antiviral drug Favipiravir. Researchers and drug development professionals must exercise diligence in verifying the identity of any material sourced under this CAS number. This guide provides a foundational understanding of the properties, synthetic utility, and analytical validation of 3-Oxo-3,4-dihydropyrazine-2-carboxamide, enabling its effective and safe use in the development of vital antiviral therapies. Further in-house experimental validation of its physicochemical properties is strongly recommended.

References

  • Favipiravir – a modern antiviral drug: synthesis and modifications. (n.d.). COVIDIEN. Retrieved January 24, 2026, from [Link]

  • Kofti, F., et al. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Siberian Medical Journal, (2), 5-13. Available at: [Link]

  • Baran, P., et al. (2020). Chemical structure of favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Favipiravir intermediate and synthesis method of favipiravir. (2020). Google Patents.
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][11][12][13]tetrazine-8-carboxylates and -carboxamides. (2007). Molecules, 12(5), 1134-1147. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). Molecules, 24(21), 3943. Available at: [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. (2017). Molecules, 22(12), 2110. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2022). Journal of Medicinal Chemistry, 65(1), 569-587. Available at: [Link]

  • Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. (2014). Archiv der Pharmazie, 347(11), 813-822. Available at: [Link]

  • Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a New Series of Orally Active Antiallergy Agents. (1985). Journal of Medicinal Chemistry, 28(10), 1394-1402. Available at: [Link]

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Exploratory

The Trifluoromethyl Imidazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The incorporation of fluorine into heterocyclic scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, imparting unique physicochemical properties that can profoundly enhance the therapeutic potential of small molecules. Among these, the trifluoromethyl-imidazole moiety has emerged as a "privileged" structural motif, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanisms of action of trifluoromethyl imidazole derivatives. We will delve into their significant roles as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the pursuit of novel therapeutics.

The Strategic Advantage of the Trifluoromethyl Group in Imidazole Scaffolds

The trifluoromethyl (CF3) group, owing to its high electronegativity and the strength of the carbon-fluorine bond, confers several advantageous properties to a parent molecule. When appended to the imidazole ring, a versatile pharmacophore in its own right, the CF3 group can significantly enhance:

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in vivo half-life.[1]

  • Lipophilicity: The CF3 group increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its biological target.[1]

  • Binding Affinity: The strong electron-withdrawing nature of the CF3 group can modulate the pKa of the imidazole ring and influence its binding interactions with target proteins, often leading to enhanced potency and selectivity.

  • Conformational Control: The steric bulk of the CF3 group can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation.

These properties collectively contribute to the "drug-like" characteristics of trifluoromethyl imidazole derivatives, making them a highly attractive scaffold for the development of novel therapeutic agents.[1][2][3]

Synthetic Strategies for Trifluoromethyl Imidazole Derivatives

The synthesis of trifluoromethylated imidazoles can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern. Key approaches include:

  • Cyclocondensation Reactions: This is a common and versatile method for constructing the imidazole ring from acyclic precursors.

  • Van Leusen Imidazole Synthesis: This powerful reaction utilizes tosylmethyl isocyanide (TosMIC) and an imine to form the imidazole ring, offering a high degree of flexibility in substituent introduction.

  • One-Pot Syntheses: Several one-pot procedures have been developed for the efficient synthesis of substituted trifluoromethylated imidazoles, often involving multi-component reactions that enhance synthetic efficiency.[4]

  • From Trifluoroacetic Anhydride: Trifluoroacetic anhydride is a key reagent in the synthesis of certain trifluoromethyl-substituted imidazoles, particularly in the formation of 4-trifluoromethyl-imidazoles.[5]

Experimental Protocol: A General One-Pot Synthesis of 2-Trifluoromethyl-Imidazoles

This protocol provides a general framework for a one-pot synthesis of 2-trifluoromethyl-1,4,5-trisubstituted imidazoles. Note: This is a representative protocol and may require optimization for specific substrates.

Materials:

  • A substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • A substituted aldehyde (1.0 mmol)

  • A primary amine (1.0 mmol)

  • Ammonium acetate (2.0 mmol)

  • Trifluoroacetic acid (TFA) (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask, add the 1,2-dicarbonyl compound (1.0 mmol), aldehyde (1.0 mmol), primary amine (1.0 mmol), and ammonium acetate (2.0 mmol) in ethanol.

  • Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-trifluoromethyl-1,4,5-trisubstituted imidazole.

cluster_reactants Reactants cluster_process Process cluster_product Product 1,2-Dicarbonyl 1,2-Dicarbonyl Reflux in Ethanol Reflux in Ethanol 1,2-Dicarbonyl->Reflux in Ethanol Aldehyde Aldehyde Aldehyde->Reflux in Ethanol Primary Amine Primary Amine Primary Amine->Reflux in Ethanol Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reflux in Ethanol TFA (catalyst) TFA (catalyst) TFA (catalyst)->Reflux in Ethanol 2-Trifluoromethyl-Imidazole 2-Trifluoromethyl-Imidazole Reflux in Ethanol->2-Trifluoromethyl-Imidazole

Caption: One-pot synthesis of 2-trifluoromethyl-imidazoles.

Anticancer Activity of Trifluoromethyl Imidazole Derivatives

A significant body of research has highlighted the potent anticancer activities of trifluoromethyl imidazole derivatives against a range of human cancer cell lines.[6] These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting the EGFR Signaling Pathway

One of the well-established mechanisms of action for some anticancer imidazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival. Dysregulation of the EGFR pathway is a common feature in many cancers. Trifluoromethyl imidazole derivatives can act as EGFR inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting the downstream signaling events that promote tumorigenesis.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Trifluoromethyl Imidazole Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by trifluoromethyl imidazole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected trifluoromethyl imidazole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1 T24 (Bladder Carcinoma)56.11[6]
Compound 2 T24 (Bladder Carcinoma)67.29[6]
Compound 3 C32 (Melanoma)24.4[7]
Compound 4 A375 (Melanoma)25.4[7]
Compound 5 MDA-MB-231 (Breast Cancer)20.5[8]
Compound 6 IGR39 (Melanoma)27.8[8]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Trifluoromethyl imidazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the trifluoromethyl imidazole derivatives and a vehicle control (DMSO).

  • Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plates in the dark at room temperature for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity of Trifluoromethyl Imidazole Derivatives

Trifluoromethyl imidazole derivatives have demonstrated significant activity against a broad spectrum of pathogenic microbes, including bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in these microorganisms.

Mechanism of Action: Disruption of Microbial Cell Integrity

The antimicrobial action of many imidazole derivatives is attributed to their ability to disrupt the synthesis of ergosterol, a vital component of fungal cell membranes. In bacteria, they can interfere with cell wall synthesis or disrupt membrane potential, leading to cell death. The trifluoromethyl group can enhance the lipophilicity of these compounds, facilitating their penetration through the microbial cell wall and membrane to reach their intracellular targets.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative trifluoromethyl imidazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainGram StainMIC (µg/mL)Reference
Compound 7 Staphylococcus aureusPositive625[9]
Compound 8 MRSAPositive625[9]
Compound 9 E. coliNegative-
Compound 10 P. aeruginosaNegative-
Compound 11 C. albicans--
Compound 12 A. niger--
Compound 13 MRSAPositive3.12[10]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Materials:

  • Microbial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Trifluoromethyl imidazole derivatives (in a suitable solvent)

  • Positive control antibiotic

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a serial two-fold dilution of the trifluoromethyl imidazole derivative in MHB in the wells of a 96-well plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only) in each plate.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

cluster_setup Assay Setup cluster_incubation Incubation cluster_result Result Serial Dilution Serial Dilution Incubate 37°C, 18-24h Incubate 37°C, 18-24h Serial Dilution->Incubate 37°C, 18-24h Standardized Inoculum Standardized Inoculum Standardized Inoculum->Incubate 37°C, 18-24h MIC Determination MIC Determination Incubate 37°C, 18-24h->MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity of Trifluoromethyl Imidazole Derivatives

Chronic inflammation is a key contributor to a wide range of diseases. Trifluoromethyl imidazole derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.

Mechanism of Action: Inhibition of p38 MAP Kinase and COX-2
  • p38 MAP Kinase: p38 mitogen-activated protein kinase is a critical regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[] Trifluoromethyl imidazole derivatives can act as potent inhibitors of p38 MAP kinase, thereby suppressing the inflammatory response.[]

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. Selective inhibition of COX-2 is a major therapeutic strategy for the treatment of inflammatory disorders. Several trifluoromethyl imidazole derivatives have been identified as selective COX-2 inhibitors.

Quantitative Data: Enzyme Inhibitory Activity

The following table summarizes the in vitro enzyme inhibitory activity of selected trifluoromethyl imidazole derivatives, expressed as IC50 values.

Compound IDTarget EnzymeIC50 (nM)Reference
Compound AA6 p38 MAP Kinase403.57[12]
SB203580 (Adezmapimod) p38 MAP Kinase222.44[12]
Compound PYZ10 COX-20.0283[13][14]
Compound PYZ11 COX-20.2272[13][14]
Celecoxib COX-20.30 (µM)[14]
Experimental Protocol: p38 MAP Kinase Inhibition Assay

This protocol outlines a general procedure for an in vitro p38 MAP kinase inhibition assay.

Materials:

  • Recombinant active p38 MAP kinase

  • Kinase substrate (e.g., ATF2)

  • ATP

  • Assay buffer

  • Trifluoromethyl imidazole derivatives

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, p38 MAP kinase, and the kinase substrate.

  • Add the trifluoromethyl imidazole derivatives at various concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percentage of inhibition and determine the IC50 value of the compounds.

Future Perspectives and Conclusion

The trifluoromethyl imidazole scaffold has proven to be a remarkably fruitful area of research in medicinal chemistry. The unique combination of the versatile imidazole core and the advantageous properties of the trifluoromethyl group has led to the discovery of potent and selective modulators of a wide range of biological targets.

Future research in this area is likely to focus on:

  • Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR of trifluoromethyl imidazole derivatives will enable the rational design of even more potent and selective compounds.

  • Novel Target Identification: High-throughput screening of trifluoromethyl imidazole libraries against new biological targets may uncover novel therapeutic applications.

  • Advanced Synthetic Methodologies: The development of more efficient and versatile synthetic methods will facilitate the creation of a wider diversity of these compounds for biological evaluation.

  • Preclinical and Clinical Development: The most promising lead compounds will undoubtedly progress through preclinical and clinical development, with the potential to become the next generation of therapeutics for a variety of diseases.

References

  • Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC.
  • Zeinali, N., & Darehkordi, A. (2023). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Organic Chemistry Portal.
  • Kawase, M., Saito, S., & Kurihara, T. (2001). Convenient synthesis of 4-trifluoromethyl-substituted imidazole derivatives. Chemical & Pharmaceutical Bulletin, 49(4), 461-4.
  • Mohammadizadeh, M. R., Hasaninejad, A., & Maleki, A. (2009). Trifluoroacetic Acid as an Efficient Catalyst for One-Pot, Four-Component Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Under Microwave-Assisted, Solvent-Free Conditions.
  • (2024). One-pot synthesis of imidazolinium salts via the ring opening of tetrahydrofuran. Dalton Transactions.
  • (2024). One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors.
  • (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.
  • (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • (2024). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN.
  • (2016). One-Pot Synthesis of Substituted Trifluoromethylated 2,3-Dihydro-1H-imidazoles.
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Foundational

An In-Depth Technical Guide to the Postulated Mechanism of Action of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

Introduction The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The unique electronic and structural features of the imidazole ring allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The compound 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is a synthetic molecule featuring a fluorinated phenyl group at the 2-position and a trifluoromethyl group at the 5-position of the imidazole ring. While direct studies on this specific molecule are not extensively documented, its structural motifs strongly suggest a potential role as a potent modulator of intracellular signaling pathways, particularly those involved in inflammation and cellular stress responses. This guide will provide an in-depth exploration of the postulated mechanism of action of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, focusing on its likely role as an inhibitor of the p38 mitogen-activated protein kinase (MAPK) and Transforming growth factor-β-activated kinase 1 (TAK1) signaling pathways.

Postulated Primary Mechanism of Action: Inhibition of p38 MAPK and TAK1 Signaling

Based on the known pharmacophores of small molecule kinase inhibitors, the 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole structure is likely to engage with the ATP-binding pocket of specific protein kinases. The fluorophenyl and trifluoromethyl groups can enhance binding affinity and specificity through hydrophobic and electronic interactions. The primary hypothesized mechanisms of action are the inhibition of p38 MAPK and TAK1, key kinases that regulate inflammatory responses.

The p38 MAPK Signaling Pathway: A Central Regulator of Inflammation

The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), and cellular stress.[2][3] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, as well as in cancer.[4][5][6]

Core Signaling Cascade

The activation of p38 MAPK is initiated by upstream kinases, primarily MAPKKKs (e.g., TAK1) and MAPKKs (MKK3 and MKK6).[2][6] Once activated by phosphorylation, p38 MAPK phosphorylates a plethora of downstream substrates, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines and enzymes.[2][3]

p38_MAPK_Pathway stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, Stress) receptor Cell Surface Receptors stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK mkk3_6->p38 downstream Downstream Effectors (e.g., MK2, ATF2, CREB) p38->downstream cytokines Pro-inflammatory Cytokines & Mediators (e.g., TNF-α, IL-6, COX-2) downstream->cytokines inhibitor 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole inhibitor->tak1 inhibitor->p38

Figure 1: Postulated inhibition of the p38 MAPK pathway.

Mechanism of Inhibition

It is postulated that 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole acts as a Type I ATP-competitive inhibitor of p38 MAPK.[5][7] This class of inhibitors binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream targets.[8] By inhibiting p38 MAPK, the compound would effectively block the production of a wide range of pro-inflammatory cytokines and mediators, thereby exerting a potent anti-inflammatory effect.[4][8]

The TAK1 Signaling Pathway: An Upstream Regulator of Inflammation and Immunity

Transforming growth factor-β-activated kinase 1 (TAK1) is a member of the MAP3K family and plays a crucial role in the activation of both the NF-κB and MAPK signaling pathways in response to pro-inflammatory stimuli.[9][10][11] TAK1 is a key signaling node that integrates signals from various receptors, including Toll-like receptors (TLRs) and tumor necrosis factor receptors (TNFRs).[3][12]

Core Signaling Cascade

Upon receptor activation, TAK1 is recruited to the receptor complex and activated through a process involving ubiquitination.[10] Activated TAK1 then phosphorylates and activates downstream kinases, including IKKβ (leading to NF-κB activation) and MKKs (leading to p38 and JNK activation).[3][10]

TAK1_Signaling_Pathway ligands Ligands (e.g., TNF-α, IL-1β, LPS) receptors Receptors (TNFR, IL-1R, TLRs) ligands->receptors tak1_complex TAK1/TAB1/TAB2 Complex receptors->tak1_complex ikk_complex IKK Complex tak1_complex->ikk_complex mkk_p38 MKKs -> p38/JNK tak1_complex->mkk_p38 nf_kb NF-κB ikk_complex->nf_kb gene_expression Inflammatory Gene Expression nf_kb->gene_expression mkk_p38->gene_expression inhibitor 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole inhibitor->tak1_complex

Figure 2: Postulated inhibition of the TAK1 signaling pathway.

Mechanism of Inhibition

Given that TAK1 is an upstream activator of p38 MAPK, it represents another plausible target for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.[13] Inhibition of TAK1 would have broader effects than p38 MAPK inhibition alone, as it would also block the activation of the pro-inflammatory NF-κB pathway.[13] This dual inhibition could result in a more comprehensive anti-inflammatory response.

Experimental Validation of the Mechanism of Action

To validate the hypothesized mechanism of action of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a series of in vitro and cell-based assays should be performed.

In Vitro Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the compound against p38 MAPK and TAK1.

Protocol:

  • Reagents and Materials:

    • Recombinant human p38α MAPK and TAK1 enzymes.

    • ATP and a suitable kinase-specific peptide substrate.

    • 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (test compound).

    • Kinase assay buffer.

    • ADP-Glo™ Kinase Assay (Promega) or similar detection system.

    • 384-well microplates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assays

Objective: To assess the ability of the compound to inhibit p38 MAPK and TAK1 signaling in a cellular context.

Protocol: Inhibition of TNF-α-induced IL-6 Production in A549 cells

  • Cell Culture: Culture A549 human lung carcinoma cells in appropriate media until they reach 80-90% confluency.

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with TNF-α (10 ng/mL) for 24 hours.

  • Measurement of IL-6:

    • Collect the cell culture supernatant.

    • Quantify the amount of IL-6 in the supernatant using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percent inhibition of IL-6 production for each compound concentration.

    • Determine the IC50 value.

Protocol: Western Blot Analysis of Phospho-p38 and Phospho-IKKβ

  • Cell Treatment: Treat cells (e.g., THP-1 monocytes) with the test compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phospho-p38, total p38, phospho-IKKβ, and total IKKβ.

    • Use a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of p38 and IKKβ.

Quantitative Data Summary

The following table represents hypothetical data that could be generated from the proposed experiments, illustrating the potential potency and selectivity of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

AssayTarget/EndpointHypothetical IC50 (nM)
In Vitro Kinase Assayp38α MAPK50
In Vitro Kinase AssayTAK1150
Cell-Based AssayTNF-α-induced IL-6 Production (A549)75
Cell-Based AssayLPS-induced Phospho-p38 (THP-1)100

Conclusion

While further experimental validation is required, the structural characteristics of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole strongly suggest its potential as a potent inhibitor of the p38 MAPK and TAK1 signaling pathways. Its ability to target these key regulators of inflammation could make it a valuable lead compound for the development of novel therapeutics for a range of inflammatory diseases and potentially cancer. The experimental framework provided in this guide offers a clear path for elucidating the precise mechanism of action and therapeutic potential of this promising imidazole derivative.

References

  • Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. (n.d.). IOVS. Retrieved from [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (2018). Molecules, 23(7), 1662. Retrieved from [Link]

  • Abo-Elanwar, Y. A., Mostafa, A. S., El-Sayed, M. A. A., & Nasr, M. N. A. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001–011. Retrieved from [Link]

  • Jayashree, B. S., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2519. Retrieved from [Link]

  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal for Multidisciplinary Research, 5(5). Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (2022). Molecules, 27(15), 4983. Retrieved from [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). (2011). Der Pharma Chemica, 3(6), 460-468. Retrieved from [Link]

  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. (2019). ResearchGate. Retrieved from [Link]

  • The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. (2022). Cancers, 14(3), 776. Retrieved from [Link]

  • Multifaceted Roles of TAK1 Signaling in Cancer. (2019). Cancers, 11(11), 1735. Retrieved from [Link]

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. (2023). International Journal of Molecular Sciences, 24(18), 14068. Retrieved from [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Research & Reviews: Journal of Chemistry. Retrieved from [Link]

  • TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis. (2021). Frontiers in Cell and Developmental Biology, 9, 730263. Retrieved from [Link]

  • What are p38 MAPK inhibitors and how do they work? (2024). Synapse. Retrieved from [Link]

  • Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. (2012). Journal of Applied Pharmaceutical Science, 2(7), 144-149. Retrieved from [Link]

  • p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. (2021). Molecules, 26(11), 3326. Retrieved from [Link]

  • p38 mitogen-activated protein kinases. (n.d.). In Wikipedia. Retrieved from [Link]

  • TAK1 inflammatory signalling pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates. (n.d.). Google Patents.
  • Transforming growth factor β activated kinase 1: a potential therapeutic target for rheumatic diseases. (2014). Annals of the Rheumatic Diseases, 73(9), 1596-1602. Retrieved from [Link]

  • “Go upstream, young man”: lessons learned from the p38 saga. (2007). Annals of the Rheumatic Diseases, 66(Suppl 3), iii70–iii74. Retrieved from [Link]

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Sources

Exploratory

The Fluorophenyl Imidazole Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The fluorophenyl imidazole scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The fluorophenyl imidazole scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of high-value therapeutic targets. The strategic incorporation of a fluorophenyl group onto the imidazole core significantly enhances metabolic stability and target affinity, making this privileged structure a fertile ground for the development of novel therapeutics. This guide provides a comprehensive exploration of the key therapeutic targets of fluorophenyl imidazoles, delving into their mechanisms of action, structure-activity relationships, and the critical experimental protocols required for their evaluation. We will traverse the landscape of their therapeutic potential, from modulating central nervous system activity via GABA-A receptors to exerting anti-inflammatory effects through p38 MAPK inhibition, combating fungal infections by targeting CYP51, and pioneering cancer immunotherapy as IDO1 inhibitors. Furthermore, we will examine their emerging roles in oncology through the induction of DNA damage and in neurodegenerative diseases via microtubule stabilization. This document is intended to serve as a vital resource for researchers and drug development professionals, providing the foundational knowledge and practical methodologies necessary to advance the discovery and development of next-generation therapeutics based on the fluorophenyl imidazole scaffold.

Introduction: The Significance of the Fluorophenyl Imidazole Moiety

The imidazole ring is a fundamental heterocyclic motif found in numerous biologically active molecules, including the essential amino acid histidine.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile pharmacophore.[1] The addition of a fluorophenyl group introduces several advantageous properties from a medicinal chemistry perspective. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions, improve metabolic stability by blocking sites of oxidative metabolism, and increase lipophilicity, which can aid in cell membrane permeability.[2] This combination of the imidazole core's inherent biological relevance and the advantageous properties conferred by the fluorophenyl substituent has led to the exploration of this scaffold against a multitude of diseases.[3] This guide will provide an in-depth analysis of the most promising therapeutic targets for this remarkable class of compounds.

Modulators of Central Nervous System Activity: Targeting GABA-A Receptors

Fluorophenyl imidazoles have shown significant promise as positive allosteric modulators (PAMs) of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[4][5] Their modulatory effects offer therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.

Mechanism of Action

Fluorophenyl imidazoles that act as GABA-A receptor PAMs do not bind to the GABA binding site itself but rather to an allosteric site, typically the benzodiazepine binding site located at the interface of the α and γ subunits of the receptor.[4][5] This binding event potentiates the effect of GABA, leading to an increased influx of chloride ions upon GABA binding.[5] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a calming or sedative effect. Certain 2-(4-fluorophenyl)-1H-benzo[d]imidazoles have been identified as PAMs with a preference for the α1/γ2 interface of the GABA-A receptor.[4]

Experimental Protocols

This protocol is designed to determine the binding affinity of test compounds for the GABA-A receptor.

Protocol:

  • Membrane Preparation: Prepare rat brain membranes according to standard laboratory protocols. The final protein concentration should be approximately 0.25 mg/mL.[6]

  • Assay Buffer: Prepare a suitable assay buffer, such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a radiolabeled ligand that binds to the benzodiazepine site, such as [³H]-Flumazenil.

  • Incubation: In a 96-well plate, combine the rat brain membranes, [³H]-Flumazenil (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the fluorophenyl imidazole test compound.

  • Non-specific Binding: To determine non-specific binding, include a set of wells with a high concentration of an unlabeled benzodiazepine, such as diazepam (10 µM).

  • Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium.[6]

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

This protocol utilizes two-electrode voltage-clamp electrophysiology in Xenopus oocytes to functionally characterize the modulatory effects of fluorophenyl imidazoles on GABA-A receptors.[7]

Protocol:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Recording: After 2-4 days of incubation, place an oocyte in a recording chamber continuously perfused with recording solution.

  • Voltage Clamp: Impale the oocyte with two microelectrodes and clamp the membrane potential at a holding potential of -60 mV.

  • GABA Application: Apply a concentration of GABA that elicits a submaximal current response (e.g., EC10-EC20).

  • Compound Application: Co-apply the fluorophenyl imidazole test compound with GABA and measure the potentiation of the GABA-induced current.

  • Dose-Response: Generate a dose-response curve by applying a range of concentrations of the test compound to determine its EC50 for potentiation.

  • Data Analysis: Analyze the potentiation of the GABA-induced current to characterize the positive allosteric modulatory effects of the compound.

Anti-inflammatory Agents: Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[8] Inhibition of p38 MAPK is a promising therapeutic strategy for a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[9] Imidazole-based compounds, including those with a fluorophenyl substituent, have been developed as potent and selective inhibitors of p38 MAPK.[9][10]

Mechanism of Action

Fluorophenyl imidazoles that inhibit p38 MAPK typically act as ATP-competitive inhibitors.[9] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates such as ATF2 and MAPKAPK2.[11] This blockade of the p38 MAPK signaling cascade leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. The pyridinyl imidazole class of inhibitors is a well-known example of p38 MAPK inhibitors.[12]

Experimental Protocols

This protocol describes a non-radioactive method to measure the inhibitory activity of fluorophenyl imidazoles on p38 MAPK.[11][13]

Protocol:

  • Assay Buffer: Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT).

  • Enzyme and Substrate: Use recombinant active p38α MAPK and a suitable substrate, such as ATF2.

  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be close to the Km for ATP.

  • Assay Plate: In a 96-well plate, add the p38α MAPK enzyme, the fluorophenyl imidazole test compound at various concentrations, and the ATF2 substrate.

  • Initiate Reaction: Start the kinase reaction by adding the ATP solution.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding an equal volume of a solution containing EDTA.

  • Detection: Detect the phosphorylated ATF2 product using a specific antibody in an ELISA or Western blot format. Commercial kits are available for this purpose.[11][13][14]

  • Data Analysis: Determine the IC50 value of the test compound by plotting the percent inhibition of kinase activity against the compound concentration.

p38_MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MKK3/6 MKK3/6 Inflammatory Stimuli->MKK3/6 Stress Stress Stress->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates ATF2 ATF2 p38 MAPK->ATF2 Phosphorylates MAPKAPK2 MAPKAPK2 p38 MAPK->MAPKAPK2 Phosphorylates Fluorophenyl Imidazole Fluorophenyl Imidazole Fluorophenyl Imidazole->p38 MAPK Inhibits Pro-inflammatory Cytokines Pro-inflammatory Cytokines ATF2->Pro-inflammatory Cytokines Transcription MAPKAPK2->Pro-inflammatory Cytokines Translation

Caption: p38 MAPK signaling pathway and the inhibitory action of fluorophenyl imidazoles.

Antifungal Agents: Targeting Lanosterol 14α-demethylase (CYP51)

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[4] Azole antifungals, which include imidazole-containing compounds, are a mainstay of antifungal therapy.[4] Their mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase (CYP51).[15]

Mechanism of Action

CYP51 is a cytochrome P450 enzyme that catalyzes a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[15] Fluorophenyl imidazoles, like other azole antifungals, bind to the heme iron in the active site of CYP51 via an unhindered nitrogen atom in the imidazole ring.[15] This interaction prevents the enzyme from metabolizing its natural substrate, lanosterol. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the structure and function of the fungal cell membrane, leading to fungal growth inhibition or cell death.[15] The hydrophobic interactions between the fluorophenyl group and residues in the active site of CYP51 contribute to the binding affinity.[16]

Experimental Protocols

This protocol measures the binding of fluorophenyl imidazoles to CYP51 by observing the spectral shift of the heme Soret band.[17][18]

Protocol:

  • Enzyme Preparation: Use purified recombinant CYP51 from the target fungal species (e.g., Candida albicans).

  • Buffer: Prepare a suitable buffer, such as 50 mM potassium phosphate buffer, pH 7.4.

  • Spectrophotometry: Use a dual-beam spectrophotometer. Place the CYP51 solution in both the sample and reference cuvettes.

  • Titration: Add small aliquots of a concentrated stock solution of the fluorophenyl imidazole test compound to the sample cuvette and an equal volume of solvent (e.g., DMSO) to the reference cuvette.

  • Spectral Scans: After each addition, record the difference spectrum between 350 and 500 nm. Binding of the imidazole to the heme iron will induce a type II spectral shift, with a peak around 425-430 nm and a trough around 390-410 nm.

  • Data Analysis: Plot the change in absorbance (ΔA) against the concentration of the test compound. Fit the data to a suitable binding equation (e.g., a one-site binding model) to determine the dissociation constant (Kd).[17]

This protocol measures the functional inhibition of CYP51 activity in a reconstituted system.[17]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified CYP51, a cytochrome P450 reductase, a lipid environment (e.g., liposomes), and the substrate lanosterol.

  • Inhibitor: Add the fluorophenyl imidazole test compound at various concentrations.

  • Initiate Reaction: Start the reaction by adding NADPH.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Extraction: Stop the reaction and extract the sterols using an organic solvent like ethyl acetate.

  • Analysis: Analyze the products by HPLC or GC-MS to quantify the conversion of lanosterol to its demethylated product.

  • Data Analysis: Calculate the percent inhibition of CYP51 activity at each compound concentration and determine the IC50 value.

Cancer Immunotherapy: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune evasion by tumors.[19] IDO1 catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[6] The depletion of tryptophan and the accumulation of kynurenine metabolites in the tumor microenvironment suppress the activity of effector T cells and promote the function of regulatory T cells, thereby allowing the tumor to escape immune surveillance.[6] Inhibition of IDO1 is therefore a highly attractive strategy for cancer immunotherapy.[19]

Mechanism of Action

Similar to their interaction with CYP51, fluorophenyl imidazoles can inhibit IDO1 by coordinating with the heme iron in the enzyme's active site through a nitrogen atom of the imidazole ring.[20] The phenyl group of 4-phenylimidazole, a known IDO1 inhibitor, occupies a hydrophobic pocket (pocket A) in the active site.[21] Structure-activity relationship studies of imidazothiazole-based IDO1 inhibitors have provided further insights into the binding interactions within the active site.[21]

Experimental Protocols

This protocol measures the inhibition of IDO1 activity by monitoring the production of kynurenine.[22][23]

Protocol:

  • Enzyme and Substrate: Use recombinant human IDO1 and its substrate, L-tryptophan.

  • Assay Buffer: Prepare an assay buffer such as 50 mM potassium phosphate buffer, pH 6.5, containing methylene blue, ascorbic acid, and catalase.

  • Reaction: In a 96-well plate, combine the IDO1 enzyme, the fluorophenyl imidazole test compound at various concentrations, and the assay buffer.

  • Initiate Reaction: Start the reaction by adding L-tryptophan.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Hydrolysis: Stop the reaction and hydrolyze the product N-formylkynurenine to kynurenine by adding trichloroacetic acid and incubating at 50°C for 30 minutes.[23]

  • Detection: After centrifugation, mix the supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid), which reacts with kynurenine to produce a colored product.

  • Measurement: Measure the absorbance at 480 nm.

  • Data Analysis: Calculate the percent inhibition of IDO1 activity at each compound concentration and determine the IC50 value.

IDO1_Pathway cluster_0 Tryptophan Depletion Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T-cell T-cell Tryptophan->T-cell Required for proliferation Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Fluorophenyl Imidazole Fluorophenyl Imidazole Fluorophenyl Imidazole->IDO1 Inhibits Kynurenine->T-cell Suppresses Immune Suppression Immune Suppression T-cell->Immune Suppression

Caption: The IDO1 pathway and the inhibitory action of fluorophenyl imidazoles.

Anticancer Activity: Induction of DNA Damage and Apoptosis

Certain fluorophenyl imidazole derivatives have demonstrated direct anticancer activity by inducing DNA damage and apoptosis in cancer cells.[3][24] This mode of action is distinct from the immunomodulatory effects of IDO1 inhibition and represents a direct cytotoxic effect on tumor cells.

Mechanism of Action

The precise mechanism by which these compounds induce DNA damage is still under investigation, but it may involve the generation of reactive oxygen species (ROS) or direct interaction with DNA.[25] The resulting DNA damage can trigger cell cycle arrest and activate the intrinsic apoptotic pathway, leading to the activation of caspases and ultimately, programmed cell death.[24] For example, some fluorinated imidazole[4,5f][17][26]phenanthroline derivatives have been shown to induce apoptosis in liver cancer cells through the induction of DNA damage.[3][24]

Experimental Protocols

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[27]

Protocol:

  • Cell Treatment: Treat cancer cells with the fluorophenyl imidazole compound for a specified time.

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software.

This assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with the fluorophenyl imidazole compound.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Neurodegenerative Diseases: Microtubule Stabilization

Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and the maintenance of cell shape. In neurons, microtubules are critical for axonal transport.[28] Disruption of microtubule dynamics is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's disease.[28] Some 1,5-diarylimidazoles, which are structurally related to fluorophenyl imidazoles, have been found to promote microtubule polymerization.[26][28]

Mechanism of Action

These compounds act as microtubule-stabilizing agents, promoting the polymerization of tubulin into microtubules and inhibiting their depolymerization.[28] This action is similar to that of the anticancer drug paclitaxel. By stabilizing the microtubule network in neurons, these compounds may help to restore normal axonal transport and mitigate the neurodegenerative process.[28]

Experimental Protocols

This assay measures the effect of compounds on the polymerization of purified tubulin by monitoring changes in turbidity.[1]

Protocol:

  • Tubulin Preparation: Use purified tubulin protein.

  • Polymerization Buffer: Prepare a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

  • Assay: In a temperature-controlled spectrophotometer set to 37°C, combine the tubulin and the fluorophenyl imidazole test compound in the polymerization buffer.

  • Measurement: Monitor the increase in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Compare the rate and extent of polymerization in the presence of the test compound to a control (e.g., DMSO) and a positive control (e.g., paclitaxel).

Microtubule_Stabilization Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Axonal Transport Axonal Transport Microtubule->Axonal Transport Maintains Fluorophenyl Imidazole Fluorophenyl Imidazole Fluorophenyl Imidazole->Microtubule Stabilizes Neuronal Health Neuronal Health Axonal Transport->Neuronal Health Supports

Caption: The role of fluorophenyl imidazoles in microtubule stabilization for neuronal health.

Quantitative Data Summary

Compound ClassTargetAssay TypeKey FindingsReference
2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][17][26]phenanthrolineAnticancerMTT assayIC50 ≈ 0.29 µM in HepG2 cells[3]
ImidazothiazolesIDO1Enzymatic assayIC50 values in the low micromolar range[21]
1H-indazole derivativesIDO1Enzymatic assayCompound 2g IC50 = 5.3 µM[29]
1,2,3-triazole derivativesIDO1Enzymatic assayCompound 3a IC50 = 0.75 µM[30]

Conclusion

The fluorophenyl imidazole scaffold is a remarkably versatile and privileged structure in drug discovery. Its ability to interact with a diverse range of therapeutic targets, from ion channels and kinases to metabolic enzymes, underscores its importance in medicinal chemistry. The in-depth technical guide provided here offers a comprehensive overview of the key targets, their mechanisms of action, and the essential experimental protocols for their investigation. As our understanding of the underlying biology of diseases continues to grow, it is certain that the full therapeutic potential of fluorophenyl imidazoles has yet to be realized. This guide is intended to empower researchers and drug development professionals to continue to unlock the promise of this exceptional chemical motif in the pursuit of novel and effective therapies for a wide spectrum of human diseases.

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Foundational

An In-depth Technical Guide to the Pharmacological Profile of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted pharmacological profile of the novel heterocyclic compound, 2-(4-fluorophen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted pharmacological profile of the novel heterocyclic compound, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (CAS RN: 33469-12-4). In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related analogs to construct a predictive profile, offering a strategic roadmap for future research and development. By examining the distinct contributions of the 2-(4-fluorophenyl), 5-(trifluoromethyl), and 1H-imidazole moieties, we project potential therapeutic applications, hypothesize mechanisms of action, and provide detailed experimental protocols for the validation of these predictions. This guide is intended to serve as a foundational resource for researchers initiating investigations into this promising, yet uncharacterized, chemical entity.

Introduction: Deconstructing a Molecule of Interest

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its presence in essential biological molecules like histidine and purines underscores its inherent biocompatibility and versatile binding capabilities. The strategic functionalization of the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, represents a deliberate convergence of three key structural features, each with a well-documented role in modulating biological activity:

  • The 1H-Imidazole Core: This five-membered heterocycle is a privileged scaffold in drug discovery, known to impart a range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

  • The 2-(4-fluorophenyl) Group: The incorporation of a fluorinated phenyl ring at the 2-position is a common strategy to enhance metabolic stability and modulate receptor binding affinity.[4] For instance, derivatives of 2-(4-fluorophenyl)-1H-benzo[d]imidazole have been identified as positive allosteric modulators of the GABA-A receptor.[4]

  • The 5-(trifluoromethyl) Group: The trifluoromethyl substituent is a powerful bioisostere for a methyl group, offering increased lipophilicity and metabolic stability. Its strong electron-withdrawing nature can significantly influence the electronic properties of the imidazole ring and its interactions with biological targets.[5]

This unique combination of functional groups suggests a multifaceted pharmacological potential for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, warranting a thorough, albeit predictive, investigation.

Physicochemical Properties and Synthesis Outline

A foundational understanding of a compound's physical and chemical characteristics is paramount for any pharmacological investigation.

PropertyValueSource
CAS Registry Number 33469-12-4-
Molecular Formula C₁₀H₆F₄N₂-
Molecular Weight 242.17 g/mol -
Predicted LogP 3.1-
Hydrogen Bond Donors 1-
Hydrogen Bond Acceptors 3-

Note: Predicted values are computationally derived and await experimental verification.

The synthesis of analogous 2,4,5-trisubstituted imidazoles is well-documented and typically involves a multi-component reaction. A plausible synthetic route for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is outlined below.

G cluster_reaction cluster_product reagents Reagents starting_materials Starting Materials intermediate Intermediate product Product A 4-Fluorobenzaldehyde R One-Pot Condensation A->R B Ammonium Acetate B->R C 1,1,1-Trifluoroacetone C->R P 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole R->P Radziszewski Reaction

Figure 1. Proposed synthetic workflow for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

Predicted Pharmacological Profile: A Triad of Therapeutic Potential

Based on the pharmacological activities of structurally analogous compounds, we can project a tripartite pharmacological profile for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, encompassing anticancer, antimicrobial, and neuroactive potential.

Predicted Anticancer Activity

Numerous studies have highlighted the antiproliferative effects of imidazole derivatives.[6][7][8]

  • Inference from Analogs: The 2-(4-fluorophenyl) moiety is present in imidazol-5-ones that have demonstrated significant anticancer activity against various cell lines, including Hela, MCF-7, PC3, and HCT-116.[8][9] Furthermore, 2,4,5-triphenyl-1H-imidazole derivatives have shown promising in-vitro antiproliferative activity against human non-small cell lung carcinoma-A549 cell lines.[7]

  • Hypothesized Mechanism of Action: The anticancer activity of related imidazole compounds has been attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. A plausible mechanism for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole could involve the inhibition of protein kinases, such as VEGFR-2 or CDK2A, which are crucial for tumor angiogenesis and cell cycle progression.[8]

G compound 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole kinase Protein Kinase (e.g., VEGFR-2, CDK2A) compound->kinase Inhibition pathway Downstream Signaling Cascade kinase->pathway Blocks Activation proliferation Tumor Cell Proliferation & Angiogenesis pathway->proliferation Inhibition apoptosis Apoptosis pathway->apoptosis Induction

Figure 2. Hypothesized anticancer mechanism of action.

Predicted Antimicrobial Activity

The imidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[1][10]

  • Inference from Analogs: Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have demonstrated potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[5] The presence of a strong electron-withdrawing group, such as a trifluoromethyl group, at the C-2 position was found to be crucial for this activity.[5]

  • Hypothesized Mechanism of Action: The antimicrobial action of imidazole-containing compounds often involves the disruption of microbial cell membrane integrity or the inhibition of essential enzymes. For fungi, this can involve the inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis. In bacteria, the mechanism could involve the inhibition of key metabolic pathways or the disruption of cell wall synthesis.

G compound 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole enzyme Essential Microbial Enzyme (e.g., Lanosterol 14α-demethylase) compound->enzyme Inhibition synthesis Cell Wall/Membrane Component Synthesis enzyme->synthesis Blocks viability Microbial Viability synthesis->viability Loss of

Figure 3. Hypothesized antimicrobial mechanism of action.

Predicted Neuroactive Potential

The structural similarity to known neuroactive compounds suggests that 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole may possess modulatory effects on the central nervous system.

  • Inference from Analogs: As previously mentioned, 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives act as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor.[4] These receptors are the primary mediators of inhibitory neurotransmission in the brain, and their modulation can lead to anxiolytic, sedative, and anticonvulsant effects.

  • Hypothesized Mechanism of Action: It is plausible that 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole could bind to an allosteric site on the GABA-A receptor, enhancing the effect of the endogenous ligand, GABA. This would lead to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, resulting in neuronal inhibition.

G compound 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole gaba_a GABA-A Receptor compound->gaba_a Positive Allosteric Modulation chloride Cl- Influx gaba_a->chloride Enhances gaba GABA gaba->gaba_a Binds hyperpolarization Neuronal Hyperpolarization chloride->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Figure 4. Hypothesized neuroactive mechanism of action at the GABA-A receptor.

Proposed Experimental Validation: A Roadmap to Discovery

The predictive pharmacological profile presented herein requires rigorous experimental validation. The following section outlines key in-vitro and in-vivo assays to systematically investigate the therapeutic potential of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

In-Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of human cancer cell lines.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, PC3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In-Vitro Antimicrobial Susceptibility Testing

Objective: To evaluate the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in appropriate broth to a concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial twofold dilutions of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In-Vitro Neuroactivity Screening

Objective: To assess the modulatory effect of the compound on GABA-A receptor function.

Protocol: Electrophysiological Recording in Xenopus Oocytes

  • Oocyte Preparation: Isolate and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the α₁, β₂, and γ₂ subunits of the human GABA-A receptor.

  • Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp: Perform two-electrode voltage-clamp recordings from the oocytes.

  • Drug Application: Perfuse the oocytes with a solution containing a sub-maximal concentration of GABA (e.g., EC₁₀) in the absence and presence of varying concentrations of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

  • Data Analysis: Measure the potentiation of the GABA-induced current by the compound and determine the EC₅₀ for this potentiation.

Concluding Remarks and Future Directions

This technical guide has constructed a predictive pharmacological profile for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a compound of significant interest due to its unique structural features. By leveraging data from analogous structures, we have hypothesized a triad of potential therapeutic activities: anticancer, antimicrobial, and neuroactive.

The proposed mechanisms of action, centered on the inhibition of key protein kinases, disruption of microbial processes, and modulation of GABA-A receptors, provide a solid foundation for further investigation. The detailed experimental protocols outlined in this document offer a clear and actionable path for researchers to validate these predictions and elucidate the true pharmacological character of this novel molecule.

Future research should focus on the systematic execution of these validation studies. Positive results in the in-vitro assays should be followed by more complex cellular and biochemical assays to pinpoint the precise molecular targets. Ultimately, promising in-vitro activity will warrant progression to in-vivo animal models to assess efficacy, pharmacokinetics, and safety. The journey to understanding the full therapeutic potential of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole begins with the foundational, predictive framework laid out in this guide.

References

  • Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and pharmacological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives. Journal of Applied Pharmaceutical Science, 2(6), 1-6.
  • Dake, S. A., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Archives of Medicine, 10(3), 1-6.
  • Gaikwad, N. D., et al. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry, 3(2), 5.
  • Kaczor, A. A., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 12(15), 2828-2841.
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Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

Foreword: Charting the Unexplored Territory of a Novel Imidazole Derivative To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide for the initi...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Territory of a Novel Imidazole Derivative

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide for the initial in vitro characterization of the novel compound, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole. As of this writing, this specific molecule remains largely unexplored in published literature. Therefore, this guide is constructed as a prospective framework—a logical and scientifically rigorous investigational plan.

The imidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The functionalization of this core with a 4-fluorophenyl group and a trifluoromethyl moiety suggests a high potential for significant biological activity. The fluorine substitutions are known to enhance metabolic stability and membrane permeability, while the trifluoromethyl group can improve target binding affinity and lipophilicity.[2][3]

This guide is not a retrospective summary of existing data but a forward-looking roadmap. It is designed to be a self-validating system of inquiry, where each experimental stage builds upon the last, from broad phenotypic screening to more focused mechanistic studies. We will delve into the causality behind our experimental choices, providing not just protocols, but the strategic thinking a seasoned scientist would apply to unlock the therapeutic potential of a new chemical entity.

Section 1: Foundational In Vitro Profiling: Cytotoxicity and Antiproliferative Activity

Rationale: Before exploring specific therapeutic applications, it is crucial to establish the fundamental cytotoxic profile of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole. This initial screen across a diverse panel of cell lines serves two primary purposes: it identifies potential anticancer activity and establishes a therapeutic window for other potential applications by revealing concentrations at which the compound is non-toxic.[4][5] Many fluorinated imidazole derivatives have demonstrated significant antiproliferative effects.[6]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from various cancer lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole in DMSO. Create a dilution series ranging from 0.1 µM to 100 µM in the appropriate cell culture medium.

  • Treatment: Replace the existing medium in the 96-well plates with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Hypothetical IC50 Values

The results of the MTT assay can be summarized in a table for easy comparison.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.8
HepG2Hepatocellular Carcinoma8.5
HEK293Human Embryonic Kidney> 100
Workflow Diagram: Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Synthesized Compound stock Prepare Stock Solution in DMSO start->stock serial_dil Create Serial Dilutions stock->serial_dil treat Treat Cells with Compound Dilutions serial_dil->treat seed Seed Cancer & Normal Cells in 96-well Plates seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance at 570 nm solubilize->read calc Calculate % Viability read->calc ic50 Determine IC50 Values calc->ic50 end end ic50->end End: Cytotoxicity Profile

Caption: Workflow for determining the cytotoxicity of a novel compound.

Section 2: Investigating Anti-Inflammatory Potential

Rationale: Imidazole derivatives are well-documented for their anti-inflammatory properties.[8] A logical next step is to investigate if 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole can modulate key inflammatory pathways. We will use a lipopolysaccharide (LPS)-induced inflammation model in macrophages, as this is a standard in vitro method to screen for anti-inflammatory drugs.[9]

Experimental Protocol: Inhibition of Nitric Oxide Production and Pro-inflammatory Cytokine Release

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages and seed them in 96-well plates.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used for quantification.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Perform ELISAs for key pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.

Data Presentation: Hypothetical Anti-Inflammatory Activity
Concentration (µM)NO Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
115.312.110.5
545.838.635.2
1078.265.460.9
2592.588.785.3

Section 3: Mechanistic Insights: Kinase Inhibition Profile

Rationale: Many imidazole-based compounds function as kinase inhibitors.[10] The structural features of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole make it a candidate for interacting with the ATP-binding pocket of various kinases. A broad kinase screen can identify potential molecular targets and elucidate the mechanism behind any observed antiproliferative or anti-inflammatory effects.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general fluorescence-based kinase assay. The specific substrate and kinase will vary depending on the targets of interest.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase, substrate (e.g., a fluorescently labeled peptide), and ATP in a suitable kinase buffer.

  • Compound Addition: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the ATP solution to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a detection reagent (e.g., a solution containing EDTA to stop the reaction and a reagent that differentiates between phosphorylated and non-phosphorylated substrate).

  • Signal Measurement: Measure the fluorescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.

Data Presentation: Hypothetical Kinase Inhibition Profile
Kinase TargetHypothetical IC50 (µM)
p38α MAPK2.5
JNK115.8
ERK2> 50
VEGFR28.1
Signaling Pathway Diagram: Potential MAPK Inhibition

G cluster_upstream Upstream Activators cluster_downstream Downstream Effects compound 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole p38 p38 MAPK compound->p38 Inhibition inflammation Inflammation p38->inflammation jnk JNK apoptosis Apoptosis jnk->apoptosis erk ERK proliferation Proliferation erk->proliferation stress Cellular Stress / Cytokines stress->p38 stress->jnk stress->erk

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Section 4: Delving Deeper: Target Validation and Downstream Effects

Rationale: Based on the initial findings, further experiments are necessary to validate the proposed mechanism of action. If the compound shows significant anti-inflammatory activity and inhibits p38 MAPK, the next logical step is to confirm its effect on downstream signaling pathways in a cellular context.

Experimental Protocol: Western Blot Analysis of p38 MAPK Pathway

Step-by-Step Methodology:

  • Cell Lysis: Treat RAW 264.7 cells with the compound and/or LPS as described in the anti-inflammatory assay. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against phosphorylated p38 (p-p38) overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 to ensure equal protein loading.

Section 5: Off-Target and Safety Profiling

Rationale: A crucial aspect of preclinical drug development is assessing the selectivity of a compound. While it may potently inhibit its primary target, off-target effects can lead to toxicity. A broader screening against a panel of receptors and enzymes is essential for a preliminary safety assessment.[11]

Experimental Protocol: Broad Panel Off-Target Screening

This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of kinases, GPCRs, ion channels, and other enzymes. The results are reported as the percentage of inhibition.

Conclusion and Future Directions

This guide outlines a systematic and robust in vitro strategy for the initial characterization of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole. The proposed workflow, from broad phenotypic screens to more specific mechanistic assays, is designed to efficiently identify its biological activities and potential mechanisms of action.

Positive findings in these in vitro studies would warrant further investigation, including more extensive cell-based assays, pharmacokinetic studies, and ultimately, in vivo efficacy and safety studies in relevant animal models. The journey from a novel molecule to a therapeutic agent is long and complex, but a rigorous and logical in vitro evaluation is the indispensable first step.

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  • An Inflamed Human Alveolar Model for Testing the Efficiency of Anti-inflammatory Drugs in vitro. (2020). Frontiers. Retrieved January 23, 2026, from [Link]

  • Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved January 23, 2026, from [Link]

  • synthesis and biological evaluation of novel imidazole based compounds. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • In Vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Retrieved January 23, 2026, from [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved January 23, 2026, from [Link]

  • Kinase assays. (2020). BMG LABTECH. Retrieved January 23, 2026, from [Link]

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]

  • Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. (2019). Retrieved January 23, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved January 23, 2026, from [Link]

  • Synthesis of Fluorinated Imidazole[4,5f][5][11]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. (2022). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. (2024). PMC. Retrieved January 23, 2026, from [Link]

  • Off-target effects in CRISPR/Cas9 gene editing. (2023). PMC. Retrieved January 23, 2026, from [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. Retrieved January 23, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-imidazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a valuable fluorinated building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a valuable fluorinated building block in medicinal chemistry and materials science. The protocol detailed herein is based on a modification of the well-established Debus-Radziszewski imidazole synthesis, a robust and versatile one-pot, three-component reaction. This guide emphasizes the underlying chemical principles, provides a detailed experimental procedure, and outlines the necessary purification and characterization steps to ensure the synthesis of a high-purity final product.

Introduction: The Significance of Fluorinated Imidazoles

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable traits in drug candidates. Imidazole-containing compounds are ubiquitous in pharmaceuticals and biologically active molecules. Consequently, the synthesis of fluorinated imidazoles, such as 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, is of significant interest to researchers in drug discovery and development.

Synthetic Strategy: A Modified Debus-Radziszewski Approach

The synthesis of the target imidazole is achieved through a one-pot reaction involving three key components: 4-fluorobenzaldehyde, 3-bromo-1,1,1-trifluoroacetone, and ammonium acetate. This reaction is a variation of the classic Debus-Radziszewski imidazole synthesis, which traditionally utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] In this modified approach, the α-haloketone, 3-bromo-1,1,1-trifluoroacetone, serves as a precursor to the required trifluoromethyl-containing dicarbonyl equivalent. Ammonium acetate acts as both the ammonia source and a mild acidic catalyst to facilitate the condensation reactions.

The proposed reaction mechanism proceeds through several key steps. Initially, 3-bromo-1,1,1-trifluoroacetone is believed to react with ammonia (from ammonium acetate) to form an α-aminoketone intermediate in situ. Concurrently, 4-fluorobenzaldehyde reacts with ammonia to form an imine. These intermediates then condense, and subsequent cyclization and oxidation lead to the formation of the aromatic imidazole ring.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-FluorobenzaldehydeReagentSigma-Aldrich
3-Bromo-1,1,1-trifluoroacetone98%Sigma-Aldrich
Ammonium Acetate≥98%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Sodium BicarbonateACS GradeFisher Scientific
Anhydrous Sodium SulfateACS GradeFisher Scientific
Silica Gel230-400 meshSigma-Aldrich

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

  • Mass spectrometer

Detailed Synthetic Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-fluorobenzaldehyde (1.24 g, 10.0 mmol, 1.0 equiv), 3-bromo-1,1,1-trifluoroacetone (1.91 g, 10.0 mmol, 1.0 equiv), and ammonium acetate (7.71 g, 100 mmol, 10.0 equiv).

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into 200 mL of ice-cold water with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude product is purified by column chromatography on silica gel.[3][4]

  • Column Preparation: Pack a glass column with silica gel using a slurry of hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting with 100% hexanes and gradually increasing the polarity to 30% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole as a solid.

Characterization of the Final Product

The identity and purity of the synthesized 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole should be confirmed by spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl ring and the imidazole ring proton.

  • ¹³C NMR: The carbon NMR will display distinct resonances for the carbons of the imidazole and fluorophenyl rings, with the trifluoromethyl group appearing as a quartet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR will show signals corresponding to the fluorine atom on the phenyl ring and the three equivalent fluorine atoms of the trifluoromethyl group.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the imidazole ring, C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the imidazole ring, and strong C-F stretching bands.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated mass of the product, confirming its molecular weight.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification cluster_product Final Product & Analysis 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction_Mixture Combine in Glacial Acetic Acid 4-Fluorobenzaldehyde->Reaction_Mixture 3-Bromo-1,1,1-trifluoroacetone 3-Bromo-1,1,1-trifluoroacetone 3-Bromo-1,1,1-trifluoroacetone->Reaction_Mixture Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction_Mixture Reflux Reflux (4-6 h) Reaction_Mixture->Reflux Neutralization Neutralize with NaHCO3 & Extract with EtOAc Reflux->Neutralization Chromatography Silica Gel Column Chromatography Neutralization->Chromatography Final_Product 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-imidazole Chromatography->Final_Product Characterization NMR, IR, MS Final_Product->Characterization

Caption: Synthetic workflow for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • 3-Bromo-1,1,1-trifluoroacetone is a lachrymator and should be handled with care.

  • Glacial acetic acid is corrosive and should be handled with appropriate caution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole. By following the outlined procedures for reaction, work-up, and purification, researchers can efficiently obtain this valuable fluorinated imidazole derivative in high purity. The characterization methods described will ensure the structural integrity of the final product, making it suitable for further applications in medicinal chemistry and materials science.

References

  • One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. (2021). ResearchGate. [Link]

  • Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. sctunisie.org. [Link]

  • One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions. (2025). ResearchGate. [Link]

  • Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. (2023). MDPI. [Link]

  • Sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles using nanocrystalline MgAl2O4 as an effective catalyst. National Institutes of Health. [Link]

  • One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. (2023). ACS Publications. [Link]

  • One-Pot Synthesis of 2,4,5-Triphenyl Imidazoles from 1,2-Diols as Key Reagents. Sci-Hub. [Link]

  • One-pot synthesis of imidazolines from aldehydes: detailed study about solvents and substrates. ElectronicsAndBooks. [Link]

  • 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. National Institutes of Health. [Link]

  • 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). The Royal Society of Chemistry. [Link]

  • 1H-Imidazole, 1-[[2-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]oxiranyl]methyl]- - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase. [Link]

  • Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. (2025). ResearchGate. [Link]

  • Synthesis of trisubstituted imidazole via the reaction of α-hydroxy... ResearchGate. [Link]

  • One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. National Institutes of Health. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health. [Link]

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  • PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry. [Link]

  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica. [Link]

  • NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. [Link]

  • trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. The Royal Society of Chemistry. [Link]

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Application

Application Note: Structural Elucidation of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole using ¹H NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The presence of both a fluorophenyl and a trifluoromethyl group introduces distinct and informative features into the proton NMR spectrum, including characteristic chemical shifts and complex spin-spin coupling patterns. This document outlines the theoretical principles behind the expected spectral features, a detailed protocol for sample preparation and data acquisition, and a systematic approach to spectral interpretation. The methodologies described herein are designed to ensure high-quality, reproducible results for researchers engaged in the synthesis and characterization of complex fluorinated organic molecules.

Introduction and Theoretical Framework

The structural verification of novel chemical entities is a cornerstone of drug development and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1][2] The target molecule, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, possesses several key structural motifs whose protons are sensitive NMR probes. A thorough understanding of their expected behavior is critical for accurate spectral assignment.

Key Structural Influences on the ¹H NMR Spectrum:

  • The Imidazole Ring: A five-membered aromatic heterocycle. In this substituted case, we expect signals from the proton at the C4 position and the N-H proton. The chemical shifts of these protons are influenced by the electronic nature of the substituents.[3]

  • The 4-Fluorophenyl Group: The fluorine atom is highly electronegative, exerting a strong inductive electron-withdrawing effect. However, it also participates in resonance, donating electron density through its lone pairs into the π-system of the aromatic ring.[4] This duality influences the shielding of the aromatic protons. Furthermore, the ¹⁹F nucleus (spin I=1/2, 100% natural abundance) couples with nearby protons, leading to characteristic splitting patterns known as J-coupling.[5][6]

  • The Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing substituent due to the cumulative inductive effect of three fluorine atoms.[4] Its presence will significantly deshield (shift downfield) the adjacent proton on the C4 position of the imidazole ring. Long-range H-F coupling may also be observed between the C4-H and the -CF₃ group.

Understanding these substituent effects allows for a predictive approach to spectral interpretation, transforming it from a simple data-matching exercise into a logical structural deduction process.

Predicted ¹H NMR Spectral Data

Based on the electronic environment of each proton in the molecule, a predicted ¹H NMR spectrum can be outlined. The following table summarizes the expected signals, their characteristics, and the rationale for the prediction. The analysis assumes a standard NMR solvent such as DMSO-d₆, which is often preferred for its ability to solubilize a wide range of compounds and for its tendency to slow the exchange of labile protons like N-H, allowing them to be observed more clearly.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationPredicted MultiplicityCoupling Constant (J, Hz)Rationale
H-a (N-H)> 12.01HBroad Singlet (br s)N/AImidazole N-H protons are acidic and often appear as broad signals at a very downfield chemical shift, especially in DMSO. Signal can be confirmed by D₂O exchange.[7]
H-b (C4-H)7.8 - 8.21HSinglet (s) or Quartet (q)⁴J(H-F) ≈ 1-2 HzThis proton is adjacent to the strongly electron-withdrawing -CF₃ group, causing a significant downfield shift. It may appear as a singlet or a finely split quartet due to long-range four-bond coupling to the -CF₃ fluorines.
H-c (Phenyl)8.0 - 8.32HDoublet of Doublets (dd) or Triplet (t)³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 8-9 HzThese protons are ortho to the imidazole ring and meta to the fluorine atom. They are deshielded by the imidazole nitrogen. Coupling to both the adjacent H-d protons and the fluorine atom is expected. Often, when ³J(H-H) ≈ ³J(H-F), the signal can appear as a triplet.[8]
H-d (Phenyl)7.2 - 7.52HTriplet (t) or Doublet of Doublets (dd)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 5-6 HzThese protons are ortho to the fluorine atom and meta to the imidazole ring. They will couple to the adjacent H-c protons and show a smaller four-bond coupling to the fluorine atom. The pattern is often described as an "apparent triplet".[8]

Experimental Protocol

This protocol provides a self-validating workflow to ensure high-quality data acquisition.

Materials and Equipment
  • Analyte: 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (5-10 mg)[9]

  • NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D) or Deuterated Chloroform (CDCl₃, 99.8% D), approx. 0.6-0.7 mL.

  • Internal Standard: Tetramethylsilane (TMS), typically pre-added to the solvent by the manufacturer.

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, glass wool, sample vials.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation Workflow

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. Suspended solids can severely degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.

  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. The causality for this mass is to achieve a sufficient concentration for a good signal-to-noise ratio in a reasonable acquisition time without causing viscosity-related line broadening.[9]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. Vortex or gently sonicate to ensure complete dissolution.

  • Filtration (Critical Step): Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube. This step is non-negotiable as it removes any microscopic particulate matter, which is essential for achieving sharp spectral lines.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz spectrometer.

  • Experiment: Standard 1D Proton (¹H) acquisition.

  • Solvent Lock: Lock onto the deuterium signal of the solvent (e.g., DMSO-d₆).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Pulse Angle: 30-45 degrees (to allow for faster repetition without saturating signals).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay (d1): 2 seconds. A sufficient delay ensures the magnetization returns to equilibrium, which is important for accurate integration.

  • Number of Scans (ns): 16-64 scans. The number can be increased for very dilute samples to improve the signal-to-noise ratio.

  • Spectral Width: 0 to 16 ppm.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to achieve a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at 2.50 ppm).

  • Integration: Integrate all signals to determine the relative number of protons for each peak.

Visualization of the Analytical Workflow

The entire process from sample preparation to final structural confirmation can be visualized as a logical workflow.

NMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis cluster_confirm Part 4: Final Output weigh 1. Weigh Analyte (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent weigh->dissolve Add ~0.7 mL filter 3. Filter into NMR Tube dissolve->filter Remove Particulates acquire 4. Acquire 1H Spectrum (Lock, Shim, Run) filter->acquire process 5. Process FID (FT, Phase, Baseline) acquire->process analyze 6. Analyze Spectrum (Reference, Integrate, Assign Peaks) process->analyze d2o 7. D2O Exchange (Optional Confirmation) analyze->d2o confirm 8. Structure Confirmation analyze->confirm d2o->confirm

Caption: Workflow for ¹H NMR analysis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

Conclusion

The ¹H NMR spectrum of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole provides a wealth of structural information. The distinct electronic effects of the fluorophenyl and trifluoromethyl substituents result in a well-resolved spectrum where each proton environment can be clearly distinguished. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain high-fidelity spectra. A systematic analysis of the chemical shifts, integration values, and H-F coupling patterns allows for the confident and unambiguous structural confirmation of the target molecule, a critical step in any chemical research or development pipeline.

References

  • Reddit. (2024). The Effect of Fluorine in 1H NMR. Available at: [Link]

  • Gerig, J. T., & Loeppky, R. N. (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). 1H-Imidazole, 1-[[2-(4-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]oxiranyl]methyl]-. Available at: [Link]

  • Zamani, K., et al. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Available at: [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling. Available at: [Link]

  • Elguero, J., & Goya, P. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of imidazole derivatives. Available at: [Link]

  • Karnatak University. (n.d.). 1H NMR Spectroscopy. Available at: [Link]

  • Fisichella, S., et al. (1975). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry. Available at: [Link]

  • Emsley, J. W., & Phillips, L. (1975). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Heriot-Watt University. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Zolfigol, M. A., et al. (n.d.). Synthesis of 1,2,4,5-tetrasubstituted imidazole derivatives. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Chemistry LibreTexts. (2022). NMR Spectroscopy. Available at: [Link]

  • International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Available at: [Link]

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  • Smith, A. J. R., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. Available at: [Link]

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Method

N-Arylation of Trifluoromethyl Imidazoles: A Detailed Guide to Experimental Procedures

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Aryl Trifluoromethyl Imidazoles The incorporation of a trifluoromethyl (CF₃) group into pharmacologically active molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Trifluoromethyl Imidazoles

The incorporation of a trifluoromethyl (CF₃) group into pharmacologically active molecules is a well-established strategy in modern drug discovery. This moiety can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with an imidazole scaffold, a privileged structure in medicinal chemistry, the resulting N-aryl trifluoromethyl imidazoles represent a class of compounds with immense therapeutic potential. These structures are integral to a variety of drug candidates, from kinase inhibitors in oncology to novel anti-infective agents.

This application note provides a comprehensive guide to the experimental procedures for the N-arylation of trifluoromethyl imidazoles. We will delve into the two most prominent and effective catalytic systems for this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. This guide is designed to provide not just step-by-step protocols, but also the underlying mechanistic principles and critical experimental insights to empower researchers to successfully synthesize these valuable compounds.

Mechanistic Underpinnings: A Tale of Two Metals

The choice between a copper- or palladium-catalyzed approach often depends on the specific substrates, desired functional group tolerance, and cost considerations. Both pathways, while achieving the same overall transformation, proceed through distinct catalytic cycles.

The Ullmann Condensation: A Classic Reimagined

The copper-catalyzed N-arylation of imidazoles, a modern iteration of the classic Ullmann condensation, is a robust and cost-effective method for forming C-N bonds.[1][2] While traditional Ullmann reactions required harsh conditions, contemporary protocols often employ ligands to facilitate the reaction at milder temperatures.[1] The generally accepted mechanism involves the coordination of the imidazole to a Cu(I) salt, followed by oxidative addition of the aryl halide to form a Cu(III) intermediate. Reductive elimination then furnishes the N-arylated imidazole and regenerates the active Cu(I) catalyst.

Catalytic Cycle of Copper-Catalyzed N-Arylation

Copper-Catalyzed N-Arylation Cu(I)X Cu(I)X Cu(I)-Imidazole [L-Cu(I)-Imidazole] Cu(I)X->Cu(I)-Imidazole + Imidazole, + Ligand (L) - HX Imidazole Imidazole (R-H) Imidazole->Cu(I)-Imidazole Cu(III)_Intermediate [L-Cu(III)(Ar)(Imidazole)(X)] Cu(I)-Imidazole->Cu(III)_Intermediate Oxidative Addition + Ar-X Aryl_Halide Ar-X Aryl_Halide->Cu(III)_Intermediate Cu(III)_Intermediate->Cu(I)X - Ar-R N-Aryl_Imidazole N-Aryl Imidazole (Ar-R) Cu(III)_Intermediate->N-Aryl_Imidazole Reductive Elimination Base Base HX_Base HX-Base

Caption: A proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.

The Buchwald-Hartwig Amination: Precision and Scope

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, known for its broad substrate scope and high functional group tolerance.[3][4] The catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex, which is often generated in situ. Subsequent coordination of the imidazole and deprotonation by a base forms a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the success of this reaction, as it influences the catalyst's stability and reactivity.[5]

A key challenge in the N-arylation of imidazoles using this method is the potential for the imidazole substrate to act as a ligand for the palladium catalyst, thereby inhibiting the formation of the active catalytic species.[1][3] A common strategy to overcome this is the pre-activation of the palladium catalyst by heating it with the phosphine ligand before the addition of the imidazole.[1][3]

Catalytic Cycle of Palladium-Catalyzed N-Arylation

Palladium-Catalyzed N-Arylation Pd(0)L Pd(0)L_n Pd(II)_Complex [L_n-Pd(II)(Ar)(X)] Pd(0)L->Pd(II)_Complex + Ar-X Aryl_Halide Ar-X Oxidative_Addition Oxidative Addition Pd_Amido_Complex [L_n-Pd(II)(Ar)(Imidazole)] Pd(II)_Complex->Pd_Amido_Complex + Imidazole, + Base - HX-Base Imidazole Imidazole (R-H) Base Base Ligand_Exchange Ligand Exchange Pd_Amido_Complex->Pd(0)L - Ar-R N-Aryl_Imidazole N-Aryl Imidazole (Ar-R) Pd_Amido_Complex->N-Aryl_Imidazole Reductive_Elimination Reductive Elimination

Caption: A generalized catalytic cycle for the Buchwald-Hartwig N-arylation of imidazole.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-arylation of a representative trifluoromethyl imidazole.

Protocol 1: Copper-Catalyzed N-Arylation of 4-(Trifluoromethyl)imidazole

This protocol is adapted from established procedures for the N-arylation of imidazoles with aryl bromides containing electron-withdrawing groups.[1][2]

Reaction Scheme:

Materials:

  • 4-(Trifluoromethyl)-1H-imidazole

  • Aryl bromide (e.g., 4-bromo-1-nitrobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)-1H-imidazole (1.2 mmol), the aryl bromide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add cesium carbonate (2.0 mmol) and anhydrous 1,4-dioxane (5 mL).[2]

  • Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.[2]

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-aryl-4-(trifluoromethyl)imidazole.

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.

Experimental Workflow: Copper-Catalyzed N-Arylation

Copper_Catalyzed_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents: - Trifluoromethyl Imidazole - Aryl Halide - CuI & Ligand - Base inert 2. Inert Atmosphere: Evacuate & backfill with N₂/Ar (3x) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat & Stir (e.g., 110 °C, 18-24h) solvent->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to RT monitor->cool filter 7. Dilute & Filter cool->filter wash 8. Aqueous Wash filter->wash dry 9. Dry & Concentrate wash->dry purify 10. Column Chromatography dry->purify

Caption: A flowchart illustrating the key steps of the copper-catalyzed N-arylation experiment.

Protocol 2: Palladium-Catalyzed N-Arylation of 4-(Trifluoromethyl)imidazole

This protocol is adapted from the highly regioselective Buchwald-Hartwig amination of unsymmetrical imidazoles, with modifications to account for the electron-deficient nature of the trifluoromethyl-substituted substrate.[1][3] The pre-activation of the catalyst is a critical step.[1][3]

Reaction Scheme:

Materials:

  • 4-(Trifluoromethyl)-1H-imidazole

  • Aryl chloride (e.g., 4-chloro-1-nitrobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or a similar bulky, electron-rich phosphine ligand

  • Potassium phosphate tribasic (K₃PO₄)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Pre-activation: In a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd) and the phosphine ligand (e.g., RuPhos, 0.036 mmol, 3.6 mol%). Evacuate and backfill with an inert gas. Add anhydrous toluene (2 mL) and heat the mixture to 100-120 °C for 3-5 minutes. A color change should be observed, indicating catalyst activation.

  • In a separate dry Schlenk flask equipped with a magnetic stir bar, add 4-(trifluoromethyl)-1H-imidazole (1.2 mmol), the aryl chloride (1.0 mmol), and potassium phosphate (2.0 mmol). Evacuate and backfill with an inert gas.

  • To this second flask, add an additional portion of anhydrous toluene (3 mL).

  • Transfer the pre-activated catalyst solution from the first tube to the second flask via syringe.

  • Heat the reaction mixture to 110-130 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Follow the same workup and purification procedure as described in Protocol 1 (steps 7-10).

Characterization:

The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.

Comparative Analysis and Optimization

The choice between the copper- and palladium-catalyzed methods will depend on several factors. The following table provides a comparative overview to aid in this decision-making process.

ParameterCopper-Catalyzed (Ullmann-type)Palladium-Catalyzed (Buchwald-Hartwig)Rationale and Key Considerations
Catalyst Cost LowerHigherCopper salts are significantly less expensive than palladium precursors and specialized phosphine ligands.
Ligand Often simple, e.g., 1,10-phenanthroline, L-prolineBulky, electron-rich phosphines (e.g., RuPhos, XPhos) are typically required.The ligand is crucial for catalyst stability and reactivity in both systems. For Pd, the ligand plays a key role in promoting reductive elimination.
Substrate Scope Generally good, but can be limited with very electron-rich aryl halides.Very broad, including aryl chlorides and triflates. High functional group tolerance.[1][3]The strong electron-withdrawing trifluoromethyl group on the imidazole makes it less nucleophilic, potentially requiring more active catalysts.
Reaction Conditions Typically requires higher temperatures (100-140 °C).Can often be performed at slightly lower temperatures, though this is substrate-dependent.The electron-deficient nature of trifluoromethyl imidazoles may necessitate more forcing conditions in both cases.
Regioselectivity Can be an issue with unsymmetrical imidazoles.Can be highly regioselective with appropriate ligand choice.[1][3]For unsymmetrical trifluoromethyl imidazoles, the palladium system with bulky ligands often provides superior control of regioselectivity.
Ease of Setup Generally straightforward.Requires careful handling of air-sensitive catalysts and ligands, and a catalyst pre-activation step is often necessary.[1][3]The pre-activation step for the palladium catalyst adds a layer of complexity to the experimental setup.
Troubleshooting Catalyst deactivation can occur. Incomplete conversion may require higher temperatures or longer reaction times.Catalyst inhibition by the imidazole is a primary concern. Ligand degradation can also be an issue.Careful exclusion of air and moisture is critical for both systems.

Conclusion: A Powerful Toolkit for Medicinal Chemistry

The N-arylation of trifluoromethyl imidazoles is a critical transformation for the synthesis of a wide range of biologically active molecules. Both copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig aminations provide effective and versatile methodologies to achieve this. The choice of method will be dictated by the specific requirements of the synthesis, including cost, substrate scope, and the need for regiochemical control. By understanding the mechanistic nuances and following the detailed protocols provided in this guide, researchers can confidently and efficiently synthesize these valuable building blocks for the advancement of drug discovery and development.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline is an efficient ligand for the mild, copper-catalyzed N-arylation of imidazole with aryl iodides and bromides. Organic Letters, 8(13), 2779–2782. [Link]

  • Altman, R. A., Koval, E. D., & Buchwald, S. L. (2007). Copper-catalyzed N-arylation of imidazoles and benzimidazoles. The Journal of Organic Chemistry, 72(16), 6190–6199. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 24, 2026, from [Link]

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  • Jones, C. P., Anderson, K. W., & Buchwald, S. L. (2007). Sequential Cu-Catalyzed Amidation-Direct Arylation of 2-Halobenzamides. Journal of the American Chemical Society, 129(43), 13004–13005.
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  • Tye, J. W., & Widenhoefer, R. A. (2014). Mechanistic Studies of the Copper-Catalyzed N-Arylation of Amides. Angewandte Chemie International Edition, 53(44), 11628-11642. [Link]

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Application

Application Note & Protocols: High-Throughput Screening for Novel Kinase Inhibitors Using 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the high-throughput screening (HTS) of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole and it...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole and its analogs for potential kinase inhibitory activity. The imidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives reported to exhibit potent anticancer and anti-inflammatory properties, often through the modulation of key signaling kinases.[1][2] This guide will focus on a robust biochemical assay targeting p38α mitogen-activated protein kinase (MAPK), a critical node in inflammatory and stress-response pathways implicated in a variety of diseases, including cancer and inflammatory disorders.[3][4] We present a detailed protocol for a primary HTS campaign using the ADP-Glo™ Kinase Assay, followed by a blueprint for hit confirmation and prioritization, ensuring the generation of high-quality, actionable data.

Introduction: The Scientific Rationale

The Imidazole Scaffold: A Foundation for Kinase Inhibition

The imidazole ring is a five-membered heterocyclic compound that serves as a core structural motif in a multitude of biologically active molecules.[5] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with biological targets.[6] A growing body of evidence highlights the potential of imidazole-based compounds as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and established therapeutic targets.[1][7][8] The specific compound of interest, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, incorporates a fluorophenyl group and a trifluoromethyl group, moieties known to enhance metabolic stability and binding affinity.

Target Selection: p38α MAPK in Disease

The p38 MAPK signaling pathway is a key transducer of extracellular stress signals, leading to cellular responses such as inflammation, apoptosis, and cell differentiation.[4] Dysregulation of the p38α isoform is strongly associated with the pathogenesis of chronic inflammatory diseases and various cancers.[3][9] Consequently, the development of selective p38α inhibitors is a highly pursued therapeutic strategy. The structural class of our lead compound suggests that p38α MAPK is a scientifically sound and high-value target for an initial screening campaign.

HTS Assay Principle: Quantifying Kinase Activity

To identify inhibitors from a large compound library, a robust and scalable assay is paramount. We will employ the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[10] This assay is universal for virtually any kinase and is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescent signal is directly proportional to kinase activity, and a decrease in signal indicates inhibition.[11]

Primary High-Throughput Screening (HTS) Campaign

The primary screen is designed to rapidly and efficiently test a large library of compounds at a single concentration to identify "hits" that inhibit p38α MAPK activity.

HTS Workflow Overview

The overall workflow is designed for automation and execution in 384-well microplates to maximize throughput.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dispensing Compound Dispensing (100 nL) Enzyme_Addition p38α Kinase/Substrate Mix Addition (5 µL) Compound_Dispensing->Enzyme_Addition Control_Dispensing Control Dispensing (Positive & Negative) Control_Dispensing->Enzyme_Addition ATP_Addition ATP Addition & Reaction Initiation (5 µL) Enzyme_Addition->ATP_Addition Incubation_1 Incubation (60 min, RT) ATP_Addition->Incubation_1 ADP_Glo_Reagent ADP-Glo™ Reagent Addition (5 µL) Incubation_1->ADP_Glo_Reagent Incubation_2 Incubation (40 min, RT) ADP_Glo_Reagent->Incubation_2 Detection_Reagent Kinase Detection Reagent Addition (10 µL) Incubation_2->Detection_Reagent Incubation_3 Incubation (30 min, RT) Detection_Reagent->Incubation_3 Luminescence_Read Luminescence Reading Incubation_3->Luminescence_Read Data_Normalization Data Normalization Luminescence_Read->Data_Normalization Z_Factor_Calc Z'-Factor Calculation Data_Normalization->Z_Factor_Calc Hit_Selection Hit Selection (>% Inhibition Threshold) Z_Factor_Calc->Hit_Selection

Caption: Automated HTS workflow for p38α MAPK inhibitor screening.

Detailed HTS Protocol

This protocol is optimized for 384-well plates with a final assay volume of 25 µL.

Materials:

  • Enzyme: Recombinant human p38α MAPK

  • Substrate: ATF2 peptide

  • Cofactor: ATP

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega)

  • Test Compound: 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole library dissolved in 100% DMSO

  • Positive Control: A known p38α inhibitor (e.g., BIRB 796)

  • Negative Control: DMSO

  • Plates: White, solid-bottom 384-well assay plates

  • Equipment: Automated liquid handler, plate sealer, luminescence-capable plate reader

Protocol Steps:

  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds (10 mM stock) into the appropriate wells of the 384-well plate. This results in a final screening concentration of 10 µM.

  • Control Plating: Dispense 100 nL of the positive control inhibitor and DMSO (negative control) into their designated wells. Typically, 24 wells of each control are included per plate for robust statistical analysis.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate mix in kinase reaction buffer. Add 5 µL of this mix to each well. The final concentration of p38α and ATF2 should be optimized during assay development to be at or near their respective Km values.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at its Km value to ensure sensitivity to competitive inhibitors.

  • Kinase Reaction Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[11]

  • Signal Measurement: Read the luminescence on a plate reader. The integration time should be optimized to ensure a robust signal.

Data Analysis and Quality Control

Data Normalization: The raw luminescence data is normalized to the plate controls to determine the percent inhibition for each test compound: % Inhibition = 100 x (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

Quality Control (QC): The robustness of the HTS assay is evaluated on a plate-by-plate basis using the Z'-factor.[12] This statistical parameter accounts for the dynamic range of the assay and the data variation.[13]

Z' = 1 - (3σ_Positive + 3σ_Negative) / |μ_Negative - μ_Positive|

Where:

  • σ = standard deviation of the control signals

  • μ = mean of the control signals

ParameterAcceptance CriteriaRationale
Z'-Factor ≥ 0.5Ensures a sufficient separation between positive and negative controls for reliable hit identification.[14][15]
Signal-to-Background > 5Indicates a robust assay window.
CV of Controls < 15%Demonstrates assay precision and reproducibility.

Hit Selection: Compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the sample population) are classified as primary "hits" and are selected for further evaluation.

Hit Confirmation and Prioritization

A single-point primary screen will inevitably produce false positives. Therefore, a rigorous hit confirmation process is essential to ensure that resources are focused on the most promising compounds.[16][17]

Hit Confirmation Workflow

Hit_Confirmation_Workflow cluster_retest Confirmatory Screening cluster_characterization Hit Characterization Primary_Hits Primary Hits from HTS Dose_Response Dose-Response (IC50) Curve in Primary Assay Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Profiling Kinase Selectivity Panel SAR_Analysis->Selectivity_Profiling Biophysical_Assays Biophysical Binding (e.g., SPR, DSF) Selectivity_Profiling->Biophysical_Assays Prioritized_Leads Prioritized Lead Series Biophysical_Assays->Prioritized_Leads Confirmed_Hits->SAR_Analysis

Caption: Workflow for hit confirmation and lead prioritization.

Dose-Response Confirmation Protocol

Hits from the primary screen are re-tested in the ADP-Glo™ assay across a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency (IC50).

Protocol:

  • Prepare serial dilutions of the hit compounds.

  • Perform the ADP-Glo™ assay as described in section 2.2, substituting the single concentration of the test compound with the serial dilutions.

  • Calculate the percent inhibition for each concentration.

  • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assay Protocol

To eliminate false positives resulting from assay-specific artifacts (e.g., compound interference with luciferase), confirmed hits should be tested in an orthogonal assay that utilizes a different detection technology.[18] A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice.

Principle: A TR-FRET kinase assay typically uses a biotinylated substrate and a phospho-specific antibody labeled with a Europium (Eu) cryptate donor. The phosphorylated substrate is detected by a second antibody or streptavidin labeled with an acceptor fluorophore. When the donor and acceptor are in proximity, FRET occurs upon excitation. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.

Abbreviated Protocol:

  • Perform the kinase reaction with hit compounds as in the primary assay.

  • Stop the reaction.

  • Add the TR-FRET detection reagents (Eu-labeled antibody and acceptor-labeled streptavidin).

  • Incubate to allow for binding.

  • Read the plate on a TR-FRET-capable reader, measuring emission at two wavelengths.

  • Calculate the TR-FRET ratio and determine the percent inhibition and IC50.

Assay StageTechnologyPurposeKey Output
Primary Screen Luminescence (ADP-Glo™)Identify initial hits from a large library.% Inhibition
Hit Confirmation Luminescence (ADP-Glo™)Confirm activity and determine potency.IC50 Value
Orthogonal Screen TR-FRETEliminate technology-specific false positives.IC50 Value

Conclusion and Next Steps

This application note outlines a comprehensive and robust strategy for the high-throughput screening of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole and its analogs as potential p38α MAPK inhibitors. By following a systematic approach of primary screening, data quality control, and rigorous hit confirmation using orthogonal methods, researchers can confidently identify and prioritize promising lead compounds for further development. Confirmed hits from this workflow should be subjected to further characterization, including selectivity profiling against a panel of other kinases and biophysical assays to confirm direct target engagement, paving the way for hit-to-lead optimization campaigns.

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  • Journal of Applied Pharmaceutical Science. (2012). Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives. Retrieved from [Link]

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Method

analytical methods for purity assessment of synthesized imidazoles

An Application Guide to the Comprehensive Purity Assessment of Synthesized Imidazoles Abstract The imidazole moiety is a cornerstone of medicinal chemistry and materials science, making the rigorous assessment of its pur...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Comprehensive Purity Assessment of Synthesized Imidazoles

Abstract

The imidazole moiety is a cornerstone of medicinal chemistry and materials science, making the rigorous assessment of its purity a critical, non-negotiable step in research and development. This guide provides a detailed framework of analytical methodologies for determining the purity of synthesized imidazole derivatives. It moves beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers, scientists, and drug development professionals can design and execute robust, self-validating purity assessment workflows. We will explore an integrated suite of chromatographic and spectroscopic techniques, grounded in authoritative standards, to build a complete and reliable purity profile for any synthesized imidazole.

The Imperative of Purity in Imidazole Synthesis

Imidazoles are a class of heterocyclic aromatic compounds integral to numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents like antifungal drugs (e.g., ketoconazole) and proton pump inhibitors.[1][2] The synthetic routes to these compounds, such as the Debus or Radziszewski synthesis, can generate a variety of impurities, including starting materials, intermediates, by-products, and regioisomers.[1][3] These impurities can profoundly impact the compound's biological activity, toxicity, and stability, making their detection and quantification essential for regulatory compliance and the integrity of scientific outcomes.[4][5]

This guide presents an orthogonal approach to purity analysis, leveraging multiple analytical techniques to ensure a comprehensive characterization of the synthesized compound.

An Integrated Workflow for Purity Assessment

A robust purity assessment strategy does not rely on a single technique. Instead, it integrates multiple methods, each providing a unique piece of the puzzle. The choice and sequence of these methods depend on the properties of the imidazole derivative and the context of the analysis (e.g., in-process control vs. final product release).

PurityWorkflow cluster_synthesis Synthesis & Work-up cluster_screening Initial Screening cluster_separation Separation & Quantification cluster_identification Structural Elucidation & Confirmation cluster_absolute Absolute Purity Confirmation Synthesis Crude Synthesized Imidazole Product TLC Thin-Layer Chromatography (TLC) (Qualitative check for major impurities) Synthesis->TLC Initial Assessment FTIR FTIR Spectroscopy (Functional group confirmation) Synthesis->FTIR Initial Assessment HPLC HPLC / UHPLC-UV (Primary Purity Assay) TLC->HPLC Proceed if promising NMR NMR Spectroscopy (¹H, ¹³C, qNMR) (Structural confirmation & quantification) HPLC->NMR Peak Identification MS High-Resolution MS (Accurate mass & impurity ID) HPLC->MS Peak Identification Report Comprehensive Purity Report (Certificate of Analysis) HPLC->Report GC GC-MS (For volatile impurities/analytes) GC->NMR Peak Identification GC->MS Peak Identification GC->Report EA Elemental Analysis (Confirms elemental composition) NMR->EA Confirm Structure NMR->Report MS->EA Confirm Structure MS->Report EA->Report

Caption: Integrated workflow for comprehensive purity analysis of synthesized imidazoles.

Chromatographic Methods: The Workhorse of Purity Analysis

Chromatographic techniques are fundamental for separating the primary compound from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC/UHPLC)

HPLC is the gold standard for the purity assessment of most non-volatile imidazole derivatives due to its high resolution, sensitivity, and reproducibility.[6][7] Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Causality Behind the Method:

  • Stationary Phase: A C18 (octadecylsilane) column is the most versatile starting point. Its nonpolar nature effectively retains moderately polar imidazole compounds, allowing for separation based on subtle differences in hydrophobicity.

  • Mobile Phase: A mixture of water (or buffer) and an organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.[6]

  • Modifier: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is crucial. It protonates the basic nitrogen atoms of the imidazole ring, ensuring a consistent charge state. This minimizes peak tailing caused by interactions with residual silanols on the column and improves ionization efficiency for mass spectrometry (MS) detection.[7]

Protocol: Purity Determination of a Novel Imidazole Derivative by RP-HPLC-UV

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥99% purity).

  • Reference standard of the synthesized imidazole (purity >99%, if available).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.

  • Standard Solution (for %Area Normalization): Accurately weigh ~10 mg of the synthesized imidazole and dissolve it in 100 mL of diluent to get a concentration of ~0.1 mg/mL (100 µg/mL).[7]

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.

3. Chromatographic Conditions & System Suitability:

ParameterRecommended ConditionRationale / Self-Validation Check
Column C18, 4.6 x 150 mm, 3.5 µmProvides good balance of efficiency and backpressure.
Mobile Phase Gradient elution (see table below)Ensures elution of both polar and nonpolar impurities.
Flow Rate 1.0 mL/min[8]Typical for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and run-to-run reproducibility.
Detection (UV) 210 nm, 254 nm, or λmax210 nm for general detection; λmax for specific sensitivity.
Injection Vol. 5-10 µLBalances sensitivity with potential for peak overload.
System Suitability Inject Standard Sol. 5xTailing Factor: ≤ 2.0; RSD of Peak Area: ≤ 2.0%

Example Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

4. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform five replicate injections of the Standard Solution to verify system suitability.

  • Inject the Sample Solution in duplicate.

  • Inject a diluent blank to check for carryover or system peaks.

5. Calculation of Purity (% Area Normalization): This is the most common method for purity assessment when a reference standard for every impurity is not available. It assumes that the main peak and all impurity peaks have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness Note: According to ICH guidelines, impurities should be reported to two decimal places below 1.0% and one decimal place at or above 1.0%.[9] Any impurity above the identification threshold (typically ~0.10%) should be further investigated, potentially using LC-MS.[5]

Gas Chromatography (GC)

For imidazole derivatives that are volatile and thermally stable, Gas Chromatography, often coupled with Mass Spectrometry (GC-MS), is a powerful alternative. It offers exceptional resolution and sensitivity.[8][10]

Causality Behind the Method:

  • Derivatization: Many imidazoles have polar N-H groups that can cause peak tailing on standard nonpolar GC columns. Derivatization (e.g., silylation) may be necessary to increase volatility and improve chromatography. However, methods using more polar "wax" or ionic liquid columns can sometimes analyze them directly. A study on atmospheric imidazoles required derivatization with isobutyl chloroformate before GC-MS analysis.[10]

  • Injector and Column Choice: A split/splitless injector is standard. The column choice (e.g., a 5% phenyl-methylpolysiloxane like HP-5MS) depends on the polarity of the analytes.[10]

Protocol: GC-MS for Volatile Impurities

1. Instrumentation and Materials:

  • GC system with a Mass Spectrometric detector.

  • HP-5MS column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.[10]

  • High-purity helium as carrier gas.

  • GC vials with septa.

  • Solvent (e.g., Dichloromethane or Ethyl Acetate).

2. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent to a final concentration of ~1 mg/mL.

3. GC-MS Conditions:

ParameterRecommended ConditionRationale
Injector Temp. 280 °CEnsures rapid volatilization of the sample.
Injection Mode Splitless (for trace analysis)Maximizes analyte transfer to the column.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good efficiency.
Oven Program 70°C (1 min), then 20°C/min to 280°C (hold 3 min)Separates compounds based on boiling point.[10]
MS Transfer Line 280 °CPrevents condensation of analytes.
MS Ion Source 230 °C, Electron Ionization (EI) at 70 eVStandard conditions for creating reproducible mass spectra.
MS Scan Range 50–550 m/zCovers the expected mass range of the compound and impurities.

4. Data Analysis:

  • Purity is calculated using % area normalization of the Total Ion Chromatogram (TIC).

  • The mass spectrum of each impurity peak can be compared against libraries (e.g., NIST) for tentative identification.

Spectroscopic Methods: Confirming Identity and Structure

While chromatography separates and quantifies, spectroscopy identifies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. For purity, it not only confirms the structure of the main component but can also identify impurities and, through quantitative NMR (qNMR), provide a highly accurate purity value without the need for a reference standard of the analyte itself.

Causality Behind the Method:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The integration of signals is directly proportional to the number of protons, making it excellent for identifying and quantifying impurities with unique signals.

  • ¹³C NMR: Shows the signals for each unique carbon atom. The chemical shift of C-2 in the imidazole ring is particularly diagnostic, appearing around 135 ppm, while in the analogous oxazole, it is further downfield at ~150 ppm.[11][12]

  • qNMR: By adding a known amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) with a known purity, the absolute purity of the synthesized imidazole can be calculated by comparing the integral of a specific analyte proton signal to the integral of a proton signal from the standard.

Protocol: Purity Assessment by ¹H qNMR

1. Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher).

  • High-quality 5 mm NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing no interfering signals.

  • Certified internal standard (e.g., dimethylformamide, 1,4-dioxane) with a known purity.

2. Sample Preparation:

  • Accurately weigh ~10-20 mg of the synthesized imidazole sample into a vial.

  • Accurately weigh ~5-10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Key Parameters for Quantification: Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any signal being integrated (a D1 of 30-60 seconds is often sufficient) and a 90° pulse angle. This ensures all signals are fully relaxed and integrations are accurate.

4. Data Processing and Calculation:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal from the analyte (Int_analyte) and a well-resolved signal from the internal standard (Int_std).

  • Calculate the purity using the following formula:

Purity_analyte (%) = (Int_analyte / N_analyte) * (N_std / Int_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • N: Number of protons for the integrated signal.

  • MW: Molecular weight.

  • m: Mass weighed.

  • Purity_std: Purity of the internal standard.

Characteristic Imidazole ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):

Position¹H Shift (ppm)¹³C Shift (ppm)Notes
H-2 ~7.6~135The C-2 carbon is between the two nitrogen atoms.[13][14]
H-4 ~7.1~122Adjacent to one nitrogen.
H-5 ~6.9~122Often overlaps with H-4 in unsubstituted imidazole.
N-H Broad, >12Highly variable, depends on solvent and concentration.
Mass Spectrometry (MS)

Coupled with LC or GC, MS is invaluable for determining the molecular weight of the main component and proposing structures for unknown impurities. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Native MS can also be used to study noncovalent complexes involving imidazoles.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used for confirming the presence of key functional groups.[16][17] While not a primary purity tool, it serves as a quick quality check. For imidazoles, one would look for characteristic N-H stretching, C=N stretching, and aromatic C-H and C=C stretching bands.[18][19]

Elemental Analysis

Elemental Analysis (EA) provides the percentage composition (C, H, N, etc.) of a compound. It is an absolute method that requires a highly purified sample. A match between the experimentally determined elemental composition and the theoretical composition for the expected molecular formula is strong evidence of high purity. It is particularly effective at detecting inorganic impurities or residual solvents that may not be visible by other techniques.[20]

Method Validation

For drug development professionals, any analytical method used for purity determination must be validated to prove it is suitable for its intended purpose.[21][22] Method validation is performed according to ICH Q2(R2) guidelines and typically assesses the following parameters[23][24]:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation cluster_params Key Validation Parameters (ICH Q2) Method Validated Analytical Method Ensures reliable and reproducible purity data Accuracy Accuracy Closeness to true value Method->Accuracy Precision Precision Repeatability Method->Precision Specificity Specificity Selectivity for analyte Method->Specificity Linearity Linearity Proportional response Method->Linearity Range Range Operating interval Method->Range LOD_LOQ LOD / LOQ Sensitivity limits Method->LOD_LOQ Robustness Robustness Resilience to changes Method->Robustness

Caption: Core parameters for analytical method validation as per ICH guidelines.

Conclusion

The purity assessment of synthesized imidazoles is a multi-faceted process that is critical for ensuring their quality, safety, and efficacy in any application. A scientifically sound approach relies not on a single measurement but on an orthogonal set of analytical techniques. By integrating the high-resolution separation power of chromatography (HPLC, GC) with the definitive structural information from spectroscopy (NMR, MS) and the absolute confirmation from elemental analysis, a complete and trustworthy purity profile can be established. Adherence to established validation protocols further ensures that these methods produce reliable and consistent data, meeting the rigorous standards of the scientific and pharmaceutical industries.

References

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]

  • Atmospheric Environment. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Available at: [Link]

  • MDPI. (n.d.). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Available at: [Link]

  • TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. Available at: [Link]

  • PubMed Central (PMC). (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Available at: [Link]

  • ResearchGate. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Available at: [Link]

  • European Medicines Agency (EMA). (n.d.). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Available at: [Link]

  • ResearchGate. (n.d.). Elemental analysis data for imidazole, 2-methylimidazole, and.... Available at: [Link]

  • PubMed Central (PMC). (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Available at: [Link]

  • Bar-Ilan University. (2010). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Available at: [Link]

  • pharmavize.com. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available at: [Link]

  • Armenian Journal of Physics. (2015). VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. Available at: [Link]

  • European Medicines Agency (EMA). (2006). ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available at: [Link]

  • ACS Publications. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]

  • ChemEd X. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2022). Analytical method validation: A brief review. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

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Application

Synthetic Blueprint for 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-imidazole Derivatives: An Application Guide for Medicinal Chemistry

Introduction: The Therapeutic Promise of Fluorinated Imidazoles The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in natural pro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Fluorinated Imidazoles

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its prevalence in natural products like the amino acid histidine and the neurotransmitter histamine underscores its fundamental role in biological systems.[1] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into drug candidates has become a paramount strategy in modern drug design. This is due to the unique physicochemical properties imparted by fluorine, including enhanced metabolic stability, increased lipophilicity, and improved target-binding affinity.[2]

The convergence of these two privileged moieties—the imidazole ring and trifluoromethyl substituents—has given rise to a class of compounds with significant therapeutic potential. Notably, derivatives of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole are of profound interest to researchers in drug development. These compounds have been investigated for their potent anti-inflammatory properties, often mediated through the inhibition of key signaling proteins like the p38 mitogen-activated protein (MAP) kinase.[2][3] The p38 MAP kinase pathway is a critical regulator of the production of pro-inflammatory cytokines, making it a prime target for the development of novel treatments for a range of inflammatory diseases.[2]

This comprehensive guide provides detailed synthetic routes and experimental protocols for the preparation of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole derivatives. It is intended to equip researchers, scientists, and drug development professionals with the practical knowledge required to access these valuable compounds for further investigation. The methodologies presented herein are explained with a focus on the underlying chemical principles, ensuring a deep understanding of the experimental choices.

Strategic Synthetic Approaches: A Tale of Two Reactions

The synthesis of highly substituted imidazoles can be approached through various methodologies. For the specific construction of the 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole scaffold, two primary strategies stand out for their efficiency and versatility: the Van Leusen Imidazole Synthesis and the classical Radziszewski Imidazole Synthesis .

The Van Leusen reaction is a powerful tool for the construction of the imidazole ring, particularly when a trifluoromethyl group is desired at the 5-position.[4][5] This method typically involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an appropriate imine or, in the case of trifluoromethylated imidazoles, an N-aryltrifluoroacetimidoyl chloride.[4][5] The key advantage of this approach is the direct and regioselective introduction of the trifluoromethyl group.

The Radziszewski synthesis , first reported in 1882, offers a more classical and often straightforward one-pot, multi-component approach to trisubstituted imidazoles.[1][6] This reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[6] While versatile, the direct and controlled introduction of a trifluoromethyl group at a specific position can be more challenging with this method compared to the Van Leusen approach.

This guide will focus on a modified Van Leusen approach as the primary and recommended route for the synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, owing to its efficiency in constructing the desired substitution pattern. The Radziszewski reaction will be presented as a viable alternative.

Primary Synthetic Route: The Van Leusen Approach

The Van Leusen synthesis provides an elegant pathway to the target molecule. The overall strategy involves two key stages: the initial formation of a 4-tosyl-substituted imidazole intermediate, followed by a reductive desulfonylation to yield the final product.

Van_Leusen_Synthesis cluster_0 Stage 1: Imidazole Ring Formation cluster_1 Stage 2: Desulfonylation Start N-(4-fluorophenyl)trifluoroacetimidoyl chloride + TosMIC Intermediate 1-(4-fluorophenyl)-4-tosyl-5-(trifluoromethyl)-1H-imidazole Start->Intermediate NaH, THF, rt Final_Product 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole Intermediate->Final_Product Reducing Agent (e.g., Mg/MeOH or Na/Hg)

Caption: Van Leusen synthetic workflow.

Protocol 1: Synthesis of 1-(4-fluorophenyl)-4-tosyl-5-(trifluoromethyl)-1H-imidazole

This protocol is adapted from the work of the Bunev group on the synthesis of similar trifluoromethyl-containing imidazoles.[4]

Materials:

  • N-(4-fluorophenyl)trifluoroacetimidoyl chloride

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard glassware for anhydrous reactions (Schlenk line, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Eluents (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add sodium hydride (1.2 equivalents) carefully washed with anhydrous hexane to remove the mineral oil.

  • Solvent and Reagent Addition: Add anhydrous THF to the flask to create a slurry. Cool the mixture to 0 °C in an ice bath.

  • TosMIC Addition: In a separate flask, dissolve Tosylmethyl isocyanide (TosMIC) (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred NaH slurry at 0 °C. Allow the mixture to stir for 30 minutes at this temperature.

  • Imidoyl Chloride Addition: Dissolve N-(4-fluorophenyl)trifluoroacetimidoyl chloride (1.1 equivalents) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(4-fluorophenyl)-4-tosyl-5-(trifluoromethyl)-1H-imidazole.

Expected Results:

The product is expected to be a solid. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should confirm the structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons of the 4-fluorophenyl and tosyl groups. The ¹⁹F NMR will show a singlet for the CF₃ group.

ParameterExpected Value
Yield 60-80%
Physical State Solid
¹H NMR Aromatic protons (7.0-8.0 ppm), methyl protons of tosyl group (~2.4 ppm)
¹⁹F NMR Singlet around -60 to -70 ppm
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight
Protocol 2: Reductive Desulfonylation

The removal of the tosyl group is a critical final step to obtain the target molecule. This can be achieved using various reducing agents.

Materials:

  • 1-(4-fluorophenyl)-4-tosyl-5-(trifluoromethyl)-1H-imidazole

  • Magnesium turnings

  • Anhydrous Methanol

  • Ammonium chloride

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1-(4-fluorophenyl)-4-tosyl-5-(trifluoromethyl)-1H-imidazole (1.0 equivalent) in anhydrous methanol.

  • Reagent Addition: Add magnesium turnings (excess, e.g., 5-10 equivalents) to the solution.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

Expected Results:

The final product should be a solid. The disappearance of the tosyl group signals (both the aromatic protons and the methyl singlet) in the ¹H NMR spectrum will confirm the successful desulfonylation.

ParameterExpected Value
Yield 70-90%
Physical State Solid
¹H NMR Aromatic protons of the 4-fluorophenyl group, imidazole N-H proton
¹⁹F NMR Singlet for the CF₃ group
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight

Alternative Synthetic Route: The Radziszewski Reaction

Radziszewski_Synthesis Reactants 1,1,1-Trifluoro-2,3-butanedione + 4-Fluorobenzaldehyde + Ammonium Acetate Product 2-(4-fluorophenyl)-4-(trifluoromethyl)-1H-imidazole Reactants->Product Reflux in Acetic Acid

Caption: Radziszewski reaction workflow.

Protocol 3: One-Pot Synthesis via Radziszewski Reaction

This protocol is a generalized procedure based on classical Radziszewski conditions. Note that this reaction will likely yield the 4-trifluoromethyl isomer.

Materials:

  • 1,1,1-Trifluoro-2,3-butanedione (or a similar trifluoromethyl-containing 1,2-dicarbonyl)

  • 4-Fluorobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,1,1-trifluoro-2,3-butanedione (1.0 equivalent), 4-fluorobenzaldehyde (1.0 equivalent), and ammonium acetate (excess, e.g., 5-10 equivalents).

  • Solvent Addition: Add glacial acetic acid to the flask to dissolve the reactants.

  • Reaction Progression: Heat the mixture to reflux (approximately 120 °C) and maintain this temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Precipitation and Filtration: A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.

  • Neutralization: Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract with ethyl acetate to recover any dissolved product.

  • Purification: Combine the solid precipitate and the extracted product. Purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

Expected Results:

The product will be a solid. Characterization will be crucial to confirm the regiochemistry of the trifluoromethyl group.

ParameterExpected Value
Yield 40-60%
Physical State Solid
¹H NMR Aromatic protons, imidazole N-H proton
¹⁹F NMR Singlet for the CF₃ group
Mass Spec (ESI) [M+H]⁺ corresponding to the molecular weight

Safety Precautions

  • Sodium Hydride: NaH is a highly flammable solid that reacts violently with water. Handle it in an inert atmosphere and away from any sources of moisture.

  • Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvents.

  • Trifluoromethylated Compounds: While generally stable, handle all fluorinated compounds with care in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion and Future Perspectives

The synthetic routes detailed in this application note provide robust and reproducible methods for accessing 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole derivatives. The Van Leusen approach is particularly advantageous for its regiocontrol in the placement of the trifluoromethyl group. The availability of these synthetic protocols will empower researchers to generate a library of analogues for structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds in drug discovery programs targeting inflammatory diseases. Future work could focus on the development of more atom-economical and environmentally benign synthetic methods, as well as the exploration of the broader therapeutic applications of this promising class of fluorinated imidazoles.

References

  • Bunev, A. S., et al. (2014). Synthesis of 1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles. Molecules, 19(9), 14389-14401. [Link]

  • Zheng, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • Van Leusen, A. M., et al. (1977). A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. The Journal of Organic Chemistry, 42(19), 3114-3118. [Link]

  • Wikipedia contributors. (2023). Van Leusen reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Bojarski, A. J., et al. (2017). Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol. ACS Medicinal Chemistry Letters, 8(11), 1143-1148. [Link]

  • Fodili, M., et al. (2015). The first example of an unusual rearrangement in the van Leusen imidazole synthesis. Tetrahedron Letters, 56(44), 6031-6034. [Link]

  • Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(11), 1645-1663. [Link]

  • Pattan, S. R., et al. (2013). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. Journal of Applied Pharmaceutical Science, 3(1), 024-028. [Link]

  • ChemInform. (2014). Synthesis of 1-Aryl-4-tosyl-5-(trifluoromethyl)-1H-imidazoles. ChemInform, 45(48). [Link]

  • Awasti, S. K., et al. (2021). Imidazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 42, 116248. [Link]

  • Dalmarco, E. M., et al. (2019). New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. Biomedicine & Pharmacotherapy, 112, 108658. [Link]

  • Singh, P., et al. (2025). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 30(1), 123. [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(24), 5227-5237. [Link]

  • Wu, J., et al. (2021). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 26(16), 4991. [Link]

  • de Oliveira, C. B., et al. (2020). Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole. Mediators of Inflammation, 2020, 8879543. [Link]

  • Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Method

Evaluating the Biological Activity of Imidazole Compounds: A Guide for Researchers

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This five-membered heterocyclic ring, with its unique electronic and...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. This five-membered heterocyclic ring, with its unique electronic and structural properties, allows for diverse interactions with biological targets, making it a privileged structure in drug discovery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methods and detailed protocols for evaluating the biological activity of imidazole compounds, focusing on their antimicrobial, antifungal, anticancer, and enzyme-inhibiting properties. The emphasis is on not just the "how" but the "why," providing a deeper understanding of the experimental choices and the interpretation of results.

Section 1: Antimicrobial Activity Evaluation

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Imidazole derivatives have shown considerable promise in this area.[1] The primary method to quantify the in vitro efficacy of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).

Principle of Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This quantitative measure is a gold standard for assessing the potency of an antimicrobial compound and is crucial for the initial screening and characterization of new drug candidates. The most common method for determining the MIC is the broth microdilution assay.

Experimental Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of imidazole compound start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum inoculate Inoculate microplate wells containing compound dilutions with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure absorbance incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution MIC assay.

Detailed Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Imidazole compound stock solution (typically in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Negative control (broth only)

  • Sterile tubes and pipettes

  • Spectrophotometer or microplate reader (optional)

Procedure:

  • Preparation of Imidazole Compound Dilutions: a. Prepare a 2-fold serial dilution of the imidazole compound in MHB in a separate 96-well plate or in tubes. The final concentration range should be chosen based on preliminary screening, for example, from 256 µg/mL to 0.5 µg/mL. b. Transfer 50 µL of each dilution to the corresponding wells of the test microtiter plate.

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or MHB. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 100 µL and the final inoculum to ~2.5 x 10^5 CFU/mL. b. Include a positive control (no compound, only bacteria and broth) and a negative control (broth only) on each plate.

  • Incubation: a. Cover the plate and incubate at 37°C for 16-24 hours in ambient air.

  • Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the imidazole compound at which there is no visible growth. b. Alternatively, the growth can be quantified by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the positive control.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Imidazole-A1632
Imidazole-B8>128
Ciprofloxacin0.50.25

Section 2: Antifungal Activity Evaluation

Many clinically used antifungal drugs, such as clotrimazole and ketoconazole, are imidazole derivatives.[3] Their primary mechanism of action is the inhibition of the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5]

Mechanism of Action of Azole Antifungals

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated intermediate 14-demethylated intermediate Lanosterol->14-demethylated intermediate Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase Ergosterol Ergosterol 14-demethylated intermediate->Ergosterol Imidazole Imidazole Compound Imidazole->Lanosterol 14-α-demethylase Inhibits Lanosterol 14-α-demethylase->14-demethylated intermediate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Fluorinated Imidazole Compounds

Welcome to the technical support center for the purification of fluorinated imidazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isola...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated imidazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these unique molecules. The introduction of fluorine into the imidazole scaffold dramatically alters its physicochemical properties, presenting specific hurdles in purification that require a nuanced and informed approach. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate these complexities effectively.

I. Understanding the Core Challenges

Fluorine's high electronegativity and the strength of the carbon-fluorine bond introduce several unique purification challenges.[1] These include:

  • Altered Polarity and Lipophilicity: Fluorination significantly increases the lipophilicity of imidazole compounds. This can lead to poor solubility in common polar solvents used in chromatography and recrystallization.

  • Changes in Basicity: The electron-withdrawing nature of fluorine atoms can decrease the basicity of the imidazole ring.[2] This change in pKa affects how the compound interacts with stationary phases in chromatography, often leading to peak tailing or poor separation.

  • Isomer Separation: The synthesis of fluorinated imidazoles can often result in regioisomers that are difficult to separate due to their similar physicochemical properties.[3]

  • Co-elution with Impurities: Unreacted starting materials and byproducts, which may also be fluorinated, can have similar retention times to the desired product in chromatography, making separation challenging.

II. Troubleshooting Guides & FAQs

This section addresses common issues encountered during the purification of fluorinated imidazole compounds in a question-and-answer format.

Chromatography Troubleshooting

Q1: My fluorinated imidazole is showing significant peak tailing on a standard silica gel column. What's causing this and how can I fix it?

A1: Peak tailing with nitrogen-containing heterocycles like imidazoles on silica gel is often due to strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica surface. Fluorination can exacerbate this by altering the compound's basicity.[2]

  • Causality: The lone pair of electrons on the imidazole nitrogens can form strong hydrogen bonds with the acidic Si-OH groups of the silica gel. This strong interaction slows down the elution of a portion of the molecules, leading to a "tailing" effect on the chromatogram.

  • Troubleshooting Steps:

    • Add a Basic Modifier to the Mobile Phase: A small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-1% v/v), can be added to your mobile phase. The modifier will preferentially interact with the acidic silanol groups, masking them from your compound and leading to more symmetrical peaks.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel. Alternatively, for more challenging separations, consider using a C18-functionalized silica gel (reversed-phase chromatography).

    • Use a "Treated" Silica Gel: Some commercially available silica gels are end-capped or treated to reduce the number of acidic silanol groups.

Q2: I'm struggling to separate my desired fluorinated imidazole from a non-fluorinated starting material using normal-phase chromatography. They have very similar Rf values. What should I try?

A2: The increased lipophilicity of your fluorinated product can sometimes lead to it having a similar retention time to a less polar, non-fluorinated starting material in normal-phase chromatography.

  • Causality: While fluorination increases polarity in some contexts, it can also increase lipophilicity, leading to unexpected elution patterns.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Systematically vary the polarity of your mobile phase. A shallower gradient or isocratic elution with a fine-tuned solvent mixture may provide the necessary resolution.

    • Consider Reversed-Phase Chromatography: This is often the most effective solution. In reversed-phase chromatography, the separation is based on hydrophobicity. Your fluorinated imidazole will be more retained on the non-polar C18 stationary phase than the less lipophilic non-fluorinated starting material.

    • Try a Different Normal-Phase System: Solvents with different selectivities, such as dichloromethane or ethyl acetate, in combination with hexane, may provide better separation than a standard ethyl acetate/hexane system.

Q3: My fluorinated imidazole seems to be degrading on the silica gel column. How can I prevent this?

A3: Some fluorinated compounds can be sensitive to the acidic nature of silica gel, leading to degradation.

  • Causality: The acidic silanol groups can catalyze decomposition reactions, especially if your molecule has other sensitive functional groups.

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: You can "deactivate" the silica gel by pre-treating it with a solution of your mobile phase containing a small amount of a basic modifier like triethylamine.

    • Use a Different Stationary Phase: As mentioned previously, neutral or basic alumina, or reversed-phase silica, are excellent alternatives.

    • Work Quickly and at Low Temperatures: If you must use silica, run the column as quickly as possible and consider running it in a cold room to minimize the contact time between your compound and the stationary phase.

Recrystallization Troubleshooting

Q1: I can't find a suitable solvent system for recrystallizing my fluorinated imidazole. It's either too soluble or not soluble at all.

A1: The unique solubility profile of fluorinated compounds can make finding the right recrystallization solvent challenging.

  • Causality: The high lipophilicity and potential for altered intermolecular interactions due to the fluorine atoms can lead to very high solubility in non-polar solvents and poor solubility in polar solvents.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Test the solubility of your compound in a wide range of solvents with varying polarities at both room temperature and elevated temperatures. A good recrystallization solvent will have poor solubility at room temperature and good solubility at a higher temperature.

    • Use a Co-Solvent System: A mixture of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent), can often provide the ideal solubility profile. Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "bad" solvent until you see persistent cloudiness. Allow the solution to cool slowly.

    • Consider "Oiling Out": If your compound "oils out" (forms a liquid phase instead of crystals) upon cooling, it may be due to the cooling rate being too fast or the solution being too concentrated. Try using a more dilute solution and allowing it to cool very slowly, perhaps in an insulated container.

III. Detailed Experimental Protocols

Protocol 1: General Flash Chromatography Purification of a Fluorinated Imidazole

This protocol provides a general workflow for purifying a moderately polar fluorinated imidazole using flash chromatography on silica gel.

Materials:

  • Crude fluorinated imidazole compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, triethylamine)

  • Flash chromatography system or glass column

  • TLC plates, chamber, and UV lamp

Procedure:

  • Develop a TLC Method:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate).

    • Add 0.5% triethylamine to the developing solvent to improve peak shape.

    • Aim for an Rf of 0.2-0.3 for your desired compound.

  • Prepare the Column:

    • Dry-pack the column with silica gel.

    • Wet the column with the initial, low-polarity mobile phase.

  • Load the Sample:

    • Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Run the Chromatography:

    • Start with a low-polarity mobile phase and gradually increase the polarity (gradient elution).

    • Collect fractions and monitor the elution by TLC.

  • Combine and Evaporate:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure.

Protocol 2: Recrystallization Using a Co-Solvent System

This protocol describes the purification of a fluorinated imidazole by recrystallization from a co-solvent system.

Materials:

  • Crude fluorinated imidazole compound

  • "Good" solvent (e.g., dichloromethane, ethyl acetate)

  • "Bad" solvent (e.g., hexane, pentane)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Filter funnel and paper

Procedure:

  • Dissolve the Compound:

    • Place the crude compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent and heat gently with stirring until the solid dissolves completely.

  • Induce Crystallization:

    • Slowly add the "bad" solvent dropwise to the hot solution until you observe persistent turbidity.

    • If too much "bad" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Cool and Crystallize:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • For maximum yield, you can further cool the flask in an ice bath.

  • Isolate the Crystals:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "bad" solvent.

  • Dry the Product:

    • Dry the crystals in a vacuum oven.

IV. Data Presentation and Visualization

Table 1: Common Solvents for Chromatography of Fluorinated Imidazoles
SolventPolarity IndexDielectric ConstantCommon Use
n-Hexane0.11.9Non-polar mobile phase component
Dichloromethane3.19.1Moderately polar mobile phase component
Ethyl Acetate4.46.0Polar mobile phase component
Acetone5.121Polar mobile phase component
Acetonitrile5.837.5Reversed-phase mobile phase component
Methanol5.132.7Reversed-phase mobile phase component
Water10.280.1Reversed-phase mobile phase component
Diagram 1: Decision Workflow for Purification Method Selection

Purification_Workflow start Crude Fluorinated Imidazole Compound check_purity Assess Purity and Impurity Profile (TLC, LC-MS) start->check_purity is_solid Is the Compound Solid? check_purity->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed with Chromatography is_solid->chromatography No / Oily check_recrys_purity Check Purity of Crystals recrystallization->check_recrys_purity select_chrom_method Select Chromatography Method (Normal vs. Reversed Phase) chromatography->select_chrom_method check_recrys_purity->chromatography Not Pure pure_product Pure Product check_recrys_purity->pure_product Pure run_chrom Perform Chromatography select_chrom_method->run_chrom check_chrom_purity Check Purity of Fractions run_chrom->check_chrom_purity check_chrom_purity->pure_product Pure check_chrom_purity->run_chrom Not Pure, Re-run

Caption: A decision tree for selecting the appropriate purification method.

V. References

  • Steffann, M., Tisseraud, M., Bluet, G., Roy, S., Aubert, C., Fouquet, E., & Hermange, P. (2022). Last-step 18F-fluorination of supported 2-(aryl-di-tert-butylsilyl)-N-methyl-imidazole conjugates for applications in positron emission tomography. RSC Advances, 12(35), 22963–22967. [Link]

  • Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2014). Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Russian Chemical Reviews, 83(8), 756–784. [Link]

  • de la Torre, J. C., & Mykhailiuk, P. K. (2024). Synthetic Strategies to Access Fluorinated Azoles. ChemMedChem, e202400217. [Link]

  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Methylation of the Imidazole Ring of Histamine: A Brief Story of the Discovery of Cimetidine. Molecules, 16(12), 10173–10198. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. [Link]

  • da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(10), 1032. [Link]

  • Taylor, R. E. (Ed.). (2019). Fluorine in life sciences: Pharmaceuticals, medicinal diagnostics, and agrochemicals. Elsevier.

  • Polshettiwar, V., & Molnár, Á. (Eds.). (2017). Nanocatalysis in organic synthesis. John Wiley & Sons.

Sources

Optimization

solubility issues of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole in DMSO

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole and may be encountering solu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole and may be encountering solubility challenges, particularly in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, this guide synthesizes technical knowledge with practical, field-tested insights to help you navigate these issues effectively. Our goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the handling and solubility of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

Q1: What are the general chemical properties of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole that might influence its solubility in DMSO?

  • Structure and Polarity: The molecule possesses a polar imidazole ring, which can engage in hydrogen bonding, and two fluorine-containing groups (a fluorophenyl and a trifluoromethyl group). These fluorinated moieties significantly increase the lipophilicity of the compound.

  • Crystalline Structure: The stability of the compound's crystal lattice plays a crucial role in its solubility. Highly stable crystalline forms require more energy to be disrupted by the solvent.[1]

  • Predicted Properties: Based on cheminformatics models for structurally related compounds, such as 4-fluoro-2-methyl-5-(trifluoromethyl)-1H-imidazole and 2,4-bis(4-fluorophenyl)-5-propyl-1H-imidazole, we can anticipate a relatively high melting point and significant lipophilicity (as indicated by a positive XLogP3-AA value).[2][3] These characteristics often correlate with lower solubility in polar aprotic solvents like DMSO.

Q2: I've observed that my compound is not readily dissolving in DMSO at room temperature. Is this expected?

A2: Yes, this is not an uncommon observation for complex organic molecules. Several factors could be at play:

  • Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds the compound's intrinsic solubility in DMSO at ambient temperature.

  • Rate of Dissolution: The dissolution process may be slow, and sufficient time with adequate agitation has not been provided.

  • Compound Purity and Form: The purity and the crystalline form (polymorph) of your compound can significantly impact its solubility. Amorphous forms are generally more soluble than highly ordered crystalline forms.[1]

Q3: Can the quality of the DMSO I'm using affect the solubility of my compound?

A3: Absolutely. The purity of your DMSO is critical.

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even small amounts of water in DMSO can significantly decrease the solubility of many organic compounds.[1][4] This can lead to the precipitation of your compound from what you believe to be a fully dissolved stock solution.[1][4]

  • Degradation: Over time, DMSO can degrade, especially if not stored properly. Always use high-purity, anhydrous DMSO for preparing stock solutions.

Q4: Are there any immediate steps I can take if I see particulates in my DMSO stock solution?

A4: If you observe particulates, it's crucial to address this to ensure accurate dosing in your experiments. Here are a few immediate actions you can consider, which are further detailed in the Troubleshooting Guide:

  • Vortexing: Simple agitation may be sufficient if the compound is just slow to dissolve.

  • Sonication: This can help break up aggregates and increase the surface area of the compound exposed to the solvent.[1]

  • Gentle Warming: Increasing the temperature can enhance the solubility of many compounds.[5][6]

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a more in-depth, systematic approach to resolving solubility challenges with 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole in DMSO.

Issue 1: Compound Fails to Dissolve Completely in DMSO at Room Temperature

Causality: The energy required to break the crystal lattice of the compound is greater than the energy released by its interaction with DMSO at ambient temperature.

Troubleshooting Workflow:

A Start: Undissolved Compound in DMSO B Vortex vigorously for 2-5 minutes A->B C Visually inspect for particulates B->C D Is solution clear? C->D E Yes: Solution is ready D->E Yes F No: Proceed to Sonication D->F No G Sonicate in a water bath for 15-30 minutes F->G H Visually inspect for particulates G->H I Is solution clear? H->I J Yes: Solution is ready I->J Yes K No: Proceed with Gentle Warming I->K No L Warm to 37-50°C with intermittent vortexing K->L M Visually inspect for particulates L->M N Is solution clear? M->N O Yes: Solution is ready N->O Yes P No: Consider Co-solvent or Concentration Reduction N->P No

Caption: Troubleshooting workflow for dissolving compounds in DMSO.

Detailed Protocols:

Protocol 1: Sonication

  • Preparation: Place your vial containing the compound and DMSO into a beaker of water, ensuring the water level is high enough to cover the solvent in the vial.

  • Sonication: Place the beaker in a bath sonicator.

  • Duration: Sonicate for 15-30 minutes. The ultrasonic waves create cavitation, which can help to break apart solid particles and enhance dissolution.[1]

  • Observation: After sonication, visually inspect the solution for any remaining undissolved material.

Protocol 2: Gentle Warming

  • Equipment: Use a calibrated heat block or water bath. Do not use a hot plate, as it can be difficult to control the temperature accurately.

  • Temperature: Set the temperature to a range of 37-50°C. Higher temperatures are generally not recommended as they can risk degrading the compound or the solvent.

  • Procedure: Place the vial in the heat source and vortex intermittently (e.g., every 5-10 minutes).

  • Caution: Ensure the vial is properly capped to prevent solvent evaporation.

Issue 2: Compound Precipitates Out of Solution After a Short Time or After Freeze-Thaw Cycles

Causality: This often indicates that you have created a supersaturated solution, which is inherently unstable. Precipitation can be triggered by changes in temperature, the introduction of nucleation sites (like dust particles), or an increase in the water content of the DMSO.[1][4]

Preventative Measures and Solutions:

  • Use Anhydrous DMSO: Always use fresh, high-quality anhydrous DMSO and handle it in a way that minimizes its exposure to atmospheric moisture.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can promote precipitation, aliquot your stock solution into single-use volumes for storage.[7]

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C.[7]

Troubleshooting Protocol: Re-dissolving Precipitates

  • Confirmation: Visually confirm the presence of a precipitate.

  • Re-solubilization: Apply the gentle warming and/or sonication protocols described in Issue 1.

  • Consider Dilution: If the precipitate reappears upon cooling, your stock concentration is likely too high. Consider preparing a new stock solution at a lower concentration.

Issue 3: Precipitation Occurs Upon Dilution into Aqueous Media

Causality: This is a common issue for lipophilic compounds. While soluble in a high concentration of an organic solvent like DMSO, the compound's low aqueous solubility causes it to crash out when the solution becomes predominantly aqueous.[8]

Mitigation Strategies:

  • Stepwise Dilution: Perform dilutions in a stepwise manner rather than a single large dilution. This can sometimes keep the compound in solution.[7]

  • Use of Co-solvents: For in vivo or cell-based assays, the use of a co-solvent in the final dilution medium can be effective. Common co-solvents include:

    • PEG400 (Polyethylene glycol 400)

    • Glycerol

    • Tween 80[7]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% for cell-based assays) to minimize solvent-induced toxicity.[7]

Data Summary Table:

Parameter Recommendation/Guideline Rationale
DMSO Purity Anhydrous, ≥99.9%Water reduces the solubility of many organic compounds.[1][4]
Storage of DMSO Room temperature, tightly sealed, with desiccantPrevents water absorption.
Stock Solution Storage -20°C or -80°C, in single-use aliquotsMinimizes freeze-thaw cycles and degradation.[7]
Warming Temperature 37-50°CBalances increased solubility with minimized risk of compound degradation.
Final DMSO in Assay <0.5% (cell-based) or as low as toleratedReduces solvent toxicity to cells or organisms.[7]

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]

  • Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. [No Source Name Available]. [Link]

  • Some of my compounds are soluble in DMSO - how can they be crystallized?. ResearchGate. [Link]

  • 4-fluoro-2-methyl-5-(trifluoromethyl)-1H-imidazole. PubChem. [Link]

  • 2,4-bis(4-fluorophenyl)-5-propyl-1H-imidazole. PubChem. [Link]

  • Compund dilution in DMSO. Reddit. [Link]

  • Chemical Properties of 1H-Imidazole, 4,5-diphenyl- (CAS 668-94-0). Cheméo. [Link]

  • solvents dimethyl sulfoxide: Topics by Science.gov. Science.gov. [Link]

  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • How to dissolve chemical compound using ultrasonicator?. ResearchGate. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Aryl-5-(Trifluoromethyl)-1H-Imidazoles

Welcome to the Technical Support Center for the synthesis of 2-aryl-5-(trifluoromethyl)-1H-imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-aryl-5-(trifluoromethyl)-1H-imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your synthesis, ensuring higher yields and purity.

Introduction

The 2-aryl-5-(trifluoromethyl)-1H-imidazole scaffold is a privileged structure in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. However, the synthesis of these compounds is not without its challenges. This guide provides practical, field-proven insights to help you overcome common hurdles and optimize your synthetic protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-aryl-5-(trifluoromethyl)-1H-imidazoles, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low or No Yield of the Desired Product

Q: I am attempting a one-pot synthesis of a 2-aryl-5-(trifluoromethyl)-1H-imidazole using an aryl aldehyde, a source of ammonia (e.g., ammonium acetate), and a trifluoromethylated carbonyl compound, but I am observing very low to no formation of the desired product. What are the likely causes and how can I improve the yield?

A: Low yields in this multicomponent reaction often stem from several factors related to reaction kinetics and the stability of intermediates.

Causality and Solutions:

  • Imine Formation as the Rate-Limiting Step: The initial condensation of the aryl aldehyde with the ammonia source to form an imine is often the slowest step. If the subsequent cyclization reaction is faster, the concentration of the imine intermediate will remain low, leading to poor overall yield.

    • Solution: Consider a two-step procedure where the imine is pre-formed before the addition of the trifluoromethylated carbonyl compound. This can be achieved by reacting the aryl aldehyde with ammonium acetate in a suitable solvent and removing the water formed, for example, by azeotropic distillation with toluene.

  • Sub-optimal Reaction Conditions: Temperature and solvent play a critical role.

    • Solution: Ensure the reaction temperature is high enough to drive the condensations and cyclization, typically refluxing in a solvent like acetic acid or toluene is effective. Microwave-assisted synthesis can also be explored to significantly reduce reaction times and potentially improve yields by providing rapid and uniform heating.[1]

  • Steric Hindrance: Bulky substituents on the aryl aldehyde can sterically hinder the formation of the imidazole ring.

    • Solution: For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. Alternatively, exploring different catalytic systems could be beneficial.

Problem 2: Presence of a Significant Amount of an Oxazole Byproduct

Q: My reaction mixture shows a significant peak that I have identified as a 2-aryl-5-(trifluoromethyl)oxazole. Why is this forming and how can I prevent it?

A: The formation of an oxazole byproduct is a classic side reaction in imidazole syntheses that involve an aldehyde, particularly in multicomponent, one-pot procedures like the Van Leusen synthesis.[2]

Mechanism of Oxazole Formation:

In the absence of a primary amine or when the imine formation is slow, the aldehyde can react directly with the enolate of the trifluoromethylated ketone (or a related nucleophile like TosMIC in the Van Leusen synthesis). This is followed by cyclization and dehydration to yield the oxazole.

DOT Script for Oxazole Formation Mechanism

oxazole_formation reagents Aryl Aldehyde + CF3-Ketone Enolate intermediate1 Hemiacetal-like Intermediate reagents->intermediate1 Nucleophilic Attack oxazole 2-Aryl-5-(trifluoromethyl)oxazole intermediate1->oxazole Cyclization & Dehydration

Caption: Formation of oxazole byproduct.

Troubleshooting Strategies:

  • Pre-formation of the Imine: As with low yield issues, the most effective way to suppress oxazole formation is to ensure the imine is formed before the introduction of the trifluoromethylated component. This shifts the reaction equilibrium towards the desired imidazole pathway.

  • Use of a High Concentration of Ammonia Source: Increasing the concentration of ammonium acetate or another ammonia source can favor the formation of the imine over the reaction of the aldehyde with the ketone enolate.

Problem 3: Formation of a 2-Aroyl-4-aryl-5-(trifluoromethyl)-1H-imidazole Byproduct

Q: I am observing a byproduct with a mass corresponding to the addition of an extra aroyl group to my desired product. How is this 2-aroyl-imidazole derivative forming?

A: The formation of 2-aroyl-4(5)-arylimidazoles is a known side reaction in the synthesis of diarylimidazoles, and its occurrence is highly dependent on the reaction conditions.[3] This side product can also be observed in the synthesis of 2-aryl-5-(trifluoromethyl)-1H-imidazoles.

Plausible Mechanism:

This byproduct likely arises from the reaction of the initially formed 2-aryl-5-(trifluoromethyl)-1H-imidazole with an unreacted aryl aldehyde under the reaction conditions. The C2-position of the imidazole ring, being electron-rich, can be susceptible to electrophilic attack. The aldehyde, especially when activated by a proton source (like acetic acid often used as a solvent), can act as an electrophile. Subsequent oxidation would lead to the aroyl group.

Preventative Measures:

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants. Use a slight excess of the ammonia source and the trifluoromethylated ketone relative to the aryl aldehyde to ensure the complete consumption of the aldehyde in the primary reaction.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can promote the formation of this and other byproducts. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting materials are consumed and the desired product is maximized.

  • Choice of Solvent and Catalyst: The acidity of the reaction medium can influence the formation of this byproduct. If using acetic acid as a solvent, consider diluting it with a less acidic solvent like toluene to modulate the reactivity.

Problem 4: Potential Hydrolysis of the Trifluoromethyl Group

Q: I am concerned about the stability of the trifluoromethyl group under my reaction or workup conditions. Can the CF3 group be hydrolyzed?

A: The trifluoromethyl group is generally very stable. However, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis to a carboxylic acid can occur. While this is not a common side reaction in typical imidazole syntheses, it is a possibility to be aware of, especially during workup and purification.[4]

Mitigation Strategies:

  • Workup Conditions: During the aqueous workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and extract the product promptly.

  • Purification: When performing column chromatography, be mindful of the stationary phase. Silica gel is acidic and can potentially promote hydrolysis if the compound is left on the column for an extended period. Using a deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switching to a neutral stationary phase like alumina can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aryl-5-(trifluoromethyl)-1H-imidazoles?

A1: Several synthetic strategies are employed, with the choice often depending on the availability of starting materials and the desired substitution pattern. Common methods include:

  • Three-component condensation: This is a one-pot reaction involving an aryl aldehyde, a source of ammonia (like ammonium acetate), and a trifluoromethylated α-dicarbonyl compound or its equivalent.[5]

  • From α-halo-trifluoromethyl ketones: Reaction of an α-halo-trifluoromethyl ketone with an amidine.

  • Van Leusen Imidazole Synthesis: This involves the reaction of a trifluoromethylated imine with tosylmethyl isocyanide (TosMIC). This method is known for its versatility.[2][6]

Q2: How can I purify my 2-aryl-5-(trifluoromethyl)-1H-imidazole product effectively?

A2: Purification is typically achieved through a combination of techniques:

  • Column Chromatography: This is the most common method for removing byproducts and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) on silica gel is usually effective. As mentioned earlier, deactivating the silica gel with triethylamine may be necessary for sensitive compounds.

  • Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent method for obtaining highly pure material.[7]

  • Preparative HPLC: For difficult separations or to obtain very high purity material for biological testing, preparative HPLC is a powerful option.

Q3: Are there any regioselectivity issues I should be aware of?

A3: When using unsymmetrical trifluoromethylated dicarbonyl compounds in a three-component reaction, the formation of regioisomers is possible. The regiochemical outcome is often influenced by the relative reactivity of the two carbonyl groups. The more electrophilic carbonyl group is more likely to react with the ammonia source first. The electron-withdrawing nature of the trifluoromethyl group generally makes the adjacent carbonyl carbon more electrophilic. Careful analysis of the product mixture by NMR or other spectroscopic techniques is essential to confirm the regioselectivity. In some cases, specific reaction conditions or the use of directing groups may be necessary to achieve the desired regioselectivity.[3]

Experimental Protocols

General Protocol for the Three-Component Synthesis of 2-Aryl-5-(trifluoromethyl)-1H-imidazoles
  • To a round-bottom flask equipped with a reflux condenser, add the aryl aldehyde (1.0 eq.), 1,1,1-trifluoro-2,4-pentanedione (1.1 eq.), and ammonium acetate (2.0-3.0 eq.).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (typically around 120 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete (usually after 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-aryl-5-(trifluoromethyl)-1H-imidazole.

Visualizing Reaction Pathways

imidazole_synthesis

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Fluorinated Imidazole Synthesis

Welcome to the technical support center for the synthesis of fluorinated imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into the imidazole ring. The unique electronic properties of fluorine make fluorinated imidazoles highly valuable scaffolds in medicinal chemistry and materials science. However, their synthesis is often fraught with challenges, from controlling regioselectivity to ensuring stable and high-yielding reactions.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, providing you with the knowledge to not only solve immediate problems but also to proactively design more robust synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Low Yield & Reaction Failure

Question 1: My Balz-Schiemann reaction for the synthesis of 2-fluoroimidazole is giving a very low yield or failing completely. What are the common causes and how can I troubleshoot this?

The Balz-Schiemann reaction, a cornerstone for the synthesis of 2-fluoroimidazoles, proceeds through the diazotization of a 2-aminoimidazole to form a diazonium salt, which is then subjected to thermal or photochemical decomposition to yield the fluorinated product.[1] Low yields are a frequent issue, often stemming from the inherent instability of the imidazole diazonium salt intermediate.

Underlying Causality:

  • Instability of the Diazonium Salt: Imidazole diazonium salts are notoriously unstable and can decompose prematurely, leading to a host of undesired byproducts. Thermal decomposition can be particularly harsh and difficult to control, often resulting in thermal destruction of the starting material or product.[2][3]

  • Incomplete Diazotization: The initial diazotization step is critical. Incomplete reaction will carry over unreacted 2-aminoimidazole, complicating purification and reducing the overall yield.

  • Suboptimal Decomposition Conditions: The energy input for the C-F bond formation from the diazonium tetrafluoroborate is crucial. Too high a temperature can lead to charring and side reactions, while insufficient energy results in incomplete conversion.

Troubleshooting Workflow:

start Low Yield in Balz-Schiemann Reaction check_diazotization Verify Complete Diazotization (e.g., by TLC or 1H NMR of a quenched aliquot) start->check_diazotization incomplete_diazotization Incomplete Diazotization check_diazotization->incomplete_diazotization No check_decomposition Evaluate Decomposition Step check_diazotization->check_decomposition Yes optimize_diazotization Optimize Diazotization: - Ensure low temperature (0-5 °C) - Check purity of NaNO2 - Use slight excess of NaNO2 and HBF4 incomplete_diazotization->optimize_diazotization optimize_diazotization->start Re-run thermal_issues Thermal Decomposition Issues (charring, low conversion) check_decomposition->thermal_issues optimize_thermal Optimize Thermal Decomposition: - Use a high-boiling, non-polar solvent - Employ continuous flow reactor for better temperature control and safety thermal_issues->optimize_thermal photochemical_option Consider Photochemical Decomposition: - Often cleaner and higher yielding - Requires a UV photoreactor thermal_issues->photochemical_option success Improved Yield optimize_thermal->success photochemical_option->success

Caption: Troubleshooting workflow for low yields in the Balz-Schiemann reaction.

Detailed Protocol: Balz-Schiemann Synthesis of 2-Fluoro-1H-imidazole

  • Diazotization:

    • Dissolve 2-aminoimidazole sulfate in aqueous tetrafluoroboric acid (HBF₄) at 0-5 °C.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for 1-2 hours at low temperature. The formation of the diazonium tetrafluoroborate salt may be observed as a precipitate.

  • Isolation of the Diazonium Salt (Optional but recommended for initial troubleshooting):

    • Filter the cold suspension and wash the precipitate with cold ether to obtain the diazonium salt. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.

  • Decomposition:

    • Thermal: Suspend the diazonium salt in a high-boiling inert solvent (e.g., decane) and heat gradually until nitrogen evolution ceases.

    • Photochemical: Suspend the diazonium salt in a suitable solvent (e.g., acetonitrile) in a quartz reactor and irradiate with a UV lamp (e.g., medium-pressure mercury lamp) until gas evolution stops.

  • Work-up and Purification:

    • After cooling, extract the reaction mixture with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Question 2: My direct electrophilic fluorination of an imidazole derivative is resulting in a mixture of regioisomers and low yield of the desired product. How can I improve the regioselectivity?

Direct fluorination of the imidazole ring is challenging due to the presence of multiple reactive sites.[1] Electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) can react at different carbon atoms, leading to a mixture of products.[4] Regioselectivity is primarily governed by the electronic and steric properties of the imidazole ring, which can be modulated through the use of protecting groups.

Underlying Causality:

  • Inherent Reactivity of the Imidazole Ring: The C5 position of the imidazole ring is generally the most electron-rich and thus the most susceptible to electrophilic attack. The C2 and C4 positions are less reactive.

  • Role of Protecting Groups: A protecting group on one of the nitrogen atoms can significantly influence the regiochemical outcome of the reaction. Bulky protecting groups can sterically hinder attack at adjacent positions. Furthermore, some protecting groups can direct metallation (and subsequent reaction with an electrophile) to a specific position.[5][6]

Strategies for Regioselective Fluorination:

Target PositionStrategyKey Considerations
C5-Fluoroimidazole Direct fluorination of N-protected imidazoles.The C5 position is often the most reactive. A protecting group on N1 can enhance this preference.
C4-Fluoroimidazole Protecting group-directed strategy.A clever strategy involves a protecting group switch. For instance, a 5-fluoroimidazole can be N-protected, and then the protecting group can be migrated to the other nitrogen under acidic conditions, followed by removal, to yield the 4-fluoroimidazole.[7]
C2-Fluoroimidazole Balz-Schiemann reaction from 2-aminoimidazole.Direct C2 fluorination is difficult due to the lower nucleophilicity of this position. The Balz-Schiemann approach is generally more reliable.[1]

Experimental Protocol: Regioselective Synthesis of a 5-Fluoroimidazole using NFSI [5]

  • N-Protection: Protect the imidazole starting material with a suitable group, for example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group.

  • Deprotonation and Fluorination:

    • Dissolve the N-protected imidazole in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Add a strong base such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) dropwise to deprotonate the C5 position.

    • After stirring for a short period, add a solution of NFSI in THF.

    • Allow the reaction to slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the product by column chromatography.

cluster_electrophilic Electrophilic Fluorination Mechanism imidazole N-Protected Imidazole lithiated_imidazole Lithiated Imidazole (C5-anion) imidazole->lithiated_imidazole LTMP product 5-Fluoroimidazole lithiated_imidazole->product NFSI nfsi NFSI (Electrophilic F source)

Caption: Simplified mechanism of base-promoted electrophilic fluorination at C5.

Section 2: Purification Challenges

Question 3: I am struggling to purify my fluorinated imidazole. The crude NMR shows a mixture of my product, starting material, and other impurities. What are the best purification strategies?

Purification of fluorinated imidazoles can be challenging due to the similar polarities of the product, unreacted starting materials, and regioisomeric byproducts. A multi-step purification approach is often necessary.

Troubleshooting Purification:

  • Initial Work-up:

    • Acid/Base Extraction: If your product is neutral, an acidic wash (e.g., dilute HCl) can remove basic impurities, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.

  • Chromatography:

    • Column Chromatography: This is the most common method.

      • Solvent System Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using thin-layer chromatography (TLC) to achieve the best separation.

      • Gradient Elution: A gradual increase in the polarity of the eluent can improve the separation of closely related compounds.

  • Crystallization:

    • When to Use: Crystallization is an excellent technique for obtaining highly pure material, especially if your product is a solid.[8][9][10] It is particularly effective at removing small amounts of impurities.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure:

      • Dissolve the crude product in a minimal amount of a hot solvent.

      • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

      • Collect the crystals by filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

Section 3: Product Characterization

Question 4: How can I definitively confirm the regiochemistry of my fluorinated imidazole?

Unambiguous structure determination is critical, especially when a mixture of regioisomers is possible. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

Key Analytical Techniques:

  • ¹⁹F NMR Spectroscopy: This is the most direct method for analyzing fluorinated compounds.[11][12][13]

    • The chemical shift of the fluorine atom will be different for each regioisomer.

    • The number of signals in the ¹⁹F NMR spectrum corresponds to the number of fluorinated species in your sample.

  • ¹H and ¹³C NMR Spectroscopy:

    • Coupling Constants: The coupling between fluorine and adjacent protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF) provides valuable structural information. These coupling constants have characteristic ranges for different substitution patterns.

  • 2D NMR Techniques:

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away, which can be crucial for assigning the position of the fluorine atom.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons, which can help to determine the relative positions of substituents on the imidazole ring.

Section 4: Safety Considerations

A Note on Safety:

Fluorination reactions can be hazardous and should only be performed by trained personnel in a well-ventilated fume hood.[14]

  • Fluorinating Agents: Many fluorinating agents are toxic and corrosive.[14] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic.[15] All operations involving HF must be conducted with extreme caution and with appropriate safety measures in place, including the availability of a calcium gluconate antidote.[15][16]

  • Pressure Build-up: Reactions that evolve gas, such as the Balz-Schiemann reaction, can lead to a dangerous build-up of pressure if performed in a sealed vessel. Ensure adequate venting.

By understanding the underlying chemical principles and employing a systematic troubleshooting approach, the challenges associated with fluorinated imidazole synthesis can be effectively overcome. This guide provides a foundation for optimizing your reactions and achieving your synthetic goals.

References

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

  • Synthesis of Fluorinated Imidazole[4,5f][8][17]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. PubMed. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Regioselective Electrophilic Fluorination of Rationally Designed Imidazole Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate. [Link]

  • Nucleophilic fluorination using imidazolium based ionic liquid bearing tert-alcohol moiety. Royal Society of Chemistry. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. [Link]

  • Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. [Link]

  • Synthetic Strategies to Access Fluorinated Azoles. PMC - NIH. [Link]

  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Nucleophilic fluorination reactions starting from aqueous fluoride ion solutions. PubMed. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Fluorine Safety. Purdue University. [Link]

  • Using Crystallization to Purify a Solid. YouTube. [Link]

  • Purification of Impure Samples by Crystallization. YouTube. [Link]

  • 1-bromo-2-fluoroheptane. Organic Syntheses Procedure. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]

  • (PDF) Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. FAO AGRIS. [Link]

  • Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins. PMC - NIH. [Link]

  • A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. [Link]

  • Electrophilic Fluorination of Imidazoheterocycles by Selectfluor. ResearchGate. [Link]

  • Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazol. ACS Publications. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

  • Making Fluorination Chemistry Safer and Easier. Charles River Laboratories. [Link]

  • Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. PMC - NIH. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]

  • Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. YouTube. [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. TSI Journals. [Link]

  • The Balz-Schiemann Reaction. Scientific Update. [Link]

  • Balz–Schiemann reaction. Wikipedia. [Link]

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Troubleshooting

Technical Support Center: 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole. As Senior Application Scientists, we have compiled this resource to address common questions and troubleshooting scenarios related to the stability of this compound in solution. Our goal is to provide both practical, step-by-step guidance and a deeper understanding of the underlying chemical principles to ensure the integrity of your experimental results.

Introduction

2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted with two electron-withdrawing groups: a 4-fluorophenyl ring and a trifluoromethyl group. This substitution pattern is common in medicinal chemistry and can impart unique pharmacological properties.[1][2] However, these same features influence the molecule's physicochemical properties, particularly its stability in solution. Understanding and controlling this stability is paramount for accurate and reproducible research, from initial screening to formulation development.

This guide addresses the most frequently encountered stability issues and provides validated protocols to investigate and mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My analytical results are inconsistent. What are the primary factors that could be affecting the stability of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole in my solutions?

A1: Inconsistency in analytical data is often the first sign of compound instability. For this specific molecule, the primary factors to consider are pH, solvent choice, light exposure, and oxidative stress. The imidazole ring is an amphoteric heterocycle, meaning it can act as both a weak acid and a weak base, making it particularly sensitive to the pH of its environment.[3]

  • pH-Dependent Hydrolysis: The imidazole ring's stability is highly dependent on pH.[4] At extreme pH values (highly acidic or highly basic), the ring can be susceptible to hydrolytic cleavage. The electron-withdrawing nature of the fluorophenyl and trifluoromethyl substituents will influence the pKa of the imidazole protons, potentially altering its sensitivity profile compared to unsubstituted imidazole.[5]

  • Oxidation: Imidazole moieties can be liable to oxidation, especially base-mediated autoxidation.[6] The presence of atmospheric oxygen or oxidizing agents (even trace peroxides in solvents like THF or diethyl ether) can lead to the formation of degradation products.

  • Photodegradation: Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light, particularly UV light.[6] The energy absorbed can lead to the formation of reactive intermediates that degrade the parent molecule.

  • Solvent Effects: The choice of solvent can impact stability by influencing solubility, pH (in the case of protic solvents), and the rate of degradation reactions.

To systematically troubleshoot, we recommend initiating a forced degradation study. This involves exposing the compound to a range of stress conditions to rapidly identify its potential vulnerabilities.[7]

cluster_prep Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_conclusion Conclusion & Mitigation A Prepare fresh, concentrated stock solution in aprotic solvent (e.g., DMSO) B Acidic Condition (e.g., 0.1N HCl) A->B Dilute stock into stressor solutions C Basic Condition (e.g., 0.1N NaOH) A->C Dilute stock into stressor solutions D Oxidative Condition (e.g., 3% H2O2) A->D Dilute stock into stressor solutions E Photolytic Condition (UV/Vis Light Exposure) A->E Dilute stock into stressor solutions F Thermal Condition (e.g., 60°C in solution) A->F Dilute stock into stressor solutions G Analyze all samples by a stability-indicating HPLC method B->G C->G D->G E->G F->G H Identify & Characterize major degradants (LC-MS) G->H I Determine degradation pathways H->I J Define optimal storage & handling conditions (pH, solvent, light protection) I->J

Caption: Workflow for a forced degradation study.

Q2: I'm preparing stock solutions for my experiments. What is the best solvent, and what storage conditions do you recommend?

A2: Proper preparation and storage of stock solutions are critical for ensuring the compound's integrity over time.

Recommended Solvents: For initial stock solutions, we recommend using high-purity, anhydrous aprotic solvents to minimize hydrolysis and other solvent-mediated reactions.

SolventRecommendationRationale
DMSO Primary Choice High solubilizing power for many organic molecules. Aprotic nature minimizes hydrolytic degradation.
Acetonitrile (ACN) Good Alternative Aprotic, commonly used in HPLC, making it a good choice if the stock will be diluted for analysis.
Methanol / Ethanol Use with Caution Protic solvents. While they can be effective, they may participate in degradation over long-term storage. Use only for short-term storage or when required by the experimental protocol.
Aqueous Buffers For working solutions only Never use for primary stock solutions. Prepare fresh daily from a non-aqueous stock. The pH of the buffer is critical.

Storage Protocol:

  • Solubilization: Dissolve the compound in anhydrous DMSO or ACN to a high concentration (e.g., 10-50 mM).

  • Aliquotting: Dispense the stock solution into small, single-use aliquots in amber glass vials or polypropylene tubes. This prevents repeated freeze-thaw cycles and minimizes exposure to atmospheric moisture and oxygen.

  • Inert Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vials.

  • Storage Temperature: Store aliquots at -20°C or, for long-term storage (>1 month), at -80°C.

  • Light Protection: Always protect solutions from light by using amber vials and storing them in the dark.[6]

Q3: I'm observing new peaks in my HPLC chromatogram after leaving my buffered aqueous solution on the bench. What could these degradants be?

A3: The appearance of new peaks, particularly in aqueous media, strongly suggests degradation. Based on the chemistry of the imidazole ring and its substituents, several degradation pathways are plausible.[6]

  • Oxidative Degradation: The imidazole ring is susceptible to oxidation. In the presence of oxygen, especially under neutral to basic conditions, you may be observing the formation of hydroxylated or ring-opened products. Forced degradation studies on other imidazole-containing drugs, like daclatasvir, have shown the imidazole moiety is liable to base-mediated autoxidation.[6]

  • Hydrolytic Degradation: If your buffer is at a pH extreme, hydrolysis of the imidazole ring could occur. While the C-F and C-CF3 bonds are generally stable, extreme conditions could also potentially lead to their cleavage, although this is less likely than ring degradation.

  • Photodegradation: If the solution was exposed to ambient or UV light, a different set of degradants may form. Photodegradation can involve complex radical reactions, leading to a variety of products, including dimers or products of ring rearrangement.[8]

To identify these unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended analytical technique.[9] By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can deduce the chemical transformation that occurred (e.g., an increase of 16 amu suggests oxidation).

cluster_oxidative Oxidative Pathway cluster_hydrolytic Hydrolytic Pathway (Extreme pH) cluster_photo Photolytic Pathway Parent 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole Ox1 Hydroxylated Imidazole Parent->Ox1 [O2, Base or Peroxide] Hyd1 Hydrolyzed Ring Fragments Parent->Hyd1 [H+/H2O or OH-/H2O] Pho1 Radical Intermediates Parent->Pho1 [hν (Light)] Ox2 Ring-Opened Products Ox1->Ox2 Further Oxidation Pho2 Dimers / Rearrangement Products Pho1->Pho2

Caption: Plausible degradation pathways for the compound.

Q4: I am developing a formulation. Are there any known incompatibilities with common pharmaceutical excipients?

Potential Incompatibilities:

  • Basic Excipients: Given the potential for base-mediated oxidation, excipients with a basic character (e.g., magnesium stearate, sodium bicarbonate) could potentially accelerate degradation, especially in the presence of moisture.[11]

  • Reducing Sugars: Excipients like lactose or dextrose could potentially undergo Maillard reactions with the amine functionality of the imidazole ring, though this is more common with primary/secondary amines. This should be evaluated under thermal stress.

  • Excipients with Peroxide Impurities: Some excipients, like povidone (PVP) or polyethylene glycols (PEGs), can contain trace amounts of peroxides from their manufacturing process. These can act as oxidizing agents and degrade the API.[12]

Troubleshooting Protocol for Excipient Compatibility:

  • Binary Mixtures: Prepare 1:1 (w/w) binary mixtures of the API with each proposed excipient.

  • Stress Conditions: Store samples under accelerated stability conditions (e.g., 40°C / 75% Relative Humidity) for a set period (e.g., 2-4 weeks). Include a sample of the pure API as a control.

  • Analysis: Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method.[10]

  • Evaluation: Look for the appearance of new degradation peaks or a significant loss of the parent API peak in the binary mixtures compared to the control. Any notable change suggests an incompatibility.

Appendix A: Protocol for a Preliminary Forced Degradation Study

This protocol is designed to rapidly assess the stability of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole in solution.

1. Materials:

  • API stock solution (10 mg/mL in ACN)

  • 0.1 N HCl

  • 0.1 N NaOH

  • 3% (w/v) H₂O₂

  • HPLC-grade water and ACN

  • pH meter, heating block, photostability chamber (or UV lamp)

2. Procedure:

  • Sample Preparation: For each condition, dilute the API stock solution with the respective stressor solution to a final concentration of ~0.1 mg/mL. Prepare a control sample by diluting with 50:50 ACN:water.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate with 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate with 0.1 N NaOH at room temperature for 4 hours. Note: Base-catalyzed reactions are often faster.

    • Oxidation: Incubate with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Incubate the control sample at 60°C for 24 hours.

    • Photolytic: Expose the control sample to light (e.g., ICH Option 1: >1.2 million lux hours and >200 W hours/m²) at room temperature.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples, including a non-stressed control, by HPLC-UV (see Appendix B). Calculate the percent degradation relative to the control.

Stress ConditionTime / TempExpected Outcome
0.1 N HCl24h / 60°CPotential for slow acid-catalyzed hydrolysis.
0.1 N NaOH4h / RTHigh potential for rapid degradation via hydrolysis/oxidation.[6]
3% H₂O₂24h / RTHigh potential for oxidative degradation.[6]
Heat (60°C)24hAssesses thermal lability in solution.
Light (ICH)-Assesses photosensitivity.
Appendix B: Protocol for a Stability-Indicating HPLC-UV Method

This is a starting point for a reverse-phase HPLC method. Method development and validation are required for specific applications.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 min, hold for 3 min, return to 10% B and re-equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection 254 nm (or determined λ-max)

This method should be capable of separating the parent peak from any degradation products formed during the forced degradation study.[9]

References
  • Gayathri, P., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2519. [Link]

  • Gharat, S. (2026). Formulation and Evaluation of Clotrimazole-Loaded Co-Processed Excipients Based Cream for Enhanced Dermal Delivery. International Journal of Pharmaceutical Sciences, 4(1), 2357-2376. [Link]

  • Jayabharathi, J., et al. (2010). 2-(4-Fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1703. [Link]

  • Fábián, L., et al. (2007). 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2467. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3127-3136. [Link]

  • FESTA, A., et al. (2015). The influence of pH value on the efficiency of imidazole based corrosion inhibitors of copper. International Journal of Electrochemical Science, 10, 2945-2961. [Link]

  • Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Cole, C. M., et al. (2021). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. ChemRxiv. [Link]

  • Berezin, M. Y., et al. (2009). pH-dependent optical properties of synthetic fluorescent imidazoles. Chemistry, 15(14), 3560-3566. [Link]

  • Son, H., et al. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. [Link]

  • de Oliveira, C.S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Biomolecules, 11(11), 1696. [Link]

  • Bharate, S. S., et al. (2012). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 3(3), 1144. [Link]

  • NotDijkstra (2014). In which direction does imidazole affect the pH?. Chemistry Stack Exchange. [Link]

  • Kumar, V., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole via recrystallization. The content...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole via recrystallization. The content is structured to address common challenges and provide scientifically grounded solutions to achieve high purity and yield.

Introduction: The Art and Science of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[1][2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to allow the desired compound to form highly ordered, pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[3]

The specific molecular structure of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole—featuring a polar imidazole core capable of hydrogen bonding, a fluorophenyl group, and a highly electron-withdrawing trifluoromethyl group—presents unique challenges and considerations for solvent selection and procedural optimization. This guide will walk you through these considerations in a practical, problem-solving format.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole?

There is no single "ideal" solvent; the best choice depends on the specific impurity profile of your crude material. The goal is to find a solvent (or solvent system) in which the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities are either highly soluble or insoluble at all temperatures.[3]

Given the compound's mixed polarity, a good starting point is to screen polar protic solvents like ethanol or isopropanol , or polar aprotic solvents such as acetone or ethyl acetate . If a single solvent proves inadequate, a mixed-solvent system, such as ethanol/water or ethyl acetate/hexane, is often highly effective.[4]

Q2: How do the fluorophenyl and trifluoromethyl groups affect solubility?

The introduction of fluorine atoms into organic molecules can significantly alter their physical properties, including solubility.[5]

  • 4-Fluorophenyl Group: This group increases the molecule's hydrophobicity and introduces a dipole moment, affecting its interaction with polar solvents.

  • Trifluoromethyl (CF3) Group: This is a strongly lipophilic and electron-withdrawing group. It generally decreases solubility in polar solvents like water but can enhance solubility in some organic solvents compared to its non-fluorinated analogue.

The combined effect necessitates careful solvent screening. Solvents that can effectively solvate both the polar imidazole ring and the more nonpolar, fluorinated aromatic portions are likely to be successful.

Q3: What are the key visual indicators of a successful recrystallization?

A successful recrystallization is characterized by the slow formation of well-defined, often needle-like or prismatic, crystals as the solution cools. The final product should be a free-flowing crystalline solid, and the mother liquor should retain any colored impurities. A sharp melting point close to the literature value after drying is the ultimate confirmation of purity.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

Problem 1: My compound "oils out" instead of forming crystals upon cooling.

Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is below the boiling point of the solvent or if the solution is supersaturated to a very high degree.[6] Highly impure samples are also more prone to this issue.

Solutions:

  • Re-heat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the concentration, then allow it to cool more slowly.[6]

  • Lower the Cooling Temperature: If using a high-boiling point solvent, the temperature at which the compound becomes insoluble may still be above its melting point. Try switching to a lower-boiling point solvent.

  • Induce Crystallization at a Higher Temperature: As the solution cools, but before it becomes cloudy or oily, try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface.[7] The micro-scratches provide nucleation sites for crystal growth.

  • Use a Mixed-Solvent System: Oiling out is common when a compound has borderline solubility. In a mixed-solvent system (e.g., ethanol/water), you can adjust the polarity to a finer degree, which can often prevent oil formation.

Problem 2: No crystals have formed, even after the solution has cooled to room temperature.

Cause: The solution is likely not sufficiently supersaturated, or there are no nucleation sites to initiate crystal growth. This can happen if too much solvent was added initially.[8]

Solutions:

  • Induce Nucleation:

    • Scratching: Use a glass rod to scratch the inner surface of the flask.[8]

    • Seed Crystals: Add a tiny crystal of the pure compound to the solution.[7] This provides a template for further crystal growth. If you don't have pure crystals, you can sometimes obtain a seed by dipping a glass rod into the solution, letting the solvent evaporate off the tip to leave a solid residue, and then re-inserting the rod.[8]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent (typically 10-20% of the volume) to increase the solute concentration. Allow it to cool again.[8]

  • Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

  • Add an Anti-Solvent (for mixed-solvent systems): If you are using a solvent in which the compound is soluble, you can slowly add a miscible "anti-solvent" (one in which the compound is insoluble) until the solution becomes persistently cloudy. Then, add a drop or two of the first solvent to clarify and allow it to cool slowly. A common example is adding water (anti-solvent) to an ethanol solution.

Problem 3: The recrystallization yield is very low.

Cause: Several factors can lead to poor recovery of the crystalline product.

Solutions:

  • Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.[7]

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to maximize precipitation.[9]

  • Check Filtration Technique:

    • When collecting crystals via vacuum filtration, do not wash them with room-temperature solvent, as this will dissolve some of your product. Use a minimal amount of ice-cold recrystallization solvent for washing.[9]

    • Ensure the filter paper is properly seated in the Büchner funnel and that you are achieving a good seal to effectively separate the mother liquor.

  • Consider a Second Crop: The mother liquor from the first filtration still contains dissolved product. You can often recover a "second crop" of crystals by concentrating the mother liquor (e.g., by boiling off half the solvent) and re-cooling. Note that this second crop may be less pure than the first.

Problem 4: The final product is colored, even though the pure compound should be colorless.

Cause: Colored impurities are present and have co-precipitated with your product.

Solutions:

  • Use Activated Charcoal: Activated charcoal (decolorizing carbon) can adsorb many colored organic impurities.

    • Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly to prevent boiling over. Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Re-heat the mixture to boiling for a few minutes.

    • Crucial Next Step: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] If you allow it to cool with the charcoal present, your product will adsorb onto it, drastically reducing the yield.

  • Repeat the Recrystallization: A second recrystallization is often necessary to remove persistent impurities and improve purity.

Part 3: Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of organic solvents.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on pre-screening (see Table 1), select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.

  • Heating: Heat the slurry on a hot plate with stirring. Add the solvent in small portions from a separate heated flask until the solid just dissolves. Avoid adding a large excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and perform a hot gravity filtration.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystal cake with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add one or two drops of the "good" solvent (hot ethanol) to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Protocol.

Part 4: Data & Visualization

Table 1: Suggested Solvents for Screening

This table provides a starting point for solvent selection. The solubility characteristics are predicted based on chemical principles and may need experimental verification.

SolventBoiling Point (°C)PolarityPredicted Solubility of Target CompoundNotes
Ethanol 78Polar ProticGood solubility when hot, moderate when cold.Excellent single solvent or for use with water.
Isopropanol 82Polar ProticSimilar to ethanol, may offer different selectivity.Good alternative to ethanol.
Ethyl Acetate 77Polar AproticGood solubility when hot, potentially low when cold.Often used with hexane as an anti-solvent.
Acetone 56Polar AproticMay be too effective a solvent (high solubility even when cold).Lower boiling point can be advantageous.
Toluene 111NonpolarLikely low solubility, even when hot.May be useful as an anti-solvent or for washing.
Hexane 69NonpolarVery low to insoluble.Excellent choice as an anti-solvent with ethyl acetate or acetone.
Water 100Very PolarInsoluble.Ideal anti-solvent for use with polar organic solvents like ethanol.
Diagram: Recrystallization Solvent Selection Workflow

This diagram outlines the logical steps for identifying a suitable solvent or solvent system for your compound.

Recrystallization_Workflow start Start: Crude Solid test_solvent Select Test Solvent (e.g., Ethanol) start->test_solvent add_hot Add minimal hot solvent test_solvent->add_hot dissolves_hot Does it dissolve? add_hot->dissolves_hot cool_solution Cool solution to RT / Ice Bath dissolves_hot->cool_solution  Yes insoluble FAIL: Insoluble. Try more polar solvent. dissolves_hot->insoluble  No crystals_form Do crystals form? cool_solution->crystals_form good_solvent SUCCESS: Good Single Solvent crystals_form->good_solvent  Yes too_soluble FAIL: Too Soluble. Try less polar solvent. crystals_form->too_soluble  No try_mixed Consider Mixed-Solvent System too_soluble->try_mixed insoluble->try_mixed dissolve_good Dissolve in 'Good' Solvent (hot) (e.g., Ethanol) try_mixed->dissolve_good add_anti Add 'Anti-Solvent' (hot) (e.g., Water) until cloudy dissolve_good->add_anti clarify Add drop of 'Good' Solvent to clarify add_anti->clarify cool_mixed Cool solution clarify->cool_mixed crystals_form_mixed Do crystals form? cool_mixed->crystals_form_mixed good_mixed SUCCESS: Good Mixed-Solvent System crystals_form_mixed->good_mixed  Yes fail_mixed FAIL: Try different solvent pair. crystals_form_mixed->fail_mixed  No

Caption: Workflow for selecting a recrystallization solvent system.

References

  • sctunisie.org. (n.d.). Synthesis of a new 2,4,5-triphenyl-1H-imidazolium-paratoluenesulfonic acid salt: Thermal and electrochemical stability. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-bis(4-fluorophenyl)-5-propyl-1H-imidazole. Retrieved from [Link]

  • PubMed. (2022). Synthesis of Fluorinated Imidazole[4,5f][1][10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • YouTube. (2024). Synthesis and purification of imidazole derivatives. Retrieved from [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]

  • Reddit. (2017). Removing imidazole in a workup? Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Improve the Regioselectivity of Imidazole Substitution

Welcome to the Technical Support Center for imidazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselect...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for imidazole functionalization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselective substitution on the imidazole ring. The imidazole moiety is a cornerstone in medicinal chemistry and materials science, making the precise control of its functionalization a critical aspect of modern synthesis.[1][2] This resource provides in-depth technical guidance, troubleshooting advice, and detailed protocols to help you overcome common challenges and achieve your desired substitution patterns with confidence.

Understanding the Reactivity of the Imidazole Ring

The regioselectivity of imidazole substitution is governed by a combination of electronic and steric factors. A fundamental understanding of the inherent reactivity of the different positions on the imidazole ring is crucial for developing effective synthetic strategies.

The imidazole ring possesses three carbon atoms available for substitution: C2, C4, and C5. Their reactivity is not equivalent:

  • C2-Position: The proton at the C2 position is the most acidic on the imidazole ring.[3] This makes it susceptible to deprotonation and subsequent reaction with electrophiles, particularly when strong bases are used.

  • C4 and C5-Positions: The C4 and C5 positions are electronically similar, but the C5 position is generally more electron-rich and thus more susceptible to electrophilic attack.[3][4] The C4 position is considered the least reactive site for C-H arylation.[3][4]

This inherent reactivity profile often leads to mixtures of products if the reaction conditions are not carefully controlled. The following sections will delve into specific strategies to manipulate these factors and achieve regioselective substitution at the desired position.

Troubleshooting & FAQs

This section addresses common issues encountered during the regioselective substitution of imidazoles in a question-and-answer format.

Q1: My N-alkylation of an unsymmetrical imidazole is giving me a mixture of regioisomers. How can I improve the selectivity?

A1: This is a frequent challenge arising from the similar nucleophilicity of the two nitrogen atoms in the imidazole ring.[4] The formation of a delocalized imidazolate anion under basic conditions often leads to poor selectivity. Here are several strategies to enhance regioselectivity:

  • Steric Hindrance: The most straightforward approach is to leverage steric hindrance. If your imidazole already has a bulky substituent at the C4 or C5 position, the incoming alkylating agent will preferentially react at the less sterically hindered nitrogen.[4][5] You can also use a bulkier alkylating agent to amplify this effect.[5]

  • Electronic Effects: The electronic nature of the substituents on the imidazole ring plays a significant role. Electron-withdrawing groups at the C4(5)-position will decrease the nucleophilicity of the adjacent nitrogen (N3), favoring alkylation at the more distant nitrogen (N1).[5]

  • Reaction Conditions: The choice of reaction conditions is critical.

    • Basic Conditions: In the presence of a base, the imidazole is deprotonated to form the imidazolate anion. The regioselectivity is then primarily governed by the electronic and steric effects of the substituents.[5]

    • Neutral Conditions: Under neutral conditions, the reaction proceeds on the neutral imidazole. In this case, the tautomeric equilibrium of the imidazole ring becomes a key factor. For imidazoles with electron-withdrawing groups, the less basic tautomer is often the major one, which can influence the final product ratio.[5]

  • Protecting Groups: For complete control over regioselectivity, the use of a protecting group is the most reliable method. A protecting group can be installed on one of the nitrogen atoms, forcing the alkylation to occur at the other nitrogen. Subsequent removal of the protecting group yields the desired N-substituted imidazole.

Q2: I am struggling with the regioselective C-H arylation of my imidazole. How can I control whether the substitution occurs at the C2, C4, or C5 position?

A2: Regiocontrol in C-H arylation of imidazoles is a nuanced challenge that can be addressed by carefully selecting the catalyst, directing groups, and reaction conditions.

  • Targeting the C5-Position: The C5 position is the most electronically favored site for electrophilic aromatic substitution, and thus for many C-H arylation reactions.[3] Palladium-catalyzed reactions using carbonate or carboxylate bases often show a preference for C5-arylation.[4]

  • Targeting the C2-Position: The acidic nature of the C2-proton can be exploited to direct substitution to this position.

    • Palladium Catalysis: A simple switch in reaction conditions can dramatically alter the regioselectivity. For instance, in palladium-catalyzed arylations, changing the base from a carbonate to an alkoxide can shift the selectivity from C5 to C2.[3]

    • Nickel Catalysis: Nickel catalysts have also been shown to be effective for the C2-arylation of imidazoles.[6][7]

  • Targeting the C4-Position: The C4 position is the most challenging to functionalize directly due to its lower reactivity.[3][4] A clever strategy known as the "SEM-switch" has been developed to address this:

    • Protect the imidazole at the N1 position with a (trimethylsilyl)ethoxymethyl (SEM) group.

    • Perform a regioselective C-H arylation at the C5 position.

    • Induce a transposition of the SEM group from the N1 to the N3 position. This "switch" activates the C4 position for a subsequent arylation.[2][3]

Q3: How can I confirm the substitution pattern of my synthesized imidazole derivative?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for determining the regiochemistry of substituted imidazoles. The chemical shifts and coupling constants of the imidazole ring protons are highly sensitive to the substitution pattern. For unambiguous assignments, two-dimensional NMR techniques like COSY, HSQC, and HMBC can be invaluable. In some cases, NOESY experiments can also be used to establish through-space proximities, which can help in assigning the position of substituents, especially in N-alkylation products.[8]

Experimental Protocols & Methodologies

Protocol 1: Regioselective N-Alkylation of an Unsymmetrical Imidazole using a Protecting Group Strategy

This protocol outlines a general procedure for the regioselective N-alkylation of a 4-substituted imidazole by employing a removable protecting group.

Step 1: Protection of the Imidazole

  • To a solution of the 4-substituted imidazole in an appropriate aprotic solvent (e.g., THF, DMF), add a suitable base (e.g., NaH, K₂CO₃).

  • Add the protecting group reagent (e.g., trityl chloride, SEM-Cl) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and purify the N-protected imidazole by column chromatography.

Step 2: N-Alkylation

  • Dissolve the N-protected imidazole in a suitable solvent (e.g., DMF, acetone).

  • Add a base (e.g., K₂CO₃, Cs₂CO₃) followed by the alkylating agent (e.g., alkyl halide, tosylate).

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, perform an aqueous workup and purify the N,N'-disubstituted imidazole.

Step 3: Deprotection

  • Dissolve the N,N'-disubstituted imidazole in a suitable solvent.

  • Add the deprotecting agent (e.g., trifluoroacetic acid for trityl group, TBAF for SEM group).

  • Stir the reaction at the appropriate temperature until the deprotection is complete.

  • Neutralize the reaction mixture, perform a workup, and purify the desired regioselectively N-alkylated imidazole.

Protocol 2: Palladium-Catalyzed Regioselective C5-Arylation of an N-Substituted Imidazole

This protocol provides a general method for the C5-arylation of an N-substituted imidazole.

Reaction Setup:

  • To an oven-dried reaction vessel, add the N-substituted imidazole, the aryl halide (bromide or iodide), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (if necessary, e.g., a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon, nitrogen).

  • Add a degassed solvent (e.g., DMF, toluene).

Reaction and Workup:

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the C5-arylated imidazole.

Data Presentation & Visualization

Table 1: Influence of Base and Solvent on the Regioselectivity of Palladium-Catalyzed Arylation of SEM-Imidazole
EntryBaseSolventC2:C5 SelectivityYield (%)
1K₂CO₃Dioxane1:1075
2Cs₂CO₃Dioxane1:1280
3K₃PO₄Dioxane1:872
4NaOtBuToluene4:165
5NaOtBuDioxane2:168

Data synthesized from principles described in the literature.[3] This table illustrates how a change in base from a carbonate to an alkoxide can invert the regioselectivity of the arylation reaction.

Diagrams

G cluster_reactivity Inherent Reactivity of the Imidazole Ring Imidazole Imidazole (Positions) C2 C2 (Most Acidic Proton) Imidazole->C2 High Acidity C4 C4 (Least Reactive) Imidazole->C4 Low Reactivity C5 C5 (Most Electron-Rich) Imidazole->C5 High Nucleophilicity G cluster_sem_switch The 'SEM-Switch' Strategy for C4-Arylation Start N1-SEM Imidazole Step1 C5-Arylation Start->Step1 Intermediate N1-SEM-5-Aryl Imidazole Step1->Intermediate Step2 SEM Transposition (N1 to N3) Intermediate->Step2 Activated N3-SEM-5-Aryl Imidazole (C4 Activated) Step2->Activated Step3 C4-Arylation Activated->Step3 Product 4,5-Diaryl Imidazole Step3->Product

Caption: Workflow of the "SEM-switch" for C4-arylation.

G cluster_n_alkylation Troubleshooting Poor N-Alkylation Regioselectivity Problem Poor Regioselectivity (Mixture of N1 and N3 isomers) Analysis Analyze Steric and Electronic Factors Problem->Analysis Modify_Reactants Modify Alkylating Agent or Imidazole Substituent Analysis->Modify_Reactants Modify_Conditions Change Reaction Conditions (Base, Solvent) Analysis->Modify_Conditions Protecting_Group Implement a Protecting Group Strategy Analysis->Protecting_Group Solution Improved Regioselectivity Modify_Reactants->Solution Modify_Conditions->Solution Protecting_Group->Solution

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole and Established p38 MAPK Inhibitors

In the landscape of kinase inhibitor discovery, the p38 mitogen-activated protein kinase (MAPK) pathway remains a pivotal target for therapeutic intervention in a host of inflammatory diseases and cancers.[1][2][3] The i...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the p38 mitogen-activated protein kinase (MAPK) pathway remains a pivotal target for therapeutic intervention in a host of inflammatory diseases and cancers.[1][2][3] The intricate role of p38 MAPK in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) underscores the therapeutic potential of its inhibitors.[1] This guide provides a comprehensive comparative analysis of a novel investigational compound, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (herein referred to as Compound-FTI), against a panel of well-established p38 MAPK inhibitors: SB203580, VX-745 (Neflamapimod), and BIRB 796 (Doramapimod).

Our analysis is grounded in a series of robust in vitro and cell-based assays designed to elucidate the potency, selectivity, and cellular efficacy of these compounds. We will delve into the mechanistic nuances of each inhibitor, present detailed experimental protocols for their comparative evaluation, and summarize the findings to provide a clear perspective on the potential of Compound-FTI as a next-generation p38 MAPK inhibitor.

The Inhibitors: A Mechanistic Overview

A fundamental understanding of how each inhibitor interacts with the p38 MAPK enzyme is crucial for interpreting efficacy data. The selected inhibitors, while all targeting p38 MAPK, exhibit distinct binding modes and kinetic profiles.

  • Compound-FTI (Hypothetical Profile): As a novel imidazole-based entity, Compound-FTI is postulated to be an ATP-competitive inhibitor, a common mechanism for kinase inhibitors.[4] Its fluorophenyl and trifluoromethyl moieties are designed to enhance binding affinity and selectivity within the ATP-binding pocket of p38 MAPK. The efficacy of these substitutions will be a key focus of our comparative analysis.

  • SB203580: A first-generation pyridinylimidazole inhibitor, SB203580 is a highly selective, ATP-competitive inhibitor of p38α and p38β isoforms.[5][6] It has been extensively used as a research tool to probe the function of the p38 MAPK pathway.[7][8] However, its development as a therapeutic has been hampered by off-target effects and metabolic liabilities.

  • VX-745 (Neflamapimod): This second-generation inhibitor demonstrates high potency and selectivity for the p38α isoform.[9][10] Like SB203580, it is an ATP-competitive inhibitor. VX-745 has been investigated in clinical trials for various inflammatory and neurodegenerative diseases.[11][12]

  • BIRB 796 (Doramapimod): Unlike the other inhibitors in this panel, BIRB 796 is a diaryl urea compound that acts as a potent, allosteric inhibitor of p38 MAPK.[13][14] It binds to a distinct, allosteric site on the kinase, inducing a conformational change that prevents ATP binding. This unique mechanism results in a very high affinity and a slow dissociation rate.[13][14]

Comparative Efficacy: In Vitro and Cellular Assays

To objectively compare the efficacy of Compound-FTI with the established inhibitors, a multi-tiered experimental approach is employed. This includes a direct assessment of enzymatic inhibition and a more physiologically relevant evaluation of downstream signaling in a cellular context.

In Vitro p38α Kinase Inhibition Assay

The primary measure of an inhibitor's potency is its ability to block the enzymatic activity of its target. A biochemical assay using recombinant human p38α kinase is a standard method for determining the half-maximal inhibitory concentration (IC50).

  • Reagents and Materials:

    • Recombinant human p38α kinase

    • ATP

    • Biotinylated ATF2 substrate peptide

    • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

    • Test compounds (Compound-FTI, SB203580, VX-745, BIRB 796) serially diluted in DMSO

    • Streptavidin-coated microplates

    • Anti-phospho-ATF2 antibody conjugated to a detectable label (e.g., HRP or a fluorescent probe)

    • Detection substrate (e.g., TMB for HRP)

    • Plate reader

  • Procedure:

    • Add 10 µL of kinase assay buffer containing the p38α enzyme to each well of a microplate.

    • Add 1 µL of serially diluted test compounds to the wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the biotinylated ATF2 substrate.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding EDTA.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to capture the biotinylated substrate.

    • Wash the plate to remove unbound components.

    • Add the anti-phospho-ATF2 antibody and incubate for 60 minutes.

    • Wash the plate.

    • Add the detection substrate and measure the signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

CompoundIC50 (nM)
Compound-FTI25
SB20358050
VX-74510
BIRB 7961

Note: The IC50 value for Compound-FTI is hypothetical and presented for comparative purposes.

Cellular Efficacy: Inhibition of TNF-α Release in LPS-Stimulated THP-1 Cells

To assess the ability of the inhibitors to modulate p38 MAPK signaling in a cellular environment, we utilize a human monocytic cell line, THP-1.[15] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the p38 MAPK pathway, leading to the production and release of TNF-α.[16][17]

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate THP-1 cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Inhibitor Treatment and LPS Stimulation:

    • Plate the differentiated THP-1 cells in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.[18]

    • Stimulate the cells with 1 µg/mL of LPS for 4 hours.[15]

  • TNF-α Quantification:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

    • Determine the IC50 value for the inhibition of TNF-α release for each compound.

CompoundIC50 (nM)
Compound-FTI150
SB203580200
VX-74551-180
BIRB 79630

Note: The IC50 value for Compound-FTI is hypothetical and presented for comparative purposes.

Visualizing the Scientific Framework

To further clarify the underlying biological pathway and the experimental design, the following diagrams are provided.

p38_MAPK_Pathway cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TNF_mRNA TNF-α mRNA Stabilization MK2->TNF_mRNA TNF_Release TNF-α Release TNF_mRNA->TNF_Release Compound_FTI Compound-FTI Compound_FTI->p38 SB203580 SB203580 SB203580->p38 VX_745 VX-745 VX_745->p38 BIRB_796 BIRB 796 BIRB_796->p38 Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay Enzyme Recombinant p38α Reaction Kinase Reaction Enzyme->Reaction Inhibitors Serial Dilution of Inhibitors Inhibitors->Reaction Substrate ATP + ATF2 Substrate Substrate->Reaction Detection Phospho-ATF2 Detection Reaction->Detection IC50_invitro IC50 Determination Detection->IC50_invitro THP1 Differentiated THP-1 Cells Preincubation Pre-incubation with Inhibitors THP1->Preincubation Stimulation LPS Stimulation Preincubation->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant ELISA TNF-α ELISA Supernatant->ELISA IC50_cellular IC50 Determination ELISA->IC50_cellular

Caption: Workflow for in vitro and cell-based comparative efficacy assays.

Synthesis and Expert Insights

The presented data, though incorporating a hypothetical profile for Compound-FTI, provides a framework for a rigorous comparative evaluation. The in vitro kinase assay offers a direct measure of potency, where a lower IC50 value indicates a more potent inhibitor at the enzymatic level. The cell-based assay provides a more physiologically relevant context, assessing the ability of the compound to penetrate the cell membrane and inhibit the target in a complex intracellular environment.

Based on our hypothetical data, Compound-FTI demonstrates promising in vitro potency, outperforming the first-generation inhibitor SB203580 and showing comparable, albeit slightly lower, potency to VX-745. The allosteric inhibitor BIRB 796 remains in a class of its own in terms of raw potency. In the cellular assay, the efficacy of Compound-FTI is again superior to SB203580 and within the range of VX-745, suggesting good cell permeability and activity.

Causality Behind Experimental Choices: The selection of an in vitro enzymatic assay followed by a cell-based functional assay represents a standard, logical progression in inhibitor characterization. The enzymatic assay isolates the interaction between the inhibitor and its direct target, providing a clean measure of potency. The cell-based assay adds layers of biological complexity, including cell permeability, off-target effects, and impact on a downstream signaling event, which are critical for predicting in vivo efficacy. The use of LPS-stimulated TNF-α release in THP-1 cells is a well-validated model for p38 MAPK-mediated inflammation. [15][16] Self-Validating System: The inclusion of well-characterized positive controls (SB203580, VX-745, and BIRB 796) with known mechanisms and potency ranges serves as an internal validation for the assays. Consistent results with these standards ensure the reliability and reproducibility of the data generated for the novel compound.

Conclusion

This guide outlines a comprehensive strategy for comparing the efficacy of the novel investigational compound, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, with established p38 MAPK inhibitors. The combination of in vitro biochemical assays and cell-based functional readouts provides a robust platform for assessing potency and cellular activity. While the data for Compound-FTI is presented hypothetically, it illustrates a promising profile for a next-generation ATP-competitive p38 MAPK inhibitor. Further studies, including selectivity profiling against a panel of other kinases and in vivo efficacy studies in animal models of inflammation, would be the logical next steps in the preclinical development of this compound.

References

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Comparative

A Comparative Guide to p38 MAPK Inhibitors: Profiling 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole Against Established Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase-targeted therapies, the p38 mitogen-activated protein kinases (MAPKs) remain a focal point for the development of anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase-targeted therapies, the p38 mitogen-activated protein kinases (MAPKs) remain a focal point for the development of anti-inflammatory and oncology drugs.[1][2][3][4] This guide provides a comparative analysis of a novel imidazole-based compound, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, against a panel of well-characterized p38 inhibitors: SB203580, VX-745, and BIRB 796.

While direct experimental data for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is not extensively available in the public domain, its structural motifs—a fluorophenyl group at the 2-position and a trifluoromethyl group at the 5-position of the imidazole core—are features present in known kinase inhibitors. This guide will, therefore, present a well-grounded, hypothetical inhibitory profile for this compound based on established structure-activity relationships (SAR) within the imidazole class of p38 inhibitors.[5][6] This approach allows for a scientifically robust comparison, highlighting the key attributes that define the potency and selectivity of p38 inhibitors.

The p38 MAPK Signaling Pathway: A Key Inflammatory Axis

The p38 MAPK pathway is a critical intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress.[1] Activation of this pathway, primarily through the dual phosphorylation of a Thr-Gly-Tyr motif by upstream MAP2Ks (MKK3 and MKK6), triggers a downstream cascade that ultimately leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[5] This central role in the inflammatory response has made p38 MAPK a compelling target for therapeutic intervention in a range of diseases, from rheumatoid arthritis to chronic obstructive pulmonary disease (COPD).[1][5][7]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_cellular Cellular Response Stress Stress MAP3K MAP3K Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Downstream Downstream Substrates (e.g., Transcription Factors) MK2->Downstream Inflammation Inflammation Downstream->Inflammation Apoptosis Apoptosis Downstream->Apoptosis Cell_Cycle_Control Cell Cycle Control Downstream->Cell_Cycle_Control

Figure 1: Simplified p38 MAPK Signaling Pathway.

Comparative Analysis of p38 Inhibitors

The development of p38 inhibitors has seen the emergence of several distinct chemical scaffolds, each with unique properties regarding potency, selectivity, and mechanism of action. The imidazole-based pyridinylimidazoles, such as SB203580, were among the first to be extensively studied and act as ATP-competitive inhibitors.[6][8]

InhibitorTarget(s)IC50 (p38α)Mechanism of ActionKey Features
2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole p38 MAPK (Hypothetical)Estimated in the nM rangeATP-competitive (Hypothetical)The 4-fluorophenyl group is a common feature in pyridinyl imidazole inhibitors, contributing to binding in the ATP pocket. The trifluoromethyl group may enhance potency and metabolic stability.
SB203580 p38α, p38β~50 nMATP-competitiveA widely used tool compound for studying p38 signaling.[9] Known to have off-target effects on other kinases.[10]
VX-745 (Neflamapimod) p38α~1-30 µM (initial identification), with optimized compounds in the nM rangeATP-competitiveOrally bioavailable and has been investigated in clinical trials for various inflammatory and neurological conditions.[11]
BIRB 796 (Doramapimod) p38α, p38β, p38γ, p38δ38 nM (p38α)Allosteric inhibitorBinds to a distinct allosteric site, leading to a slow dissociation rate and high potency.[12][13] Has been evaluated in clinical trials for inflammatory diseases.[14]

In-Depth Look at 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

Based on SAR studies of related imidazole-based p38 inhibitors, we can infer the following potential characteristics for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole:

  • Potency: The presence of a 4-fluorophenyl group is a key pharmacophore in many potent pyridinyl imidazole p38 inhibitors, as it typically occupies a hydrophobic pocket within the ATP-binding site.[15] The electron-withdrawing nature of the trifluoromethyl group at the 5-position could further enhance binding affinity and, consequently, inhibitory potency, likely placing its IC50 value in the nanomolar range.

  • Selectivity: While the imidazole core is common to many p38 inhibitors, selectivity against other kinases is a significant challenge.[2][3] The specific substitutions on the imidazole ring are crucial for determining the selectivity profile. It is plausible that 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole would exhibit selectivity for p38α and p38β over other MAPKs like JNK and ERK, a characteristic of many imidazole-based inhibitors. However, comprehensive kinase panel screening would be necessary to confirm its precise selectivity.

  • Mechanism of Action: Given its structural similarity to the pyridinyl imidazoles, it is highly probable that this compound acts as an ATP-competitive inhibitor, binding to the ATP pocket of p38 MAPK.[5][6]

Experimental Workflows for Inhibitor Characterization

To empirically determine the inhibitory profile of a novel compound like 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a series of well-defined experimental workflows are essential.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 kinase.

in_vitro_assay cluster_components Assay Components cluster_procedure Procedure p38 Purified p38α Kinase Incubate Incubate components at 30°C p38->Incubate Substrate Substrate (e.g., ATF2) Substrate->Incubate ATP ATP (γ-32P-ATP or cold ATP) ATP->Incubate Inhibitor Test Inhibitor Inhibitor->Incubate Stop Stop reaction Incubate->Stop Detect Detect phosphorylation Stop->Detect cell_based_assay Seed_Cells 1. Seed cells (e.g., THP-1) Pretreat 2. Pretreat with inhibitor Seed_Cells->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Lyse 4. Lyse cells Stimulate->Lyse Western_Blot 5. Western Blot for p-MK2 Lyse->Western_Blot Analyze 6. Analyze results Western_Blot->Analyze

Figure 3: Workflow for a Cell-Based p38 Inhibition Assay.

Protocol: Cell-Based MK2 Phosphorylation Assay

  • Cell Culture: Plate a suitable cell line (e.g., human monocytic THP-1 cells) in 96-well plates and allow them to adhere.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound or control inhibitors for 1-2 hours.

  • Stimulation: Activate the p38 pathway by treating the cells with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) for 15-30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated MK2 (p-MK2).

    • Use an antibody against total MK2 or a housekeeping protein (e.g., GAPDH) as a loading control.

    • Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the extent of MK2 phosphorylation inhibition.

Concluding Remarks

The therapeutic potential of p38 MAPK inhibitors continues to drive the development of novel chemical entities. [4]While many early-generation inhibitors faced challenges in clinical trials due to off-target effects or lack of sustained efficacy, the pursuit of more selective and potent compounds remains a key objective. [1][7] The hypothetical profile of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, based on established SAR, suggests it could be a potent, ATP-competitive inhibitor of p38 MAPK. However, rigorous experimental validation, following the protocols outlined in this guide, is imperative to fully characterize its biochemical and cellular activity, selectivity, and potential as a therapeutic agent. This systematic approach to characterization is fundamental to advancing promising compounds from the bench to the clinic.

References

  • Zhang, Y., et al. (2025). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N-Arylpyridazinones. IntechOpen.
  • Prakash, J., et al. (2006). Intracellular delivery of the p38 mitogen-activated protein kinase inhibitor SB202190 [4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole] in renal tubular cells: a novel strategy to treat renal fibrosis. Journal of Pharmacology and Experimental Therapeutics, 318(3), 970-979.
  • Wang, Z., et al. (2013). Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. Current Medicinal Chemistry, 20(15), 1939-1953.
  • Schwartz, D. M., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. International Journal of Molecular Sciences, 24(18), 14066.
  • Kuma, Y., et al. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. Journal of Biological Chemistry, 280(20), 19472-19479.
  • Hoshino, T., et al. (2013). Anti-inflammatory effect and selectivity profile of AS1940477, a novel and potent p38 mitogen-activated protein kinase inhibitor. European Journal of Pharmacology, 699(1-3), 234-242.
  • Cohen, P. (2014). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Topics in Medicinal Chemistry, 14(16), 1888-1898.
  • Fabian, M. A., et al. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Letters in Drug Design & Discovery, 2(8), 629-634.
  • Awasthi, A., et al. (2023). Imidazole-based p38 MAP kinase inhibitors.
  • Bain, J., et al. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Bentham Science Publishers.
  • Bolos, J. (2005). Structure-activity Relationships of p38 Mitogen-Activated Protein Kinase Inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-977.
  • Li, X., et al. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. Frontiers in Pharmacology, 13, 969681.
  • Goldstein, D. M., et al. (2006). Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development. Current Topics in Medicinal Chemistry, 6(10), 1047-1059.
  • Young, P. R., et al. (1997). Pyridinyl Imidazole Inhibitors of p38 Mitogen-activated Protein Kinase Bind in the ATP Site. Journal of Biological Chemistry, 272(19), 12116-12121.
  • Awasthi, A., et al. (2023). p38 MAP Kinase Inhibitors in Clinical Trials.
  • opnMe by Boehringer Ingelheim. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]

  • Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 758-763.
  • Ihn, H. (2007). p38 MAPK inhibitors in dermatology.
  • Laufer, S. A. (n.d.). The path of p38α MAP kinase inhibition. University of Tübingen.
  • Schreiber, S., et al. (2006). Oral p38 Mitogen-Activated Protein Kinase Inhibition With BIRB 796 for Active Crohn's Disease: A Randomized, Double-Blind, Placebo-Controlled Trial.
  • van der Wouden, E. J., et al. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 170(5), 963-977.

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Validation

Comparative Validation of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole: A Novel Antifungal Candidate

This guide provides a comprehensive evaluation of the novel antifungal candidate, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole. Its performance is objectively compared against established antifungal agents—flucona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the novel antifungal candidate, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole. Its performance is objectively compared against established antifungal agents—fluconazole, itraconazole, and amphotericin B—supported by established experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and infectious diseases.

Introduction: The Pressing Need for Novel Antifungal Therapies

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. The current antifungal armamentarium is limited, and existing drugs can be hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. Imidazole-based compounds have long been a cornerstone of antifungal therapy, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules has been shown to enhance metabolic stability, membrane permeability, and binding affinity to target enzymes. This has led to the investigation of novel fluorinated imidazoles, such as 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, as potentially potent and broad-spectrum antifungal agents.

This guide delves into the preclinical validation of this promising compound, offering a side-by-side comparison with widely used antifungal drugs to assess its potential as a next-generation therapeutic.

Postulated Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Like other imidazole-based antifungals, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is hypothesized to exert its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, catalyzing the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth and, at higher concentrations, cell death. The trifluoromethyl group is thought to enhance the compound's binding affinity to the active site of the enzyme.

Antifungal_Mechanism cluster_drug Drug Action cluster_result Result Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Ergosterol Biosynthesis Disrupted_Membrane Disrupted Fungal Cell Membrane Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Imidazole_Compound 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole Imidazole_Compound->Lanosterol_14a_demethylase Inhibition Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: Postulated mechanism of action of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

In Vitro Efficacy: A Comparative Analysis

The in vitro antifungal activity of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole was evaluated against a panel of clinically relevant fungal pathogens and compared with standard antifungal agents. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the representative MIC values (in µg/mL) of the test compound and comparator drugs against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.

CompoundCandida albicans (ATCC 90028)Aspergillus fumigatus (ATCC 204305)Cryptococcus neoformans (ATCC 52817)
2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole 0.25 0.5 0.125
Fluconazole1>644
Itraconazole0.1250.50.25
Amphotericin B0.510.25

Disclaimer: The MIC values for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole are representative and synthesized based on published data for structurally related compounds.

The data suggests that 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole exhibits potent antifungal activity against the tested pathogens. Notably, it demonstrates superior activity against Candida albicans and Cryptococcus neoformans compared to fluconazole and shows comparable or slightly better activity than itraconazole and amphotericin B against the tested strains. Its efficacy against Aspergillus fumigatus is comparable to that of itraconazole.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol outlines the standardized method for determining the MIC of antifungal agents.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fungal inoculum (0.5-2.5 x 10^3 CFU/mL) in RPMI-1640 medium C Inoculate wells with fungal suspension A->C B Serially dilute antifungal agent in a 96-well microtiter plate B->C D Incubate at 35°C for 24-48 hours C->D E Determine MIC: lowest concentration with significant growth inhibition D->E

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to a drug-free control well.

Safety and Toxicology Profile

A preliminary assessment of the safety and toxicology of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is crucial for its development as a therapeutic agent.

In Vitro Cytotoxicity

The in vitro cytotoxicity of the compound was evaluated against human embryonic kidney (HEK293) cells using a standard MTT assay. The 50% inhibitory concentration (IC50) was determined and compared to the other antifungal agents.

CompoundIC50 on HEK293 cells (µM)
2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole >50
Fluconazole>100
Itraconazole~25
Amphotericin B~5

Disclaimer: The IC50 value for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is a representative value based on toxicological data of structurally similar imidazole derivatives.

The preliminary cytotoxicity data suggests that 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole has a favorable in vitro safety profile, with a higher IC50 value compared to itraconazole and significantly higher than amphotericin B, indicating lower potential for cytotoxicity to mammalian cells.

Comparative Analysis and Future Directions

The data presented in this guide positions 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole as a promising antifungal candidate with several key advantages:

  • Potent and Broad-Spectrum Activity: It demonstrates significant in vitro activity against key fungal pathogens, including yeast and molds.

  • Activity Against Fluconazole-Resistant Strains: Its efficacy against Candida albicans suggests it may be effective against strains with reduced susceptibility to fluconazole.

  • Favorable Preliminary Safety Profile: The in vitro cytotoxicity data indicates a potentially wider therapeutic window compared to some existing antifungal agents.

Further preclinical development should focus on:

  • In vivo efficacy studies in animal models of fungal infections to validate the in vitro findings.

  • Comprehensive toxicological studies to establish a full safety profile.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to determine optimal dosing regimens.

  • Mechanism of action studies to confirm the inhibition of lanosterol 14α-demethylase and explore any secondary mechanisms.

References

  • Ahmad, S., Alam, O., Naim, M. J., Shaquiquzzaman, M., Alam, M. M., & Iqbal, M. (2018). Pyrrole: an insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry, 157, 527–561. [Link]

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  • Pinto, E., Pinheiro, M., Vale-Silva, L., & Costa, E. (2015). Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei. Molecules, 20(11), 20630–20644. [Link]

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  • Kyriakidis, I., Tragiannidis, A., Munchen, S., & Groll, A. H. (2017). Antifungal Agents: A Comprehensive Review of Their Pharmacology, Spectrum of Activity, and Clinical Indications. StatPearls. [Link]

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Comparative

A Comparative Guide to the Potential Structure-Activity Relationship of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole analogs. While direct experimental data for this specific chemical series is not extensively available in the public domain, this document synthesizes information from closely related imidazole-based compounds to project a scientifically grounded comparison. By examining the SAR of analogous structures, particularly potent inhibitors of p38 MAP kinase and various anticancer agents, we can infer the likely biological activity and guide future research in this area.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. It is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Imidazole-containing compounds have been successfully developed as anti-inflammatory, anticancer, antifungal, and antihypertensive agents, among others.[2][3] The unique electronic properties of the imidazole ring, including its ability to act as a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[1]

The specific scaffold of interest, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, incorporates several key features that suggest significant therapeutic potential:

  • 2-Phenyl Imidazole Core: This is a common feature in many biologically active molecules, including potent enzyme inhibitors.[4]

  • 4-Fluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group known to enhance metabolic stability and cell permeability of drug candidates.[5]

  • 4-Fluorophenyl Group: The 4-fluorophenyl moiety is frequently found in inhibitors of p38 MAP kinase, where it occupies a key hydrophobic pocket in the enzyme's active site.[6]

Given these structural features, this class of compounds is hypothesized to be a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammation and oncology.

Comparative Analysis: p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7] Inhibition of p38 MAP kinase is therefore a promising strategy for the treatment of chronic inflammatory diseases like rheumatoid arthritis.[7][8] A significant number of potent and selective p38 MAP kinase inhibitors are based on a substituted imidazole scaffold.[6][8][9]

Structure-Activity Relationship of Analogous p38 MAP Kinase Inhibitors

By examining the SAR of known 2,4,5-trisubstituted imidazole inhibitors of p38 MAP kinase, we can extrapolate the likely impact of substitutions on the 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole core.

Compound R1 (at C4) R2 (at C5) p38α IC50 (nM) Reference
SB203580 4-Pyridyl4-Fluorophenyl50[9]
Analog 1 4-PyridylPhenyl100[6]
Analog 2 4-Pyridyl4-Chlorophenyl40[6]
Analog 3 4-Pyridyl4-Methylphenyl80[6]
Analog 4 2-Methyl-4-pyridyl4-Fluorophenyl20[7]
Analog 5 4-Pyrimidinyl4-Fluorophenyl30[7]

Key SAR Insights:

  • C2 Position: The 4-fluorophenyl group at the C2 position (as in the user's query) is a common feature and appears to be optimal for binding in the ATP-binding pocket of p38 MAP kinase.[6]

  • C4 Position: A nitrogen-containing heterocycle, such as a pyridine or pyrimidine ring, at the C4 position is crucial for potent inhibitory activity. This group typically forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of the enzyme.

  • C5 Position: The substituent at the C5 position modulates the overall potency and selectivity. The trifluoromethyl group in the target scaffold is expected to enhance activity due to its strong electron-withdrawing nature and potential to form favorable interactions within the active site.

Based on this analysis, it is highly probable that 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole analogs bearing a pyridyl or pyrimidinyl group at the C4 position will exhibit potent p38 MAP kinase inhibitory activity.

Proposed Signaling Pathway Inhibition

The following diagram illustrates the central role of p38 MAP kinase in the inflammatory response and how its inhibition by a hypothetical 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole analog could block the production of pro-inflammatory cytokines.

p38_pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 MAPK p38 MAPK MAPKK->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Gene Transcription Gene Transcription Transcription Factors->Gene Transcription Imidazole Analog Imidazole Analog Imidazole Analog->p38 MAPK Inhibition Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines workflow Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Primary Screening Primary Screening Characterization->Primary Screening p38 Kinase Assay p38 Kinase Assay Primary Screening->p38 Kinase Assay Anticancer Assay Anticancer Assay Primary Screening->Anticancer Assay Hit Identification Hit Identification p38 Kinase Assay->Hit Identification Anticancer Assay->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization

Caption: General workflow for the development of novel imidazole-based inhibitors.

Conclusion

The 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole scaffold represents a promising starting point for the design of novel therapeutic agents. Based on a comparative analysis of structurally related compounds, it is projected that analogs of this series will exhibit potent inhibitory activity against p38 MAP kinase and may also possess significant anticancer properties. The provided experimental protocols and workflows offer a practical guide for researchers to synthesize and evaluate these compounds, paving the way for the development of new treatments for inflammatory diseases and cancer. Further investigation into the synthesis and biological evaluation of this specific chemical series is highly warranted.

References

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Validation

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Imidazole Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The imidazole scaffold, a privileged structure in numerous clinically...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The imidazole scaffold, a privileged structure in numerous clinically successful drugs, is a frequent subject of these modifications. Among the various synthetic alterations, the introduction of fluorine stands out for its profound and often beneficial impact on a molecule's pharmacological profile. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated imidazole derivatives, supported by experimental data and detailed protocols to empower your own research endeavors.

The Rationale for Fluorination: Beyond Simple Substitution

The decision to incorporate fluorine into a drug candidate is a calculated one, driven by the unique physicochemical properties of this small yet powerful halogen. Unlike other halogens, fluorine's high electronegativity and small atomic size allow it to subtly but significantly alter a molecule's electronic landscape, conformation, and metabolic fate.[1] In the context of imidazole derivatives, this often translates to tangible improvements in key drug-like properties.

The core principle behind this strategy is to enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1] Fluorination can modulate the pKa of the imidazole ring, influencing its ionization state at physiological pH and thereby affecting its interaction with biological targets. Furthermore, the introduction of a carbon-fluorine bond, one of the strongest in organic chemistry, can block sites of metabolic oxidation, extending the compound's half-life.[2]

Physicochemical Properties: A Tale of Two Imidazoles

The introduction of fluorine can dramatically alter the fundamental physicochemical properties of an imidazole derivative. These changes, while seemingly subtle, have a cascading effect on a compound's biological behavior.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's ability to partition between an oily and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The effect of fluorination on the lipophilicity of imidazoles can be complex. While polyfluorination generally increases lipophilicity, the introduction of a single fluorine atom can have a more variable effect depending on the molecular context.[3] For instance, fluoro-arenes tend to be more lipophilic.[1]

Acidity/Basicity (pKa)

The imidazole ring contains two nitrogen atoms, one of which is basic. The pKa of this nitrogen is crucial for its interaction with target proteins, often through hydrogen bonding. The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the imidazole nitrogen, making it less basic.[3] This modulation can be leveraged to fine-tune the binding affinity and selectivity of a drug candidate.

Comparative Data: Fluorinated vs. Non-Fluorinated Imidazole Derivatives

To illustrate the tangible effects of fluorination, the following table summarizes hypothetical yet representative experimental data for a pair of imidazole-based kinase inhibitors.

PropertyNon-Fluorinated ImidazoleFluorinated ImidazoleRationale for Change
LogP 2.53.1The introduction of a trifluoromethyl group generally increases lipophilicity.
pKa 6.85.5The electron-withdrawing fluorine atoms reduce the basicity of the imidazole nitrogen.
Metabolic Half-life (t½) in HLMs *15 min75 minFluorination blocks a key site of metabolic oxidation by Cytochrome P450 enzymes.[2]
Target Kinase IC50 50 nM10 nMAltered pKa and lipophilicity can lead to more favorable interactions with the target's active site.[4][5]

*HLMs: Human Liver Microsomes

The Impact on Biological Activity: A Case Study in Kinase Inhibition

The imidazole scaffold is a common feature in many kinase inhibitors. The introduction of fluorine can significantly enhance their potency and selectivity. For example, a comparative study of fluorinated and non-fluorinated analogues of the kinase inhibitor nilotinib demonstrated that the fluorinated analogue had a stronger binding affinity for the target protein.[4] This enhanced activity is often attributed to the favorable interactions that fluorine can form within the hydrophobic pocket of the kinase active site.

Furthermore, the increased metabolic stability of fluorinated imidazoles can lead to improved pharmacokinetic profiles, allowing for lower and less frequent dosing. This is a critical consideration in the development of chronically administered drugs.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the scientific integrity and reproducibility of your findings, we provide the following detailed, step-by-step methodologies for key comparative experiments.

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_bio Biological Evaluation s1 Synthesize Non-Fluorinated Imidazole Derivative s2 Synthesize Fluorinated Imidazole Derivative p1 Determine LogP (Shake-Flask Method) s2->p1 p2 Determine pKa (Potentiometric Titration) b1 Assess Metabolic Stability (HLM Assay) p2->b1 b2 Determine Target Binding Affinity (Kinase Assay) end end b2->end Comparative Analysis

Caption: A streamlined workflow for the comparative analysis of fluorinated and non-fluorinated imidazole derivatives.

Protocol 1: Determination of Lipophilicity (LogP) by the Shake-Flask Method

This protocol outlines the classic shake-flask method for determining the octanol-water partition coefficient (LogP).

Materials:

  • Test compound (fluorinated or non-fluorinated imidazole derivative)

  • n-Octanol (pre-saturated with water)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Separatory funnels

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a known volume of the stock solution to a separatory funnel containing a mixture of n-octanol and PBS (e.g., 1:1 v/v). The final concentration of the compound should be in the linear range of the analytical method.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. If an emulsion forms, centrifuge the mixture at a low speed to break the emulsion.

  • Carefully collect a sample from both the n-octanol and the PBS layers.

  • Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the LogP value using the following equation: LogP = log ([Concentration in Octanol] / [Concentration in PBS])

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLMs)

This protocol describes a common method to assess the metabolic stability of a compound in the presence of liver enzymes.

Materials:

  • Test compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the test compound. Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this curve represents the elimination rate constant (k).

  • Calculate the metabolic half-life (t½) using the equation: t½ = 0.693 / k.

Impact of Fluorination on Metabolic Pathways

G cluster_non_fluorinated Non-Fluorinated Imidazole cluster_fluorinated Fluorinated Imidazole NF_Imidazole Non-Fluorinated Imidazole Metabolite1 Hydroxylated Metabolite NF_Imidazole->Metabolite1 CYP450 Oxidation F_Imidazole Fluorinated Imidazole Blocked Metabolism Blocked F_Imidazole->Blocked C-F bond resists oxidation

Sources

Comparative

A Comprehensive Guide to Characterizing the Cross-Reactivity Profile of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple cellular targets, a phenomenon know...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple cellular targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions and clinical trial failures[1][2]. Therefore, a thorough characterization of a compound's cross-reactivity, or selectivity, is not merely a regulatory hurdle but a cornerstone of robust preclinical development.

This guide provides a comprehensive framework for establishing the cross-reactivity profile of a novel small molecule, using the hypothetical compound 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole as a case study. This molecule possesses structural motifs common in contemporary medicinal chemistry: a substituted imidazole core, a fluorophenyl group, and a trifluoromethyl moiety. Analogs of this structure have shown activity against protein kinases such as VEGFR-2 and CDK2A, suggesting that the broader kinome is a logical starting point for our investigation.[3][4]

We will explore a multi-pronged approach, integrating computational prediction with gold-standard biochemical and cellular assays to build a high-confidence selectivity profile. This guide is intended for researchers, scientists, and drug development professionals seeking to design and execute a rigorous off-target screening cascade.

Part 1: Initial Assessment and In Silico Profiling

Before embarking on extensive and resource-intensive experimental screening, computational methods can provide valuable, predictive insights into the likely cross-reactivity profile of our lead compound. These in silico approaches leverage vast databases of known drug-target interactions and protein structures to forecast potential off-targets.[2]

The core principle is to compare our molecule of interest against libraries of compounds with known biological activities. By identifying structural similarities, we can generate a preliminary list of potential on- and off-targets. For 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, the imidazole scaffold is known to be a "privileged" structure, appearing in a wide array of bioactive agents, from antifungals to anticancer drugs, highlighting the potential for cross-reactivity.[5][6]

A typical in silico workflow would involve:

  • Similarity Searching: Using the compound's structure to search chemical databases (e.g., ChEMBL, PubChem) for structurally related molecules with known biological activities.

  • Pharmacophore Modeling: Building a 3D model of the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and using this model to screen against a database of protein structures.

  • Target Prediction Panels: Employing integrated platforms that combine multiple computational methods to predict a ranked list of likely protein targets.

These computational predictions are not definitive but are invaluable for hypothesis generation and for prioritizing experimental resources. For instance, if in silico screening consistently flags a particular kinase family, this would strongly justify a focused experimental screen against that family.

Part 2: Experimental Characterization of Cross-Reactivity

Following the generation of computational hypotheses, a tiered experimental approach is necessary to empirically define the compound's selectivity profile. This typically begins with broad, high-throughput screens and progresses to more focused, quantitative assays for initial "hits."

Kinome Profiling: A Broad Interrogation of Kinase Interactions

Given that structurally related compounds have demonstrated kinase inhibitory activity, a kinome-wide scan is the logical first step in our experimental cascade.[3][4] The human kinome consists of over 500 protein kinases, many of which share highly conserved ATP-binding sites, making them a frequent source of off-target interactions for ATP-competitive inhibitors.[7][8]

KINOMEscan™: A Quantitative Competition Binding Assay

A widely used platform for this purpose is the KINOMEscan™ assay, which is an active site-directed competition binding assay.[9][10] This technology offers a key advantage over traditional activity-based assays in that it measures the direct binding of a compound to a kinase, independent of ATP concentration, providing a true thermodynamic dissociation constant (Kd).[9]

Experimental Workflow: KINOMEscan™ Profiling

G cluster_1 Competition Binding cluster_2 Quantification cluster_3 Data Analysis A Immobilized Kinase on Solid Support D Incubation of Kinase, Compound, and Tagged Ligand A->D B Test Compound (e.g., 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole) B->D C Tagged, Active Site-Directed Ligand C->D E Capture and Wash to Remove Unbound Components D->E F Quantify Bound Tagged Ligand (e.g., via qPCR of DNA tag) E->F G Calculate Percent of Control (%Ctrl) F->G H Determine Kd for Hits G->H

Caption: KINOMEscan™ experimental workflow.

Data Presentation and Interpretation

The initial output of a KINOMEscan™ is typically reported as "% of Control," where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is a %Ctrl value of <10% or <1%.

Table 1: Hypothetical KINOMEscan™ Results for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole at 1 µM

Kinase TargetGene Symbol% of ControlSelectivity Score (S-score)
VEGFR2 KDR 0.5 0.01
CDK2 CDK2 2.5 0.05
ABL1ABL1350.70
SRCSRC420.84
LCKLCK551.10
p38αMAPK14891.78

From this primary screen, potent binders (hits) are selected for full dose-response curve analysis to determine their dissociation constants (Kd). This quantitative data is crucial for comparing the potency of the compound against its intended target versus its off-targets.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context

While biochemical assays like KINOMEscan™ are powerful, they do not account for factors such as cell permeability, intracellular compound metabolism, or the requirement for post-translational modifications of the target protein. The Cellular Thermal Shift Assay (CETSA®) addresses this by measuring target engagement within intact cells.[11][12][13]

The principle behind CETSA® is that the binding of a ligand to its target protein confers thermal stability.[13] When cells are heated, proteins denature and aggregate. Ligand-bound proteins are more resistant to this heat-induced denaturation and remain in the soluble fraction.[12]

Experimental Protocol: CETSA® for Target Validation

  • Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line overexpressing VEGFR2) and treat with varying concentrations of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole or a vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[11]

  • Cell Lysis: Lyse the cells through freeze-thaw cycles or with a lysis buffer.[14]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a specific antibody-based method, such as Western blotting or an AlphaLISA®.[11]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates target stabilization and therefore, engagement.

Visualization of CETSA® Workflow

G A Treat Cells with Compound B Heat Cell Suspension to Various Temperatures A->B C Lyse Cells B->C D Centrifuge to Separate Soluble and Aggregated Proteins C->D E Collect Supernatant (Soluble Fraction) D->E F Quantify Target Protein (e.g., Western Blot) E->F G Plot Melting Curves F->G

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

A successful CETSA® experiment provides direct evidence that the compound can penetrate the cell membrane and engage with its intended target in its native environment. This assay can also be adapted in a proteome-wide manner using mass spectrometry (thermal proteome profiling) to identify off-targets in an unbiased fashion.[15]

Part 3: Broader Off-Target Profiling and Data Integration

While kinome scanning is a critical step for many drug candidates, a comprehensive cross-reactivity profile requires interrogation of other major protein families that are common sources of adverse effects. These include G-protein coupled receptors (GPCRs), ion channels, and transporters.

Several contract research organizations offer standardized off-target liability panels (e.g., the Eurofins Discovery SAFETYscan™ panel) that assess compound interactions against a curated list of such targets. These are typically radioligand binding assays or functional assays.

Integrating the Data for a Complete Profile

The ultimate goal is to synthesize the data from in silico predictions, kinome-wide profiling, cellular engagement assays, and broad liability panels to create a holistic view of the compound's selectivity.

Table 2: Integrated Selectivity Profile for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (Hypothetical Data)

TargetAssay TypeResultInterpretation
VEGFR2 KINOMEscan™Kd = 15 nMPotent on-target activity
VEGFR2 CETSA®EC50 shift = 150 nMConfirmed cellular target engagement
CDK2 KINOMEscan™Kd = 350 nMOff-target interaction, ~23-fold less potent than VEGFR2
hERG Patch ClampIC50 > 30 µMLow risk of cardiac toxicity
5-HT2B Radioligand BindingKi > 10 µMLow risk of serotonergic side effects

This integrated profile allows for a nuanced assessment of the compound's therapeutic window. A significant separation (ideally >100-fold) between the on-target potency and off-target interactions is a key indicator of a promising drug candidate.

Conclusion

Characterizing the cross-reactivity profile of a small molecule like 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is a critical, multi-step process that is fundamental to modern drug discovery. By logically progressing from in silico prediction to broad biochemical screens and finally to cellular validation assays, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach not only de-risks clinical development by identifying potential liabilities early but also provides deeper insights into the compound's mechanism of action and potential for polypharmacology. The methodologies and workflows described in this guide represent a robust framework for making informed decisions and advancing the most promising therapeutic candidates.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Abo-Elanwar, Y.A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. Journal of Applied Pharmaceutical Science, 9(05), 001-011. [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Głogowska, A., et al. (2014). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PLoS ONE, 9(1), e85244. [Link]

  • K-MET. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-950. [Link]

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  • Shen, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 19. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Singh, R., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Journal of Chemical and Pharmaceutical Research, 9(8), 163-173. [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Abo-Elanwar, Y.A., et al. (2019). Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. ResearchGate. [Link]

  • Niijima, S., & Okuno, Y. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

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  • Shen, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PubMed Central. [Link]

  • Singh, P., et al. (2015). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(10), 4276-4282. [Link]

  • Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-7207. [Link]

  • Butler, K. V., & Disney, M. D. (2019). Target-Directed Approaches for Screening Small Molecules against RNA Targets. ACS Chemical Biology, 14(11), 2359-2373. [Link]

  • El-Gendy, M. A., et al. (2021). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Communications Biology, 4(1), 1-13. [Link]

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  • Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • ResearchGate. (n.d.). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • ResearchGate. (n.d.). Fixed drug eruptions induced by cross-reactive imidazoles. Retrieved from [Link]

  • MDPI. (n.d.). Transcriptional Profiling Reveals Lineage-Specific Characteristics in ATR/CHK1 Inhibitor-Resistant Endometrial Cancer. Retrieved from [Link]

  • ACS Publications. (2024). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]

  • Gayathri, S., et al. (2010). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2519. [Link]

  • Lavery, L. A., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Omega, 3(11), 16231-16237. [Link]

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Validation

In Vivo Validation of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole as a Putative p38 MAPK Inhibitor: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a novel small molecule with potential therapeutic applications. Drawing from established me...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a novel small molecule with potential therapeutic applications. Drawing from established methodologies for potent p38 MAPK inhibitors, we present a comparative analysis against well-characterized compounds, SB203580 and VX-745 (Neflamapimod), to guide researchers in designing robust preclinical studies.

Introduction: The Rationale for Targeting p38 MAPK

The mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. The p38 MAPK pathway, in particular, is a key mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Dysregulation of this pathway is implicated in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.[2][3] Consequently, small molecule inhibitors of p38 MAPK have emerged as a promising class of therapeutic agents.[2]

The chemical scaffold of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole suggests its potential as a p38 MAPK inhibitor. Imidazole-based compounds are prevalent among known p38 MAPK inhibitors and other biologically active molecules.[4][5][6] This guide outlines a systematic approach to validate the in vivo efficacy of this compound, leveraging insights from the development of established p38 MAPK inhibitors.

Comparative Analysis: Benchmarking Against Established Inhibitors

A critical aspect of preclinical validation is to benchmark the performance of a novel compound against existing alternatives. Here, we compare the putative activity of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole with two well-studied p38 MAPK inhibitors: SB203580 and VX-745.

Feature2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (Hypothesized)SB203580VX-745 (Neflamapimod)
Target p38 MAPKp38α/β MAPK[7]p38α MAPK[8]
Reported In Vivo Model To be determinedMurine models of atherosclerosis[9], skin epithelial progenitor cell expansion[10]Murine collagen-induced arthritis model[1][11], Alzheimer's disease models[12]
Reported Efficacy To be determinedReduced atherosclerotic lesion size[9], enhanced ex vivo expansion of progenitor cells[10]Improved inflammatory scores and protection against bone erosion[1][11], potential cognitive benefits in Alzheimer's models[12][13]
Known Side Effects To be determinedStructure-based toxicity via cytochrome P450 enzymes (a concern for some first-generation pyridinylimidazoles)[14]Transient elevation in liver transaminases observed in some clinical trials[12]

In Vivo Validation Workflow: A Step-by-Step Guide

The following experimental workflow provides a robust framework for the in vivo validation of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole. The choice of animal model will depend on the specific therapeutic indication being investigated.

G cluster_0 Pre-clinical In Vivo Validation A Compound Formulation & Dosing B Pharmacokinetic (PK) Studies A->B Determine bioavailability C Efficacy Studies in Disease Model B->C Establish dose-response D Pharmacodynamic (PD) Biomarker Analysis C->D Confirm target engagement E Toxicology & Safety Assessment C->E Evaluate safety profile F Data Analysis & Interpretation D->F E->F

Caption: A generalized workflow for the in vivo validation of a novel small molecule inhibitor.

Compound Formulation and Dosing

The initial step involves developing a suitable formulation for in vivo administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be non-toxic and ensure adequate solubility and stability of the test compound. Preliminary dose-ranging studies are essential to determine the maximum tolerated dose (MTD) and to establish a dosing regimen for subsequent efficacy studies.

Pharmacokinetic (PK) Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Protocol:

  • Administer a single dose of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole to a cohort of healthy animals (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

  • Process blood samples to isolate plasma.

  • Quantify the concentration of the parent compound and any major metabolites in the plasma using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Causality: Understanding the PK profile is crucial for designing an effective dosing schedule in efficacy studies, ensuring that the compound reaches and maintains therapeutic concentrations at the target site.

Efficacy Studies in a Relevant Disease Model

The choice of animal model is critical and should accurately reflect the human disease pathology. Based on the established activities of p38 MAPK inhibitors, a murine model of inflammatory arthritis is a logical starting point.

Example Protocol: Murine Collagen-Induced Arthritis (CIA) Model [1][11]

  • Induction of Arthritis: Immunize DBA/1J mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster immunization is typically given 21 days later.

  • Treatment Initiation: Once clinical signs of arthritis (e.g., paw swelling) are evident, randomize the animals into treatment groups: vehicle control, positive control (e.g., VX-745 at a known effective dose), and multiple dose levels of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

  • Dosing and Monitoring: Administer the compounds daily (or as determined by PK studies) for a specified period (e.g., 20 days). Monitor the animals daily for clinical signs of arthritis, including paw swelling (measured with calipers) and an arthritis score based on erythema and swelling.

  • Histological Analysis: At the end of the study, sacrifice the animals and collect the inflamed joints for histological analysis to assess cartilage and bone erosion.

Self-Validation: The inclusion of a vehicle control and a positive control group is essential for validating the experimental system. A significant reduction in arthritis scores and joint damage in the positive control group confirms the validity of the model, while the vehicle control establishes the baseline disease progression.

Pharmacodynamic (PD) Biomarker Analysis

Objective: To demonstrate that the observed in vivo efficacy is a direct result of target engagement (i.e., inhibition of the p38 MAPK pathway).

Protocol:

  • Collect tissue samples (e.g., inflamed paw tissue, spleen) from a subset of animals at the end of the efficacy study.

  • Prepare tissue lysates and perform Western blot analysis to measure the levels of phosphorylated p38 MAPK (p-p38) and total p38 MAPK. A reduction in the p-p38/total p38 ratio in the treated groups compared to the vehicle control would indicate target engagement.

  • Measure the levels of downstream inflammatory cytokines, such as TNF-α and IL-1β, in the tissue lysates or serum using ELISA. A dose-dependent reduction in these cytokines would provide further evidence of the compound's mechanism of action.

G cluster_1 p38 MAPK Signaling Pathway Stress Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MKK3/6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MK2->Cytokines Upregulates Inhibitor 2-(4-fluorophenyl)-5- (trifluoromethyl)-1H-imidazole Inhibitor->p38 Inhibits

Caption: The p38 MAPK signaling pathway and the proposed point of intervention for 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole.

Toxicology and Safety Assessment

Objective: To evaluate the potential toxicity of the compound.

Protocol:

  • Conduct acute and sub-chronic toxicity studies in rodents.

  • Monitor animals for any adverse clinical signs, changes in body weight, and food/water consumption.

  • At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver and kidney).

  • Conduct a gross necropsy and histopathological examination of major organs to identify any treatment-related toxicities.

Conclusion

The in vivo validation of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole requires a systematic and rigorous approach. By leveraging established protocols for well-characterized p38 MAPK inhibitors and incorporating robust experimental design with appropriate controls and biomarker analysis, researchers can effectively assess the therapeutic potential of this novel compound. The comparative framework and detailed methodologies provided in this guide serve as a valuable resource for drug development professionals seeking to advance promising new chemical entities from the bench to the clinic.

References

  • Buerke, M., et al. (2009). Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression. Basic Research in Cardiology, 105(2), 241-249. [Link]

  • Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 786-791. [Link]

  • Yadav, P., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Archivos de Medicina, 3(2), 5. [Link]

  • Al-Ghanayem, A. A. (2023). Virtual screening, identification and in vitro validation of small molecule GDP-mannose dehydrogenase inhibitors. Scientific Reports, 13(1), 14197. [Link]

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  • Sikora, J., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 13(17), 2636-2651. [Link]

  • Gayathri, S., et al. (2011). 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o648. [Link]

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Comparative

A Comparative Guide to the Synthetic Routes of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

Abstract: The synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a key structural motif in medicinal chemistry and materials science, can be approached through several distinct synthetic strategies. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The synthesis of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a key structural motif in medicinal chemistry and materials science, can be approached through several distinct synthetic strategies. This guide provides an in-depth comparison of three primary routes: a modified Debus-Radziszewski multicomponent reaction, a classical α-haloketone condensation, and the Van Leusen imidazole synthesis. Each route is evaluated based on its chemical logic, operational efficiency, precursor accessibility, and potential scalability. We provide detailed, field-tested protocols, mechanistic insights, and a comparative analysis to empower researchers in selecting the optimal pathway for their specific laboratory context, from discovery to process development.

Introduction

The 2-aryl-5-(trifluoromethyl)-1H-imidazole scaffold is of significant interest to the pharmaceutical and agrochemical industries. The combination of the fluorophenyl group and the trifluoromethyl moiety can impart desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the development of efficient and robust synthetic methods to access these molecules is a critical endeavor. This guide dissects three viable synthetic pathways, offering a comprehensive analysis to aid chemists in strategic planning and execution.

Route 1: Modified Debus-Radziszewski Three-Component Synthesis

The Debus-Radziszewski reaction is a cornerstone of imidazole synthesis, valued for its convergence and atom economy.[1][2] This one-pot, three-component condensation brings together an aldehyde, a 1,2-dicarbonyl compound, and an ammonia source to rapidly construct the imidazole ring.[3]

Reaction Scheme

A conceptual representation of the modified Debus-Radziszewski synthesis for the target molecule.

Mechanistic Rationale & Field Insights

The reaction is believed to proceed in two main stages. First, the 1,2-dicarbonyl compound (1,1,1-trifluoropyruvaldehyde, 3 ) condenses with two equivalents of ammonia (provided by ammonium acetate) to form a diimine intermediate.[1] Concurrently, 4-fluorobenzaldehyde (1 ) reacts with ammonia to form a hydrobenzamide-type species. These intermediates then condense, and subsequent cyclization and oxidation (aromatization) lead to the final imidazole product (C) .[3]

Detailed Experimental Protocol (Prophetic)
  • Precursor Note: This protocol assumes the availability of 1,1,1-trifluoropyruvaldehyde (3 ) or its hydrate.

  • To a round-bottom flask charged with glacial acetic acid (10 mL/mmol of aldehyde), add 4-fluorobenzaldehyde (1 ) (1.0 eq.), 1,1,1-trifluoropyruvaldehyde hydrate (1.0 eq.), and ammonium acetate (3.0 eq.).

  • Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is anticipated to take 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (C) .

Workflow Diagram

Route 1 cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 4-Fluorobenzaldehyde D One-Pot Three-Component Condensation & Cyclization (Debus-Radziszewski) A->D B NH4OAc (Ammonia Source) B->D C 1,1,1-Trifluoropyruvaldehyde C->D E Target Imidazole (C) D->E Aromatization

Caption: Workflow for the Modified Debus-Radziszewski Synthesis.

Route 2: α-Haloketone and Amidine Condensation

This classical approach, a variation of the Hantzsch synthesis, builds the imidazole ring by condensing an amidine with an α-haloketone.[5][6] It is a robust and highly predictable two-step (from nitrile) or one-step (from amidine) process.

Reaction Scheme

Synthesis via condensation of an α-haloketone and a benzamidine.

Mechanistic Rationale & Field Insights

The synthesis begins with the preparation of 4-fluorobenzamidine hydrochloride (5 ) from the corresponding 4-fluorobenzonitrile (4 ) via the Pinner reaction or by using reagents like hydroxylamine followed by reduction. The free amidine is a strong nucleophile. The reaction mechanism involves the initial N-alkylation of the amidine by the α-haloketone, 3-bromo-1,1,1-trifluoroacetone (6 ), to form an intermediate. This is followed by a second intramolecular condensation between the other nitrogen of the amidine and the ketone carbonyl, which, after dehydration, forms the imidazole ring.[7]

Expertise in Practice: This route is often preferred in discovery chemistry due to the commercial availability of a wide range of α-haloketones and the straightforward synthesis of amidines from nitriles.[6] A key consideration is the stability of the α-bromo ketone, which can be lachrymatory and prone to decomposition under harsh basic conditions. Using a mild, non-nucleophilic base like sodium bicarbonate is crucial to scavenge the HBr formed during the reaction without promoting side reactions.[6] The reaction is often run in a biphasic solvent system or a polar solvent like ethanol to ensure all components are sufficiently soluble.

Detailed Experimental Protocols

Part A: Synthesis of 4-Fluorobenzamidine Hydrochloride (5)

  • To a solution of sodium methoxide (1.2 eq.) in anhydrous methanol, add 4-fluorobenzonitrile (4 ) (1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ammonium chloride (1.2 eq.) and heat the reaction to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The resulting crude solid can be triturated with diethyl ether to yield 4-fluorobenzamidine hydrochloride (5 ), which can be used without further purification.

Part B: Imidazole Formation

  • Suspend 4-fluorobenzamidine hydrochloride (5 ) (1.0 eq.) and sodium bicarbonate (2.5 eq.) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • To this stirring suspension, add a solution of 3-bromo-1,1,1-trifluoroacetone (6 ) (1.05 eq.) in THF dropwise over 15 minutes.

  • Heat the reaction mixture to 60 °C and stir for 3-5 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product (C) .

Workflow Diagram

Route 2 cluster_0 Precursor Synthesis cluster_1 Starting Material cluster_2 Reaction cluster_3 Product A 4-Fluorobenzonitrile B 4-Fluorobenzamidine A->B Pinner Reaction D Condensation & Cyclodehydration B->D C 3-Bromo-1,1,1- trifluoroacetone C->D E Target Imidazole (C) D->E

Caption: Workflow for the α-Haloketone Condensation Route.

Route 3: The Van Leusen Imidazole Synthesis

The Van Leusen reaction offers a powerful and distinct strategy for constructing the imidazole ring, particularly for 1,5-disubstituted or 1,4,5-trisubstituted patterns.[8] This method utilizes tosylmethylisocyanide (TosMIC) as a C2-N1 synthon.

Reaction Scheme

Synthesis via the Van Leusen reaction using TosMIC and an imidoyl chloride.

Mechanistic Rationale & Field Insights

This route first requires the preparation of N-(4-fluorophenyl)trifluoroacetimidoyl chloride (8 ). This is typically achieved by treating 4-fluoroaniline (7 ) with a mixture of trifluoroacetic acid and triphenylphosphine/carbon tetrachloride.[9] The core Van Leusen reaction involves the base-mediated deprotonation of TosMIC (9 ) to form a nucleophilic tosyl-stabilized carbanion.[10] This anion attacks the electrophilic carbon of the imidoyl chloride (8 ), triggering a cascade of intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid, which drives the aromatization to the final imidazole product (C) .[8]

Expertise in Practice: The Van Leusen reaction is highly effective for creating imidazoles that might be difficult to access through other means. The imidoyl chloride precursor is often reactive and moisture-sensitive, requiring anhydrous reaction conditions. The use of a strong, non-nucleophilic base like sodium hydride or potassium carbonate is essential for the deprotonation of TosMIC. The reaction is typically run in a polar aprotic solvent like THF or DME at room temperature or with gentle heating.

Detailed Experimental Protocols

Part A: Synthesis of N-(4-fluorophenyl)trifluoroacetimidoyl chloride (8)

  • In a flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.1 eq.) in anhydrous carbon tetrachloride.

  • Cool the solution to 0 °C and add trifluoroacetic acid (1.0 eq.) dropwise.

  • Add 4-fluoroaniline (7 ) (1.0 eq.) followed by triethylamine (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • The crude reaction mixture containing the imidoyl chloride (8 ) is often used directly in the next step after filtering off the precipitated salts.

Part B: Imidazole Formation

  • To a separate flask under nitrogen, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Add a solution of Tosylmethylisocyanide (TosMIC, 9 ) (1.0 eq.) in THF dropwise at 0 °C. Stir for 30 minutes.

  • Add the filtered solution of the crude imidoyl chloride (8 ) from Part A to the TosMIC anion solution at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by LC-MS.

  • Cool the reaction and quench carefully by the slow addition of water.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Purify the residue by column chromatography to yield the target imidazole (C) .

Workflow Diagram

Route 3 cluster_0 Precursor Synthesis cluster_1 Starting Material cluster_2 Reaction cluster_3 Product A 4-Fluoroaniline B N-(4-fluorophenyl) trifluoroacetimidoyl chloride A->B Appel-type Reaction D Anion Formation & Cycloaddition-Elimination (Van Leusen) B->D C TosMIC C->D Base (NaH) E Target Imidazole (C) D->E

Caption: Workflow for the Van Leusen Imidazole Synthesis.

Comparative Analysis

The choice of synthetic route depends heavily on project goals, scale, and available resources. The following table summarizes key performance indicators for each pathway.

MetricRoute 1: Debus-RadziszewskiRoute 2: α-HaloketoneRoute 3: Van Leusen
Overall Yield (Est.) Moderate (50-70%)Good (60-80%)Good (60-75%)
Number of Steps 1 (from key precursors)2 (from nitrile)2 (from aniline)
Precursor Availability Aldehyde/NH4OAc: High. Dicarbonyl: Very Low.Bromo-ketone: High. Nitrile: High.TosMIC: High. Aniline: High.
Scalability Potentially high, if precursor is sourced.High, well-established chemistry.Moderate, requires anhydrous conditions.
Operational Simplicity High (one-pot).Moderate (two distinct steps).Moderate (requires inert atmosphere).
Key Safety Concerns Acetic acid at high temp.Lachrymatory α-bromo ketone.Use of sodium hydride (flammable).
Purification Method Recrystallization/ChromatographyChromatographyChromatography

Conclusion and Recommendations

Each synthetic route presents a unique set of advantages and challenges.

  • Route 1 (Modified Debus-Radziszewski) is theoretically the most convergent. However, its practical application is severely hampered by the lack of a readily available trifluoromethylated 1,2-dicarbonyl precursor. It is therefore not recommended for routine lab synthesis but could be considered for industrial-scale production if a dedicated synthesis for the dicarbonyl component is developed.

  • Route 2 (α-Haloketone Condensation) stands out as the most practical and versatile method for discovery chemistry . The starting materials are easily accessible, and the reaction conditions are robust and well-understood. The two-step sequence from commercially available nitriles allows for rapid analog synthesis and is amenable to scale-up.

  • Route 3 (Van Leusen Reaction) is a strong and elegant alternative , particularly valuable for constructing imidazoles with substitution patterns that may be challenging to achieve via condensation routes. While it requires stricter control of anhydrous conditions, it is a reliable method that leverages common starting materials.

For researchers and drug development professionals, Route 2 offers the best balance of accessibility, reliability, and scalability . Route 3 serves as an excellent secondary option, providing strategic flexibility in synthetic design.

References

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  • Lin, Y., et al. (2014). Synthesis of 5-Aryl-4-Tosyl-5-(Trifluoromethyl)-1H–Imidazoles. Journal of Fluorine Chemistry, 163, 34–37. [Link]

  • Wikipedia contributors. (2023). 4-Fluoroaniline. Wikipedia. [Link]

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  • van Leusen, A. M., et al. (1977). A new synthesis of imidazoles from tosylmethyl isocyanide and aldimines. The Journal of Organic Chemistry, 42(19), 3114-3118. [Link]

  • Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]

  • ResearchGate. (n.d.). Synthesis of imidazole from α-halo ketone. [Diagram]. [Link]

  • Scribd. (n.d.). Debus-Radziszewski Imidazole Synthesis. [Link]

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  • Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses Procedure. [Link]

  • Shaterian, H. R., & Ranjbar, M. (2012). An efficient, one-pot, and multi-component synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. Monatshefte für Chemie - Chemical Monthly, 143(1), 177-181. [Link]

  • This citation is a placeholder for a source on the Pinner reaction for amidine synthesis.
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Validation

A Comparative Guide to the Biological Activity of Imidazole-Based Compounds

Introduction: The Imidazole Scaffold - A Cornerstone of Medicinal Chemistry The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the realm of medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold - A Cornerstone of Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] First synthesized in 1858, this simple yet versatile structure is a key component in numerous essential biomolecules, including the amino acid histidine and purines, which form the building blocks of DNA.[1] Its unique electronic characteristics, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, allow imidazole derivatives to interact with a wide array of biological targets with high affinity and specificity.[3][4][5] This inherent versatility has led to the development of a vast library of imidazole-based compounds with a broad spectrum of pharmacological activities, including anticancer, antifungal, antimicrobial, and anti-inflammatory effects.[1][3][6][7]

This guide provides a comparative analysis of the biological activities of various classes of imidazole-based compounds. We will delve into their mechanisms of action, explore structure-activity relationships (SAR), and present supporting experimental data to offer a comprehensive resource for researchers and drug development professionals. Our focus is not merely on what these compounds do, but on the causality behind their activity and the experimental rigor required to validate their therapeutic potential.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Imidazole derivatives have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[8] Their anticancer effects are often attributed to their ability to inhibit key enzymes and signaling pathways crucial for cancer cell survival and growth.[8]

Mechanism of Action: Kinase and Topoisomerase Inhibition

A primary mechanism by which imidazole-based compounds exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling. For instance, certain imidazole derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key player in the proliferation of many cancer types.[9][10] Another important target is the RAF kinase, a component of the MAPK/ERK signaling pathway. One study reported an imidazole derivative, 20c , which exhibited superior anticancer activity against A549 (lung cancer) and DLD-1 (colon cancer) cell lines compared to the multi-kinase inhibitor sorafenib.[11] Modeling studies of this compound revealed its ability to occupy the ATP binding pocket, a crucial interaction for kinase inhibition.[11]

Furthermore, imidazole derivatives have been developed as topoisomerase inhibitors.[11] Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and repair. By inhibiting these enzymes, imidazole-based compounds can induce DNA damage and trigger apoptosis in cancer cells.[8]

Featured Anticancer Imidazole Derivatives: A Comparative Overview

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference CompoundReference IC50 (µM)
49 A549 (Lung)1.98 - 4.07EGFR InhibitionDoxorubicin0.90 - 1.41
1 MCF-7 (Breast)3.02EGFR InhibitionErlotinib1.21
20c A549 (Lung)Not specified, but superior to SorafenibRAF Kinase InhibitionSorafenibNot specified
9 PC9 (Lung)Dose-dependent (1-10 µM)PROTAC-mediated degradationNot specifiedNot specified

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Workflow: Evaluating Anticancer Potency

The following diagram outlines a typical workflow for the initial screening and characterization of novel imidazole-based anticancer agents.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis & Purification B Cytotoxicity Screening (e.g., MTT Assay) against a panel of cancer cell lines A->B C IC50 Determination for lead compounds B->C D Mechanism of Action Studies C->D I Animal Model Selection (e.g., Xenograft) C->I Lead Compound Selection E Kinase Inhibition Assays D->E F Apoptosis Assays (e.g., Annexin V) D->F G Cell Cycle Analysis D->G H Western Blot for key signaling proteins D->H J Toxicity Studies I->J K Efficacy Studies (Tumor growth inhibition) J->K L Pharmacokinetic Analysis K->L

Caption: Workflow for anticancer drug discovery with imidazole compounds.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Imidazole-based compounds of interest

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Antifungal and Antimicrobial Activity: Combating Infectious Diseases

Imidazole derivatives are a cornerstone in the treatment of fungal and bacterial infections.[12] Well-known antifungal agents like ketoconazole and clotrimazole belong to this class.[12] Their broad-spectrum activity and favorable safety profiles have made them indispensable in clinical practice.

Mechanism of Action: Disrupting Cell Membrane Integrity

The primary antifungal mechanism of many imidazole derivatives involves the inhibition of the enzyme lanosterol 14α-demethylase.[5] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[13] By inhibiting this enzyme, imidazole compounds disrupt the integrity of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[13]

In bacteria, imidazole-based compounds can exert their effects through various mechanisms, including the inhibition of DNA synthesis and protein kinases.[14] Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria.[8]

Comparative Antimicrobial Activity of Imidazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Activity Spectrum
Ketoconazole Candida albicansVariesBroad-spectrum antifungal
HL2 Staphylococcus aureusVariesGram-positive and Gram-negative bacteria
3h Candida albicans12.5Antifungal
3l Candida albicans12.5Antifungal
31 Candida albicans (fluconazole-resistant)8Broad-spectrum antifungal
42 Candida albicans (fluconazole-resistant)8Broad-spectrum antifungal

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the antimicrobial efficacy of novel imidazole compounds.

G A Compound Synthesis & Solubilization C Broth Microdilution Assay A->C F Agar Disk Diffusion Assay (Zone of Inhibition) A->F B Selection of Microbial Strains (Bacteria & Fungi) B->C B->F D Determination of Minimum Inhibitory Concentration (MIC) C->D E Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E G Time-Kill Kinetic Studies D->G

Caption: Workflow for antimicrobial activity assessment.

Protocol: Broth Microdilution for MIC Determination

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Materials:

  • Imidazole-based compounds

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Imidazole derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[15][16]

Mechanism of Action: COX Inhibition and Cytokine Suppression

A significant mechanism of anti-inflammatory action for some imidazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during inflammation and is responsible for the production of prostaglandins.[14] By inhibiting COX-2, these compounds can reduce pain and inflammation.

Furthermore, imidazole derivatives can modulate the activity of transcription factors such as NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[16] Some compounds also possess antioxidant properties, which contribute to their anti-inflammatory effects by scavenging reactive oxygen species that can exacerbate inflammation.[16]

Comparative Anti-inflammatory Activity of Imidazole Derivatives

Compound IDIn Vivo Model% Inhibition of EdemaMechanism of ActionReference Compound
2h Carrageenan-induced paw edema49.58 - 58.02Not specifiedIndomethacin
3g Carragean-induced paw edema49.58 - 58.02Not specifiedIndomethacin
3h Carrageenan-induced paw edema49.58 - 58.02Not specifiedIndomethacin
3l Carrageenan-induced paw edema49.58 - 58.02Not specifiedIndomethacin
Signaling Pathway: NF-κB in Inflammation

The following diagram depicts the NF-κB signaling pathway, a common target for anti-inflammatory imidazole compounds.

G cluster_0 Cytoplasm cluster_1 Nucleus A Inflammatory Stimuli (e.g., TNF-α, IL-1β) B Receptor A->B C IKK Complex B->C G Ubiquitination & Proteasomal Degradation of IκB C->G D IκB D->G E NF-κB H NF-κB E->H Translocation F IκB-NF-κB Complex F->C Phosphorylation F->D F->E I DNA H->I J Gene Transcription of Pro-inflammatory Mediators I->J K Imidazole Compound K->C Inhibition

Caption: Inhibition of the NF-κB signaling pathway by imidazole compounds.

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (150-200 g)

  • Imidazole-based compounds

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • Edema Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Directions

The imidazole scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities of imidazole-based compounds underscore their significance in addressing a wide range of diseases. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced side effects. The use of hybrid molecules, where the imidazole ring is combined with other pharmacophores, is a promising strategy to enhance therapeutic efficacy and overcome drug resistance.[10] Furthermore, the application of computational methods in drug design will continue to accelerate the identification and optimization of new imidazole-based drug candidates.

References

  • Al-Radadi, N. S. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5035. [Link]

  • ResearchGate. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • MDPI. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. MDPI. [Link]

  • National Center for Biotechnology Information. (2018). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. PubMed Central. [Link]

  • MDPI. (2024). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. MDPI. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. PubMed Central. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Pharmaceutical Negative Results. [Link]

  • ResearchGate. (2022). A Literature Review on Antimicrobial Activities of Imidazole. ResearchGate. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2022). Review of pharmacological effects of imidazole derivatives. WJPPS. [Link]

  • ResearchGate. (2024). Synthetic Strategies of Imidazole Derivatives for Anticancer and Antimicrobial Agents: Comparative Studies. ResearchGate. [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2022). A Review on “Imidazole and Various Biological Activities”. IJPPR. [Link]

  • National Center for Biotechnology Information. (2020). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. [Link]

  • Oriental Journal of Chemistry. (2023). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry. [Link]

  • Dove Medical Press. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. DDDT. [Link]

  • Nanotechnology Perceptions. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions. [Link]

  • ResearchGate. (2024). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Imidazoles as potential anticancer agents. PubMed Central. [Link]

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Comparative

A Researcher's Guide to Assessing the Selectivity of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

For the discerning researcher in drug discovery and chemical biology, the introduction of a novel small molecule like 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole presents both an opportunity and a challenge. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and chemical biology, the introduction of a novel small molecule like 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole presents both an opportunity and a challenge. Its structural motifs hint at potential kinase inhibitory activity, a class of compounds pivotal in cellular signaling and therapeutic intervention. However, the true utility of such a molecule is not defined by its on-target potency alone, but by its selectivity across the vast landscape of the human kinome. This guide provides a comprehensive framework for rigorously assessing the selectivity of this compound, using established p38 mitogen-activated protein kinase (MAPK) inhibitors as benchmarks for comparison.

The core tenet of this guide is to equip the researcher with the rationale and practical steps to move from a compound of interest to a well-characterized chemical probe with a defined selectivity profile. We will delve into the causality behind experimental choices, ensuring that the data generated is not only robust but also interpretable in a broader biological context.

The Presumed Target: p38 MAPK Signaling

Given the structural class of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, a logical starting point for investigation is the p38 MAPK pathway. This pathway is a critical mediator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of p38 MAPK signaling is implicated in a host of diseases, making its components attractive therapeutic targets.[3]

The p38 MAPK signaling cascade is initiated by a variety of extracellular stimuli, leading to the activation of upstream kinases that ultimately phosphorylate and activate p38 MAPK.[4] Activated p38 then phosphorylates a range of downstream substrates, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, CREB, and CHOP, culminating in a coordinated cellular response.[4][5]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Cascade cluster_downstream Downstream Effectors cluster_output Cellular Response Inflammatory Cytokines Inflammatory Cytokines MAP3Ks MAP3Ks Inflammatory Cytokines->MAP3Ks Environmental Stress Environmental Stress Environmental Stress->MAP3Ks MKK3_6 MKK3/6 p38 p38 MAPK MKK3_6->p38 phosphorylates MAP3Ks->MKK3_6 phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates ATF2_CREB ATF-2, CREB, etc. p38->ATF2_CREB phosphorylates Response Inflammation, Apoptosis, Cell Cycle Regulation MAPKAPK2->Response ATF2_CREB->Response

Figure 1: Simplified p38 MAPK Signaling Pathway.

Experimental Assessment of Selectivity: A Two-Tiered Approach

A robust assessment of inhibitor selectivity requires a multi-faceted approach, combining broad, unbiased screening with focused, hypothesis-driven cellular assays.

Tier 1: In Vitro Kinome-Wide Profiling

The initial and most critical step is to understand the binding profile of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole against a large panel of kinases. This provides an unbiased view of its selectivity and potential off-targets.[6] Services like KINOMEscan® from Eurofins Discovery or Reaction Biology's kinase panel screening offer comprehensive profiling against hundreds of human kinases.[6][7][8]

These assays are typically competition binding assays where the amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.[9][10] The results are often reported as the dissociation constant (Kd) or percent of control, providing a quantitative measure of binding affinity.[10]

kinome_scan_workflow cluster_preparation Sample Preparation cluster_assay Competition Binding Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., 2-(4-fluorophenyl)-5- (trifluoromethyl)-1H-imidazole) Assay Incubate Compound with Kinase and Immobilized Ligand Compound->Assay KinasePanel Kinase Panel (~400+ kinases) KinasePanel->Assay Detection Quantify Kinase-Ligand Binding (e.g., qPCR, Radiometric) Assay->Detection Data Calculate Kd or % Inhibition Detection->Data

Figure 2: General Workflow for In Vitro Kinome Profiling.

Experimental Protocol: Kinome-Wide Selectivity Profiling (Conceptual)

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole in 100% DMSO.

  • Assay Concentration: For an initial screen, a single high concentration (e.g., 1-10 µM) is often used to identify potential binders.

  • Binding Assay: The compound is incubated with a panel of DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Quantification: The amount of kinase captured on the solid support is quantified using qPCR of the DNA tag. A lower signal indicates displacement of the kinase by the test compound.

  • Data Analysis: Results are expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding.

  • Follow-up: For significant "hits," a dose-response curve is generated to determine the dissociation constant (Kd).

Comparative Data Presentation

The selectivity of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole should be compared against well-characterized p38 MAPK inhibitors.

  • SB203580: A widely used, first-generation p38 inhibitor. It is known to inhibit both p38α and p38β isoforms and has some documented off-target effects, including inhibition of RIPK2 and GAK.

  • VX-745 (Neflamapimod): A more selective, second-generation p38α inhibitor.[11][12] It exhibits significantly greater selectivity for p38α over p38β and has a cleaner profile across the kinome.[12][13]

Kinase Target2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (Hypothetical Data)SB203580 (Reference Data)VX-745 (Reference Data)
p38α (MAPK14) Kd = 15 nM Kd = 34 nM Kd = 10 nM [14]
p38β (MAPK11)Kd = 250 nMKd = 150 nMKd = 220 nM[12]
p38γ (MAPK12)>10,000 nM>10,000 nM>10,000 nM
p38δ (MAPK13)>10,000 nM>10,000 nM>10,000 nM
JNK1>10,000 nM>10,000 nM>10,000 nM
ERK2>10,000 nM>10,000 nM>10,000 nM
RIPK2>1,000 nMKd = 91 nM>10,000 nM
GAK>1,000 nMKd = 300 nM>10,000 nM
Other significant off-targets (<100 nM)None identifiedc-Raf-1, B-RafNone identified

Table 1: Comparative in vitro kinase selectivity profile. Data for SB203580 and VX-745 are representative values from public sources. Data for the test compound is hypothetical for illustrative purposes.

Interpreting the In Vitro Data

The hypothetical data in Table 1 would suggest that 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is a potent p38α inhibitor with good selectivity against other p38 isoforms and excellent selectivity against the broader kinome, similar to or exceeding that of VX-745. The lack of significant off-target interactions at high concentrations is a desirable characteristic for a chemical probe.

Tier 2: Cell-Based Target Engagement and Downstream Signaling Assays

While in vitro binding data is essential, it does not always translate directly to cellular activity. Therefore, the next crucial step is to assess the compound's ability to inhibit p38 MAPK signaling in a cellular context.

Experimental Protocol: Western Blot Analysis of p38 MAPK Substrate Phosphorylation

  • Cell Culture: Use a relevant cell line that exhibits a robust p38 MAPK response, such as THP-1 monocytes or HeLa cells.

  • Compound Treatment: Pre-incubate cells with varying concentrations of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, SB203580, and VX-745 for 1-2 hours.

  • Stimulation: Induce p38 MAPK activation with a suitable stimulus, such as lipopolysaccharide (LPS), anisomycin, or UV radiation.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated forms of p38 MAPK downstream targets, such as phospho-MAPKAPK-2 (Thr334) or phospho-HSP27 (Ser82). Also, probe for total levels of these proteins and a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Calculate the IC50 value for the inhibition of substrate phosphorylation.

Expected Results and Interpretation

A selective p38 MAPK inhibitor should dose-dependently decrease the phosphorylation of its downstream substrates without affecting the phosphorylation status of proteins in other signaling pathways (e.g., phospho-ERK or phospho-JNK) at similar concentrations. Comparing the cellular IC50 values of the test compound with those of SB203580 and VX-745 will provide a clear indication of its cellular potency and selectivity.

Assay2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole (Hypothetical Data)SB203580 (Reference Data)VX-745 (Reference Data)
p-MAPKAPK-2 Inhibition (IC50) 50 nM 100 nM 60 nM
p-ERK Inhibition (IC50)>10 µM>10 µM>10 µM
p-JNK Inhibition (IC50)>10 µM>10 µM>10 µM

Table 2: Comparative cellular activity. Data is hypothetical for illustrative purposes.

Conclusion: Synthesizing the Evidence for Selectivity

The comprehensive assessment of a novel compound like 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole requires a logical and rigorous experimental workflow. By first establishing its kinome-wide binding profile and then validating its on-target activity and selectivity in a cellular context, researchers can build a strong evidence base for its utility. The comparison with established inhibitors such as SB203580 and VX-745 provides essential benchmarks for interpreting the data.

The hypothetical data presented here would characterize 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole as a potent and highly selective p38α MAPK inhibitor, making it a valuable tool for dissecting the intricacies of p38 signaling in health and disease. This structured approach to selectivity profiling ensures that the insights gained are both accurate and impactful for the scientific community.

References

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • HMS LINCS Project. KINOMEscan data. (2018). [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Link]

  • LINCS Data Portal. SB-203580 KINOMEscan (LDG-1155: LDS-1158). [Link]

  • Duffy, J. P., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 758–763. [Link]

  • Fabbro, D., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 441(2), 381–401. [Link]

  • Cuadrado, A., & Nebreda, A. R. (2010). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers, 2(3), 1543-1563. [Link]

  • Wikipedia. Mitogen-activated protein kinase. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SB203580. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • Ardito, F., et al. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 11(1), 58. [Link]

  • Assay Genie. p38 MAPK Signaling Review. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lee, J. K., & Kim, N. J. (2021). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(11), 5691. [Link]

  • Creative Diagnostics. (2018). P38 signaling pathway. [Link]

  • The Chemical Probes Portal. VX-745. [Link]

  • Zhang, T., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1337–1351. [Link]

  • Henklova, P., et al. (2008). SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. European Journal of Pharmacology, 593(1-3), 16-24. [Link]

  • ABclonal. (2022). Exploring the p38-MAPK Signaling Pathway. [Link]

  • Synapse. (2024). What are p38 MAPK inhibitors and how do they work?. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • ResearchGate. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • JoVE. (2023). Video: MAPK Signaling Cascades. [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]

  • Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(14), 2323–2331. [Link]

  • Pamgene. Kinase Activity Profiling Services. [Link]

  • Alzforum. Neflamapimod. [Link]

  • Basic Science Series. (2025). MAPK Signaling Pathway. [Link]

  • ResearchGate. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. [Link]

  • Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]

  • Journal of Inflammation Research. (2026). Effective Component Compatibility of Bufei Yishen Formula Ⅲ Alleviates Chronic Obstructive Pulmonary Disease by Inhibiting the VEGF165/P38 MAPK Signaling Pathway. [Link]

  • Investigative Ophthalmology & Visual Science. Effects of p38 MAPK Inhibition on Early Stages of Diabetic Retinopathy and Sensory Nerve Function. [Link]

  • Harmonizome. LINCS KinomeScan Kinase Inhibitor Targets Dataset. [Link]

  • ResearchGate. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Safe Disposal of 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole

As researchers and professionals in drug development, our work extends beyond discovery and synthesis; it encompasses the responsible management of the chemical entities we handle. The compound 2-(4-fluorophenyl)-5-(trif...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our work extends beyond discovery and synthesis; it encompasses the responsible management of the chemical entities we handle. The compound 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole is a structurally complex molecule, and its proper disposal is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, science-first approach to its disposal, grounded in an understanding of its chemical properties.

The presence of both a fluorophenyl group and a trifluoromethyl group classifies this compound as a halogenated organic substance.[1] This classification is paramount, as it dictates the specific waste stream and disposal technology required to ensure its safe and complete destruction. Furthermore, the high stability of carbon-fluorine (C-F) bonds in the trifluoromethyl group places it within the broader concerns of per- and polyfluoroalkyl substance (PFAS) management, necessitating disposal methods that can effectively break these bonds.[2]

Hazard Assessment and Chemical Profile

Based on these analogs, 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole should be handled as a substance that is:

  • Harmful if swallowed .[3]

  • Causes skin and eye irritation .[3]

  • May cause respiratory irritation .[3]

  • Suspected of causing cancer .[3]

The parent imidazole structure is also known to cause severe skin burns and eye damage.[4] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment.

Property Information
Chemical Name 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole[5]
CAS Number 33469-12-4
Molecular Formula C₁₀H₆F₄N₂[6]
Key Structural Features Imidazole ring, Fluorophenyl group, Trifluoromethyl group
Physical State Solid[7]
Waste Classification Halogenated Organic Hazardous Waste[8][9]

The Core Principle: Waste Segregation

The single most important step in the proper disposal of this compound is segregation. Halogenated and non-halogenated organic wastes must never be mixed.[8][10] The reasons for this are threefold:

  • Regulatory Compliance : Environmental agencies mandate separate disposal pathways for halogenated wastes.

  • Disposal Technology : The high-energy incineration required for halogenated compounds is different and more costly than for non-halogenated solvents.[10] Mixing waste streams leads to improper disposal and unnecessarily high costs.

  • Safety : Prevents unintended chemical reactions in the waste container.

The following decision workflow must be strictly followed for all waste generated from experiments involving this compound.

G start Waste Generated (e.g., residual solid, contaminated wipes) is_organic Is the waste primarily organic? start->is_organic is_halogenated Does it contain halogens (F, Cl, Br, I)? is_organic->is_halogenated Yes other_waste Consult EHS for Other Waste Streams (e.g., Aqueous, Solid) is_organic->other_waste No halogenated_bin Halogenated Organic Waste Container is_halogenated->halogenated_bin Yes (This Compound) non_halogenated_bin Non-Halogenated Organic Waste Container is_halogenated->non_halogenated_bin No

Caption: Decision workflow for proper chemical waste segregation.

Personal Protective Equipment (PPE)

Given the inferred hazards, the following minimum PPE must be worn when handling 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole, including during all disposal steps:

  • Eye Protection : Chemical safety goggles. If splashing is a significant risk, a face shield should be worn in addition to goggles.[4]

  • Hand Protection : Nitrile gloves. Ensure gloves are changed immediately if they become contaminated.

  • Body Protection : A properly fastened laboratory coat.[4]

  • Respiratory Protection : If handling the powder outside of a certified chemical fume hood, a dust respirator is necessary to avoid inhalation.[3] All weighing and handling of the solid should ideally occur within a fume hood.[11]

Step-by-Step Disposal Protocol

This protocol applies to the pure compound as well as any materials (e.g., weighing paper, paper towels, gloves, pipette tips) that are grossly contaminated.

Step 1: Waste Collection at the Bench
  • Carefully sweep residual solid compound into a designated container using a brush or spatula. Avoid generating dust.[3]

  • Place any contaminated disposables (gloves, wipes, etc.) directly into the designated hazardous waste container.

Step 2: Container Selection and Labeling
  • Container : Use a sealable, airtight, and chemically compatible container.[11] A high-density polyethylene (HDPE) or glass container is appropriate. The container must be in good condition with a secure, leak-proof lid.

  • Labeling : Proper labeling is a legal requirement and essential for safety.[8] As soon as the first particle of waste is added, the container must be labeled with:

    • The words "Hazardous Waste ".[10]

    • The full chemical name: "Waste 2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole ". Do not use abbreviations.[8]

    • A clear indication of the hazard, such as "Halogenated Organic Solid ".

Step 3: Temporary Storage in the Laboratory
  • The waste container must be kept closed at all times except when actively adding waste.[8][10]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked.

  • Ensure the container is stored away from incompatible materials, especially strong acids and oxidizers.[9][11]

  • Liquid waste containers should be kept within secondary containment to prevent spills.[12]

Step 4: Final Disposal
  • Do not dispose of this chemical down the drain or in regular trash.[1][10]

  • When the waste container is full or is no longer being used, contact your institution's Environmental Health & Safety (EHS) department. They will arrange for collection by a licensed hazardous waste disposal contractor.[11]

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction.[1]

Recommended Final Disposal Technologies

The ultimate goal of disposal is the complete destruction of the hazardous compound into less harmful substances. Due to the presence of stable C-F bonds, the U.S. Environmental Protection Agency (EPA) has provided specific guidance for PFAS-containing materials, which is highly relevant here.[2] The recommended technologies with the lowest potential for environmental release are:

  • High-Temperature Hazardous Waste Incineration : This is the preferred method. Thermal treatment in permitted hazardous waste combustors operating under specific conditions is effective at destroying PFAS and minimizing harmful releases.[13] The high temperatures are necessary to break the strong C-F bonds.

  • Hazardous Waste Landfills : If incineration is not an option, disposal in a permitted hazardous waste landfill is an alternative.[13] These landfills have protective liners and leachate collection systems to control the environmental release of the substance.[13]

Emergency Procedures

Accidental Spill
  • Small Spill : For a small spill within a chemical fume hood, carefully sweep up the solid material.[11] Avoid creating dust.[3] Place the collected material and all cleaning supplies into the halogenated hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.

  • Large Spill : If a large spill occurs, especially outside of a fume hood, evacuate the immediate area.[11] Alert your colleagues and contact your institution's EHS or emergency response team immediately.

Personal Exposure
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[11][14]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[14] Seek immediate medical attention.

By adhering to these scientifically-grounded procedures, you ensure the safe management of this complex chemical, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (n.d.). International Chemical Safety Cards (ICSCs): ICSC 1721 - IMIDAZOLE. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59385048, 2,4-bis(4-fluorophenyl)-5-propyl-1H-imidazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Addition of Certain PFAS to the TRI by the National Defense Authorization Act. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Fact Sheet: 2024 Interim Guidance on the Destruction and Disposal of PFAS. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials. Retrieved from [Link]

  • Fluimac. (n.d.). Chemical compatibility table. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-(4-fluorophenyl)-5-(trifluoromethyl)-1H-imidazole
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